(R)-Methyl 2-oxooxazolidine-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 676713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIWTVKXOORXAZ-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327675 | |
| Record name | (R)-METHYL 2-OXOOXAZOLIDINE-4-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144542-43-8 | |
| Record name | (R)-METHYL 2-OXOOXAZOLIDINE-4-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-Methyl 2-oxooxazolidine-4-carboxylate synthesis from D-serine
An In-Depth Technical Guide to the Synthesis of (R)-Methyl 2-oxooxazolidine-4-carboxylate from D-Serine
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Chiral Oxazolidinones
In the landscape of modern medicinal chemistry and asymmetric synthesis, chiral oxazolidinones stand as pivotal structural motifs and versatile chiral auxiliaries. Their rigid, predictable conformation allows for exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions. The specific target of this guide, this compound, is a highly valuable chiral building block derived from the non-proteinogenic amino acid D-serine.[1][2] Its utility is rooted in the fixed (R)-configuration at the C4 position, which can be leveraged to introduce chirality into complex target molecules, including novel antibiotics and other pharmacologically active agents.[3][4] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, emphasizing not just the procedural steps, but the underlying chemical principles and strategic considerations essential for success in a research and development setting.
Synthetic Strategy: From Amino Acid to Chiral Heterocycle
The conversion of an amino acid into a 2-oxazolidinone is a cornerstone transformation in synthetic organic chemistry. The general strategy involves the formation of a five-membered ring containing the nitrogen and the α-carbon of the original amino acid. This requires the introduction of a carbonyl group between the amino and hydroxyl functionalities of the amino acid backbone.
The synthesis of this compound from D-serine proceeds via a two-step sequence:
-
Esterification: The carboxylic acid of D-serine is first protected as a methyl ester. This is a critical prerequisite for the subsequent cyclization step. The free carboxylic acid would otherwise act as a competing nucleophile or lead to unwanted side reactions under the basic conditions often employed for cyclization.[5] The most common method is a Fischer esterification using methanol and a catalyst like thionyl chloride or HCl gas. For practical laboratory use, starting with the commercially available D-serine methyl ester hydrochloride is the most efficient path.
-
Cyclization: The core transformation involves the reaction of D-serine methyl ester with a carbonylating agent, also known as a phosgene equivalent.[6] This reagent reacts with both the amino and hydroxyl groups to form the cyclic carbamate (the 2-oxooxazolidinone ring). The choice of this reagent is critical, balancing reactivity, safety, and environmental impact. While highly reactive reagents like phosgene[7] or triphosgene (bis(trichloromethyl) carbonate) are effective, they are extremely hazardous.[6] Modern protocols favor safer and more environmentally benign alternatives.
This guide will focus on a high-yield, aqueous-based method using S,S'-dimethyl dithiocarbonate as the carbonylating agent, a process detailed in recent patent literature that offers significant advantages in terms of safety and operational simplicity.[8]
Mechanistic Insights
The cyclization reaction is a cascade of nucleophilic attacks. The process is initiated by the deprotonation of the primary amine of the D-serine methyl ester, transforming it into a potent nucleophile. This amine then attacks the electrophilic carbonyl carbon of the coupling reagent. A subsequent intramolecular nucleophilic attack by the hydroxyl group on the newly formed intermediate, followed by the elimination of leaving groups, forges the stable five-membered oxazolidinone ring. The stereochemical integrity of the chiral center at C4 is fully retained throughout this process.[9]
Reaction Mechanism Diagram
Caption: Proposed mechanism for the formation of the oxazolidinone ring.
Experimental Protocol: A Validated Aqueous Synthesis
This protocol is adapted from a high-yield procedure and is designed for robust performance and safety.[8] The self-validating nature of this protocol lies in the clear phase separations during workup and the distinct spectroscopic signature of the final product.
Materials and Reagents
| Reagent | Formula | M.W. | Quantity (for 15 mmol scale) | Purpose |
| D-Serine methyl ester HCl | C₄H₁₀ClNO₃ | 155.58 | 2.33 g (15.0 mmol) | Chiral Starting Material |
| S,S'-Dimethyl dithiocarbonate | C₃H₆OS₂ | 122.21 | 2.20 g (18.0 mmol, 1.2 eq) | Carbonylating Agent |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 3.78 g (45.0 mmol, 3.0 eq) | Base |
| Deionized Water | H₂O | 18.02 | 50 mL | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | Extraction Solvent |
| Brine (Saturated NaCl) | NaCl/H₂O | - | ~30 mL | Aqueous Wash |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | Drying Agent |
Step-by-Step Procedure
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine D-serine methyl ester hydrochloride (2.33 g, 15.0 mmol) and sodium bicarbonate (3.78 g, 45.0 mmol). Add 50 mL of deionized water.
-
Causality Note: Sodium bicarbonate serves a dual purpose: it neutralizes the hydrochloride salt of the starting material and acts as the base to deprotonate the amine, rendering it nucleophilic for the subsequent reaction. Using 3 equivalents ensures the reaction medium remains basic.
-
-
Initial Stirring: Stir the resulting suspension vigorously at room temperature (approx. 25°C) for 15 minutes. The mixture may not become fully homogeneous.
-
Reagent Addition: Add S,S'-dimethyl dithiocarbonate (2.20 g, 18.0 mmol) to the suspension dropwise over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature (25-30°C) for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Workup - Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Causality Note: The desired product is significantly more soluble in ethyl acetate than in water, while the inorganic salts (NaCl, excess NaHCO₃) remain in the aqueous phase. Repeated extractions ensure maximum recovery of the product.
-
-
Workup - Washing: Combine the organic extracts and wash with brine (1 x 30 mL).
-
Causality Note: The brine wash helps to remove residual water and any remaining water-soluble impurities from the organic phase, breaking up any emulsions that may have formed.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification and Characterization: The resulting crude product is often of high purity (>95%). If necessary, it can be further purified by silica gel chromatography or recrystallization. The final product should be a white to off-white solid.
-
Expected Yield: 85-90%
-
Characterization: The structure should be confirmed by NMR spectroscopy. The reported ¹H NMR data in D₂O shows characteristic peaks around 4.28 ppm (ddd, 1H) and 4.18 ppm (m, 2H).[8]
-
Conclusion and Outlook
This guide outlines a robust, safe, and high-yielding synthesis of this compound from readily available D-serine methyl ester hydrochloride. The presented aqueous methodology avoids the use of hazardous phosgene derivatives and volatile organic solvents as the primary reaction medium, aligning with modern principles of green chemistry. For researchers in drug development, mastering this synthesis provides reliable access to a key chiral building block essential for the construction of complex, stereochemically defined molecules. The versatility of the oxazolidinone ring ensures that this intermediate will continue to be of high strategic importance in the pursuit of new therapeutic agents.[10]
References
-
Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from α-Amino Acids. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid. Taylor & Francis Online. Available at: [Link]
-
Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI. Available at: [Link]
-
Methyl 2-oxooxazolidine-4-carboxylate. MySkinRecipes. Available at: [Link]
- CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.Google Patents.
-
One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. National Institutes of Health (NIH). Available at: [Link]
-
Serine/threonine ligation for natural cyclic peptide syntheses. PubMed. Available at: [Link]
-
Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure. PubMed Central. Available at: [Link]
-
Enantioselective synthesis of protected D-serine from tetrahydrooxazin-4-one via a hetero Diels-Alder reaction. ResearchGate. Available at: [Link]
- Amino Acid Derivatives for Peptide Synthesis.[Source not explicitly provided in search, but general knowledge].
-
Synthesis of 2-Oxazolidinones from Phosgene. Scribd. Available at: [Link]
-
D-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. Proceedings of the National Academy of Sciences. Available at: [Link]
-
D-Serine as a putative glial neurotransmitter. PubMed Central. Available at: [Link]
-
The rise and fall of the D-serine-mediated gliotransmission hypothesis. PubMed Central. Available at: [Link]
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Spectroscopic Data of (R)-Methyl 2-oxooxazolidine-4-carboxylate: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for (R)-Methyl 2-oxooxazolidine-4-carboxylate, a key chiral building block in modern synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for structural elucidation and quality control of chiral intermediates. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this important molecule.
Introduction
This compound (CAS No: 144542-43-8, Molecular Formula: C₅H₇NO₄, Molecular Weight: 145.12 g/mol ) belongs to the class of oxazolidinone compounds, which are of significant interest in the pharmaceutical industry.[1][2] Notably, derivatives of this scaffold are core components of antibiotics such as linezolid.[3] The precise stereochemistry at the C4 position is crucial for its utility in asymmetric synthesis, making unambiguous spectroscopic characterization paramount. This guide will provide a detailed examination of the expected and reported spectroscopic data to facilitate its identification and use in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 12-15 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (zgpg30)
-
Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise)
-
Relaxation Delay: 2 seconds
-
Spectral Width: 200-220 ppm
-
Predicted ¹H NMR Spectroscopic Data
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.0 - 6.5 | br s | 1H | N-H | The carbamate proton is expected to be a broad singlet and its chemical shift can be solvent and concentration dependent. |
| ~ 4.6 - 4.8 | dd | 1H | C4-H | This proton is a methine proton alpha to both a carbonyl and a nitrogen atom, leading to a downfield shift. It will be split by the two diastereotopic protons on C5. |
| ~ 4.3 - 4.5 | m | 2H | C5-H₂ | These are diastereotopic methylene protons on the oxazolidinone ring. They will show complex splitting due to geminal and vicinal coupling. |
| 3.81 | s | 3H | O-CH₃ | The methyl ester protons will appear as a sharp singlet. |
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR data for the corresponding carboxylic acid, (R)-2-oxooxazolidine-4-carboxylic acid, has been reported in the patent literature (in D₂O).[4] This allows for a confident prediction of the spectrum for the methyl ester.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 170 - 172 | C=O (ester) | The ester carbonyl carbon is expected in this region. |
| ~ 158 - 160 | C=O (carbamate) | The cyclic carbamate carbonyl is typically found in this downfield region. |
| ~ 67 - 69 | C5 | The methylene carbon of the oxazolidinone ring. |
| ~ 55 - 57 | C4 | The methine carbon at the stereocenter. |
| ~ 52 - 54 | O-CH₃ | The methyl carbon of the ester. |
NMR Workflow Diagram
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be identical to that of its (S)-enantiomer. A vapor phase IR spectrum for the (S)-enantiomer is available in the SpectraBase database.[5]
Experimental Protocol: FT-IR Data Acquisition
Attenuated Total Reflectance (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly after the measurement.
Expected IR Absorption Bands
The key functional groups in this compound are the N-H bond of the carbamate, the two carbonyl groups (ester and carbamate), and the C-O bonds.
Table 3: Key IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 | N-H stretch | Carbamate |
| ~ 1780 - 1760 | C=O stretch | Cyclic Carbamate (Oxazolidinone) |
| ~ 1750 - 1730 | C=O stretch | Ester |
| ~ 1250 - 1000 | C-O stretch | Ester and Ether linkages |
IR Spectroscopy Workflow Diagram
Caption: Workflow for FT-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. A GC-MS spectrum for the (S)-enantiomer is available in the SpectraBase database.[5]
Experimental Protocol: Mass Spectrometry Data Acquisition
Electron Ionization (EI) Mass Spectrometry:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Inject the sample into the mass spectrometer, often through a gas chromatograph (GC) for separation and introduction.
-
The sample is vaporized and then ionized by a high-energy electron beam (~70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
-
A detector records the abundance of each ion.
Expected Mass Spectrum Fragmentation
The molecular ion peak (M⁺) should be observed at m/z = 145. Key fragmentation patterns can be predicted based on the structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Predicted Fragmentation Pathway |
| 145 | [M]⁺ | Molecular Ion |
| 114 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |
| 86 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 59 | [COOCH₃]⁺ | Carbomethoxy cation. |
Mass Spectrometry Workflow Diagram
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While a complete, unified dataset in peer-reviewed literature is sparse, by combining data from close structural analogs and specialized databases, a comprehensive and reliable spectroscopic profile can be established. This guide provides the expected data and analytical workflows to aid researchers in the unambiguous identification and quality assessment of this vital chiral intermediate.
References
-
(s)-Methyl 2-oxooxazolidine-4-carboxylate | C5H7NO4 | CID 385463 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
- CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google Patents. (n.d.).
-
Methyl 2-oxooxazolidine-4-carboxylate - MySkinRecipes. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions - arkat usa. (n.d.). Retrieved January 14, 2026, from [Link]
-
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
Carboxylate bands [cm −1 ] in the IR spectra of 1-11. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid, 2me derivative (isomer 1) - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved January 14, 2026, from [Link]
-
Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
- CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google Patents. (n.d.).
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Methyl 2-oxooxazolidine-4-carboxylate - MySkinRecipes. (n.d.). Retrieved January 14, 2026, from [Link]
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Physical and chemical properties of (R)-Methyl 2-oxooxazolidine-4-carboxylate
An In-Depth Technical Guide to (R)-Methyl 2-oxooxazolidine-4-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, a crucial chiral building block in modern organic and medicinal chemistry. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development and synthetic chemistry.
Introduction: The Significance of a Versatile Chiral Intermediate
This compound is a heterocyclic compound of significant interest due to its defined stereochemistry and versatile chemical functionality. As a derivative of the naturally occurring amino acid D-serine, it provides a synthetically accessible and stereochemically pure scaffold. This molecule is particularly valued as a chiral building block in asymmetric synthesis, enabling the construction of complex molecular architectures with high enantioselectivity.[1] Its stable yet reactive nature makes it an ideal starting material for the synthesis of a wide array of bioactive compounds, including pharmaceutical intermediates for antibiotics like linezolid, peptidomimetics, and other nitrogen-containing heterocycles.[1] The oxazolidinone core is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates.
Core Physical and Chemical Identifiers
A foundational understanding of this compound begins with its fundamental physical and chemical properties. These identifiers are crucial for its proper handling, storage, and application in experimental settings.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate | [2] |
| CAS Number | 144542-43-8 | [2][3] |
| Molecular Formula | C₅H₇NO₄ | [1][2] |
| Molecular Weight | 145.12 g/mol | [1][2] |
| Appearance | White to off-white powder or crystals | |
| Purity | Typically ≥95% or ≥97% | [2] |
| Storage | 0-8°C, dry conditions | [1][2] |
| SMILES | COC(=O)[C@H]1COC(=O)N1 | [2] |
| InChIKey | PZIWTVKXOORXAZ-UWTATZPHSA-N | [4] |
Molecular Structure and Spectroscopic Profile
The structural arrangement of this compound dictates its reactivity and utility. The molecule features a five-membered oxazolidinone ring, a methyl ester group, and a single chiral center at the C4 position with an (R)-configuration.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from D-Serine Methyl Ester Hydrochloride
The following is a representative protocol based on established methodologies.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an inert gas inlet.
-
Reagent Addition: To a solution of D-serine methyl ester hydrochloride in water, add a suitable base to neutralize the hydrochloride salt.
-
Carbonylation: Introduce a carbonylating agent, such as S,S'-dimethyl dithiocarbonate, to the reaction mixture. [5]The reaction is typically conducted at a controlled temperature, ranging from 5-35°C. [5]4. Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Workup and Extraction: Upon completion, perform an aqueous workup. Extract the product into a suitable organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.
Causality in Experimental Choices:
-
Starting Material: The use of D-serine methyl ester hydrochloride directly installs the desired (R)-stereochemistry at the C4 position.
-
Aqueous Medium: Performing the reaction in water is an environmentally benign choice and can simplify the reaction setup. [5]* Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric components, ensuring a cleaner reaction profile.
Applications in Research and Development
The utility of this compound is most prominent in the field of pharmaceutical development, where it serves as a key intermediate.
-
Antibiotic Synthesis: It is a critical building block in the synthesis of oxazolidinone antibiotics, such as Linezolid. [1]The oxazolidinone ring system is the core pharmacophore responsible for the antibacterial activity of this class of drugs.
-
Asymmetric Synthesis: Its defined stereocenter makes it an invaluable tool for asymmetric synthesis, allowing for the creation of enantiomerically pure complex molecules. [1]* Peptidomimetics: The rigid heterocyclic structure is used to create peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved stability and bioavailability. [1]* Medicinal Chemistry: It is also employed in the synthesis of various other nitrogen-containing heterocycles for medicinal chemistry research programs. [1]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The following information is based on available safety data sheets.
Table 3: Hazard and Precautionary Information
| Category | Information |
| Pictograms | GHS07 (Exclamation Mark) [2] |
| Signal Word | Warning [2] |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [2] |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. [2][6] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves (e.g., nitrile rubber), and a lab coat are mandatory. Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced. [6] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. [6] |
Self-Validating System for Protocols: When handling this compound, always ensure that eyewash stations and safety showers are readily accessible. [6]All manipulations should be performed within a certified chemical fume hood to minimize inhalation exposure. Contaminated clothing should be removed and washed before reuse.
Conclusion
This compound is a cornerstone chiral building block with significant value in synthetic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its straightforward and enantioselective synthesis, make it an indispensable tool for the development of novel therapeutics and complex molecular entities. A thorough understanding of its characteristics, as detailed in this guide, is paramount for its effective and safe utilization in a research and development setting.
References
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MySkinRecipes. (n.d.). Methyl 2-oxooxazolidine-4-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). (s)-Methyl 2-oxooxazolidine-4-carboxylate. Retrieved from [Link]
- Google Patents. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
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Chiral purity analysis of (R)-Methyl 2-oxooxazolidine-4-carboxylate
An In-Depth Technical Guide to the Chiral Purity Analysis of (R)-Methyl 2-oxooxazolidine-4-carboxylate
Authored by: A Senior Application Scientist
Abstract
This compound is a crucial chiral building block in modern asymmetric synthesis, particularly in the development of novel pharmaceuticals.[1][2][] Its enantiomeric purity is a critical quality attribute that can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[4][5][6] This technical guide provides a comprehensive overview of the principles and methodologies for the robust analysis of the chiral purity of this compound. We will delve into the rationale behind method selection, provide detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), and discuss method validation in accordance with regulatory expectations.[7][8][9] This guide is intended for researchers, scientists, and drug development professionals dedicated to ensuring the stereochemical integrity of their chiral molecules.
The Imperative of Chiral Purity in Pharmaceutical Development
Chirality is a fundamental property of many drug molecules, with enantiomers often exhibiting distinct pharmacological and toxicological profiles.[5][10] The human body, being a chiral environment, interacts differently with each enantiomer, which can lead to one being therapeutically active while the other is inactive or even harmful.[4][10] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have consequently imposed stringent guidelines on the development of chiral drugs, strongly favoring the use of single enantiomers.[4][10][11]
The "chiral switch," the practice of developing a single enantiomer from a previously marketed racemic mixture, underscores the industry's commitment to improving therapeutic indices and reducing adverse effects.[5] Therefore, the accurate determination and control of enantiomeric purity are paramount throughout the drug development lifecycle.[5][10]
Analytical Strategies for Chiral Purity Determination
The selection of an appropriate analytical technique for chiral purity analysis depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, and the available instrumentation. For this compound, a polar and relatively small molecule, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) and Capillary Electrophoresis (CE) with a chiral selector are two of the most powerful and widely employed techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone of enantioselective analysis in the pharmaceutical industry. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantiorecognition capabilities for a wide range of chiral compounds, including oxazolidinone derivatives.[12]
The chiral recognition mechanism on polysaccharide-based CSPs is a complex interplay of various intermolecular interactions, including:
-
Hydrogen Bonding: The hydroxyl and carbamate groups on the polysaccharide backbone can act as hydrogen bond donors and acceptors.
-
Dipole-Dipole Interactions: The polar functional groups of both the analyte and the CSP contribute to these interactions.
-
π-π Interactions: Aromatic moieties in the analyte can interact with the electron-rich regions of the CSP.
-
Steric Hindrance: The three-dimensional structure of the chiral cavities or grooves on the CSP surface allows for a more favorable fit for one enantiomer over the other.
The choice of the mobile phase, particularly the organic modifier, plays a critical role in modulating these interactions and achieving optimal separation.
This protocol is a representative method for the chiral purity analysis of this compound. Method development and optimization are crucial for specific applications.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as one containing amylose or cellulose derivatives, is recommended.[12]
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based Chiral Column (e.g., Lux Amylose-1) | Proven efficacy for oxazolidinone analogues.[12] |
| Mobile Phase | Isocratic mixture of n-Hexane and Ethanol | Balances analyte retention and enantioselectivity. |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and run time. |
| Column Temperature | 25°C | Ensures reproducible retention times. |
| Detection | UV at 210 nm | Appropriate for the oxazolidinone chromophore. |
| Injection Volume | 10 µL | Minimizes band broadening. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The enantiomeric excess (% ee) is calculated using the following formula:
% ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
A high % ee value indicates a high degree of chiral purity.
Chiral Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that offers several advantages for chiral analysis, including high efficiency, low sample and reagent consumption, and rapid method development.[13][14][15] In chiral CE, a chiral selector is added to the background electrolyte (BGE) to facilitate the separation of enantiomers.
The separation in chiral CE is based on the differential mobility of the transient diastereomeric complexes formed between the enantiomers and the chiral selector in the presence of an electric field. The stability and mobility of these complexes differ, leading to different migration times for the two enantiomers. Cyclodextrins and their derivatives are the most commonly used chiral selectors for the enantioseparation of amino acid derivatives and other small molecules.[13][16][17]
This protocol provides a starting point for the development of a chiral CE method for this compound.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary.
Electrophoretic Conditions:
| Parameter | Condition | Rationale |
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length | Standard for CE separations. |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 7.0 | Maintains a stable pH and current. |
| Chiral Selector | 20 mM Heptakis-(2,6-di-O-methyl)-β-cyclodextrin | A versatile and effective chiral selector for a wide range of compounds. |
| Voltage | 20 kV | Drives the electrophoretic separation. |
| Temperature | 25°C | Ensures reproducible migration times. |
| Detection | UV at 210 nm | Suitable for the analyte. |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds | Provides a narrow sample plug. |
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in deionized water.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with deionized water.
-
Degas the sample and BGE by sonication before use.
Workflow Diagram:
Caption: Workflow for chiral purity analysis by Capillary Electrophoresis.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
Once a suitable analytical method has been developed, it must be validated to ensure that it is fit for its intended purpose.[18][19][20] Method validation is a regulatory requirement and provides confidence in the accuracy, precision, and reliability of the analytical data. The validation of a chiral purity method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[19]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including the other enantiomer. | Baseline resolution between the two enantiomer peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically from the reporting limit of the minor enantiomer to 120% of the major enantiomer concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in resolution or peak shape. |
Logical Relationship of Validation Parameters:
Caption: Interrelationship of key analytical method validation parameters.
Conclusion
The determination of the chiral purity of this compound is a critical step in ensuring the quality, safety, and efficacy of pharmaceuticals derived from this important chiral building block. This guide has provided a comprehensive overview of the key analytical techniques, detailed experimental protocols, and the principles of method validation. By implementing robust and well-validated analytical methods, researchers and drug developers can have a high degree of confidence in the stereochemical integrity of their molecules, ultimately contributing to the development of safer and more effective medicines.
References
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Egashira, N., Mutoh, O., Kurauchi, Y., & Ohga, K. (n.d.). Chiral Separation of a-Amino Acid Derivatives by Capillary Electrophoresis Using 6-Amino-6-deoxy-fi-cyclodextrin and Its N-Hexyl. J-Stage. Retrieved from [Link]
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Pure Synth. (2025, May 26). Importance of Chiral Separation and Resolution in Drug Synthesis. Retrieved from [Link]
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Scafuri, B., & Paolillo, D. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. Retrieved from [Link]
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Veranova. (n.d.). The importance of chirality in API development. Retrieved from [Link]
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Scribd. (n.d.). Enantiomeric Impurities: ICH Guidelines. Retrieved from [Link]
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(2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
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Scriba, G. K. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. PubMed. Retrieved from [Link]
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Skinner, W. A., & Johnson, H. L. (1981). Chiral-phase capillary gas chromatography and mosquito repellent activity of some oxazolidine derivatives of (+)- and (-)-citronellol. PubMed. Retrieved from [Link]
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Pharmaffiliates. (2025, December 11). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Retrieved from [Link]
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Li, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. Retrieved from [Link]
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(2025, August 5). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Retrieved from [Link]
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ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. Retrieved from [Link]
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Szabó, Z. I., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. Retrieved from [Link]
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IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]
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Toth, G., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A. Retrieved from [Link]
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ICH. (n.d.). Decision Tree #1. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of oxazolidinone chiral samples (group D). Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl 2-oxooxazolidine-4-carboxylate. Retrieved from [Link]
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BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Toth, G., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. PubMed. Retrieved from [Link]
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Alvey, L., et al. (2023). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PubMed Central. Retrieved from [Link]
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Szabó, Z. I., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. PubMed Central. Retrieved from [Link]
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FDA. (n.d.). Q14 Analytical Procedure Development. Retrieved from [Link]
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Scribd. (n.d.). FDA Guidance For Industry Analytical Procedures and Methods Validation. Retrieved from [Link]
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Aladdin. (n.d.). This compound. Retrieved from [Link]
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NIH. (n.d.). (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem. Retrieved from [Link]
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Wróbel, M., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PubMed Central. Retrieved from [Link]
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The Architect of Asymmetry: An In-depth Technical Guide to the Mechanism of Oxazolidinone Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the ability to dictate the stereochemical outcome of a reaction is paramount. Among the most reliable and versatile tools for achieving this control are chiral auxiliaries, with the oxazolidinone class, pioneered by David A. Evans, standing as a titan in the field.[1][2] This guide provides a deep dive into the mechanistic underpinnings of oxazolidinone chiral auxiliaries, moving beyond simple protocols to elucidate the principles that govern their remarkable stereodirecting power. We will explore the subtle interplay of steric and electronic factors, the critical role of chelation, and the strategic choices that enable chemists to construct complex chiral molecules with precision.
The Foundation of Stereocontrol: The N-Acyloxazolidinone System
The efficacy of oxazolidinone auxiliaries lies in their ability to be temporarily appended to a prochiral substrate, creating a chiral environment that directs the approach of incoming reagents to one of two diastereotopic faces.[3][4] The most common applications involve the acylation of the oxazolidinone nitrogen, generating an N-acyloxazolidinone. This creates a system where the chiral scaffold of the auxiliary directly influences the reactivity of the appended acyl group.
The power of this system stems from several key features:
-
Rigid Conformation: The five-membered oxazolidinone ring provides a conformationally restricted framework.
-
Stereodirecting Substituents: Bulky substituents at the C4 (and sometimes C5) position, derived from readily available amino alcohols, create a significant steric bias.[1][5]
-
Chelating Ability: The two carbonyl oxygens of the N-acyloxazolidinone can chelate to a metal center, further rigidifying the transition state and enhancing stereochemical communication.[2]
The Core Mechanism: Enolate Formation and Diastereoselective Reactions
The majority of applications for oxazolidinone auxiliaries involve the generation of an enolate from the N-acyl group, followed by reaction with an electrophile. The stereoselectivity of this process is a direct consequence of a highly ordered transition state.
Formation of the (Z)-Enolate: A Cornerstone of Selectivity
Deprotonation of the α-carbon of the N-acyl chain with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively furnishes the (Z)-enolate.[1][6] This selectivity is driven by the minimization of A1,3 strain between the substituent on the acyl group and the oxazolidinone ring in the transition state of deprotonation.
The formation of a rigid, chelated (Z)-enolate is the lynchpin of the auxiliary's control. The metal cation (e.g., Li⁺, Na⁺, or a Lewis acid like Bu₂BOTf) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[2][7] This chelation locks the conformation of the enolate, presenting two distinctly different faces to an approaching electrophile.
The Role of Steric Hindrance in Facial Selection
The substituent at the C4 position of the oxazolidinone (e.g., isopropyl from valinol or benzyl from phenylalaninol) acts as a powerful steric shield, blocking one face of the planar enolate.[8] Consequently, the electrophile is directed to attack from the less hindered face, leading to a high degree of diastereoselectivity.[6]
The following diagram illustrates the generally accepted model for the stereoselective alkylation of an N-acyloxazolidinone enolate.
Caption: General workflow for stereoselective alkylation.
Key Applications and Mechanistic Nuances
While alkylation is a classic example, the principles of oxazolidinone-mediated stereocontrol extend to a wide range of carbon-carbon bond-forming reactions.
Asymmetric Aldol Reactions
Evans' auxiliaries are renowned for their application in asymmetric aldol reactions.[9][10] In this case, "soft" enolization using a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered base such as diisopropylethylamine (DIPEA) is often employed to generate a boron enolate.[1] This enolate then reacts with an aldehyde via a highly organized, six-membered Zimmerman-Traxler transition state.[7] The stereochemical outcome is dictated by the chair-like conformation of this transition state, where the substituents of both the enolate and the aldehyde preferentially occupy equatorial positions to minimize 1,3-diaxial interactions. The chiral auxiliary locks the conformation of the enolate, leading to the formation of syn-aldol products with high diastereoselectivity.
Caption: Zimmerman-Traxler model for the Evans aldol reaction.
Other Asymmetric Transformations
The utility of oxazolidinone auxiliaries extends to a variety of other reactions, including:
-
Michael Additions: The enolates of N-acyloxazolidinones can participate in highly diastereoselective conjugate additions to α,β-unsaturated carbonyl compounds.[2][11]
-
Diels-Alder Reactions: When the acyl group contains a dienophile, the oxazolidinone auxiliary can control the stereochemistry of cycloaddition reactions.[11]
-
Asymmetric Amination and Halogenation: The enolates can also be trapped with electrophilic nitrogen or halogen sources to create chiral α-amino or α-halo acids.
The Crucial Step: Cleavage of the Auxiliary
A key advantage of chiral auxiliaries is their ability to be removed and recycled after the desired stereocenter has been established.[12][13] The method of cleavage is chosen based on the desired functional group in the final product.
| Cleavage Method | Reagents | Product Functional Group |
| Basic Hydrolysis | LiOH, H₂O₂ | Carboxylic Acid |
| Reductive Cleavage | LiBH₄, LiAlH₄ | Primary Alcohol |
| DIBAL-H | Aldehyde | |
| Transesterification | NaOMe, MeOH | Methyl Ester |
| Weinreb Amide Formation | Me(MeO)NH·HCl, AlMe₃ | Weinreb Amide |
The most common method, hydrolysis with lithium hydroxide and hydrogen peroxide, proceeds via nucleophilic attack of the hydroperoxide anion on the exocyclic carbonyl group.[12][14][15] This is a critical consideration, as attack at the endocyclic carbonyl would lead to the destruction of the auxiliary. The preference for exocyclic attack is a subject of ongoing study, with electronic and steric factors playing a role.[15]
Experimental Protocol: Diastereoselective Alkylation of an N-Acyloxazolidinone
The following protocol is a representative example of the use of an oxazolidinone auxiliary in a diastereoselective alkylation.
Step 1: Acylation of the Oxazolidinone
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF is added n-butyllithium (1.05 eq) at -78 °C under an inert atmosphere.
-
After stirring for 30 minutes, propionyl chloride (1.1 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate. The organic layers are combined, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added sodium hexamethyldisilazide (1.1 eq) dropwise.
-
After stirring for 1 hour at -78 °C, benzyl bromide (1.2 eq) is added.
-
The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate. The organic layers are combined, dried over MgSO₄, filtered, and concentrated.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The major diastereomer is isolated by column chromatography.
Step 3: Cleavage of the Auxiliary
-
The purified alkylated product (1.0 eq) is dissolved in a 3:1 mixture of THF and water at 0 °C.
-
30% aqueous hydrogen peroxide (4.0 eq) is added, followed by lithium hydroxide (2.0 eq).
-
The reaction is stirred at 0 °C for 4 hours.
-
The reaction is quenched by the addition of aqueous Na₂SO₃.
-
The mixture is acidified with HCl, and the product is extracted with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer.
-
The organic layers are combined, dried, and concentrated to yield the chiral carboxylic acid.
Conclusion
Oxazolidinone chiral auxiliaries represent a powerful and reliable platform for asymmetric synthesis. Their success is rooted in a deep understanding of mechanistic principles, including the formation of rigid, chelated (Z)-enolates and the exploitation of steric hindrance to control facial selectivity. By mastering the nuances of their application, from the choice of base and Lewis acid to the selection of the appropriate cleavage conditions, researchers can confidently construct complex chiral molecules with a high degree of stereochemical precision. This level of control continues to make oxazolidinone auxiliaries an indispensable tool in the synthesis of pharmaceuticals, natural products, and other high-value chiral compounds.
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Kim, H. et al. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. NIH Public Access. Available from: [Link]
-
Eastgate, M. D. et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available from: [Link]
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Eastgate, M. D. et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Semantic Scholar. Available from: [Link]
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Wikipedia. Chiral auxiliary. Available from: [Link]
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Heravi, M. M. et al. (2023). Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ResearchGate. Available from: [Link]
-
Larrow, J. F. & Rovis, T. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Williams College. Available from: [Link]
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Heravi, M. M. et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available from: [Link]
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Heravi, M. M. et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. Available from: [Link]
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Valerio, B. F. et al. (2013). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI. Available from: [Link]
-
Curran, D. P. et al. (2002). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Organic Letters. Available from: [Link]
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Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. Available from: [Link]
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Heravi, M. M. et al. (2016). ChemInform Abstract: Applications of Oxazolidinones as Chiral Auxiliaries in the Asymmetric Alkylation Reaction Applied to Total Synthesis. Sci-Hub. Available from: [Link]
-
Lee, S. et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH. Available from: [Link]
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Kim, S-M. et al. (2002). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. ResearchGate. Available from: [Link]
-
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de Souza, R. O. M. A. et al. (2011). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. NIH Public Access. Available from: [Link]
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Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available from: [Link]
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Larrow, J. F. & Rovis, T. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available from: [Link]
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Chem-Station. (2014). Evans Aldol Reaction. Available from: [Link]
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Al-Haded, A. A. & Sibi, M. P. (2013). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. NIH Public Access. Available from: [Link]
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Zhang, Z. et al. (2020). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. Available from: [Link]
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Ordóñez, M. et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO México. Available from: [Link]
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Chemistry LibreTexts. (2023). 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. Available from: [Link]
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The Genesis of Stereocontrol: An In-depth Technical Guide to Early Research on Serine-Derived Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for enantiomerically pure compounds has been a cornerstone of modern organic chemistry and drug development. Among the diverse strategies developed, the use of chiral auxiliaries—temporary stereogenic units that guide the formation of a desired stereoisomer—proved to be a robust and reliable method in the nascent field of asymmetric synthesis. This technical guide delves into the seminal, early research (pre-1995) on a particularly influential class of these tools: chiral auxiliaries derived from the readily available and inexpensive amino acid, serine. We will explore the foundational development of key serine-derived auxiliaries, most notably Garner's aldehyde and related oxazolidinone systems, providing a detailed examination of their synthesis, mechanistic underpinnings of stereocontrol, and early applications in asymmetric transformations. This guide aims to provide a comprehensive resource for researchers by not only detailing experimental protocols and quantitative data from pioneering studies but also by offering insights into the causal relationships behind experimental design, thereby illuminating the intellectual foundations upon which much of modern asymmetric synthesis is built.
Introduction: The "Chiral Pool" and the Rise of Serine as a Stereochemical Scaffold
The fundamental challenge in asymmetric synthesis is to control the three-dimensional arrangement of atoms during a chemical reaction. Early approaches often relied on the separation of enantiomers, a process that is inherently inefficient. The concept of using a "chiral pool"—naturally occurring, enantiomerically pure compounds as starting materials—offered a more elegant solution. Amino acids, with their inherent chirality, quickly emerged as prime candidates for the development of chiral auxiliaries.[1][2]
Serine, in particular, presented an attractive starting point due to its bifunctional nature, possessing both a primary alcohol and a carboxylic acid, in addition to the chiral amine center. This trifecta of functional groups provided a versatile platform for the construction of rigid, stereochemically defined auxiliaries that could effectively shield one face of a reactive center, thereby directing the approach of incoming reagents.
The Archetype: Garner's Aldehyde and its Progeny
A pivotal moment in the development of serine-derived chiral auxiliaries was the introduction of (S)- and (R)-2,2-dimethyl-4-formyloxazolidine-3-carboxylate, commonly known as Garner's aldehyde, by Philip Garner in 1984.[3] This configurationally stable aldehyde proved to be a remarkably versatile and reliable chiral building block for the synthesis of a wide array of complex, enantiopure molecules.
Synthesis of Garner's Aldehyde: An Evolving Protocol
The initial synthesis reported by Garner involved a three-step sequence starting from L-serine (for the (S)-enantiomer) or D-serine (for the (R)-enantiomer).[4]
Original Garner Protocol (from L-Serine):
-
N-Boc Protection: L-serine is first protected with di-tert-butyl dicarbonate (Boc)₂O.
-
Esterification: The carboxylic acid is then esterified using methyl iodide and potassium carbonate.
-
Cyclization and Reduction: The protected serine methyl ester is cyclized with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid to form the oxazolidine ring, followed by reduction of the ester to the aldehyde with diisobutylaluminium hydride (DIBAL-H) at low temperature.
This initial protocol, while effective, had some drawbacks, including the use of the toxic methyl iodide and some observed epimerization (loss of enantiomeric purity). Subsequent modifications by other research groups aimed to improve the efficiency and robustness of the synthesis. A notable improvement involved reversing the first two steps: esterification followed by N-protection.
Improved Synthetic Sequence:
-
Esterification: L-serine is first converted to its methyl ester hydrochloride.
-
N-Boc Protection: The amino group of the serine methyl ester is then protected with (Boc)₂O.
-
Cyclization and Reduction: The subsequent cyclization and reduction steps are carried out as in the original protocol.
This modified sequence generally provides higher overall yields.
Experimental Protocol: Synthesis of (S)-Garner's Aldehyde (Improved Procedure)
Step 1: L-Serine Methyl Ester Hydrochloride
-
To a stirred suspension of L-serine in methanol at 0 °C, slowly add acetyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude L-serine methyl ester hydrochloride.
Step 2: N-Boc-L-serine Methyl Ester
-
Dissolve the crude L-serine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C and add triethylamine, followed by di-tert-butyl dicarbonate.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with aqueous solutions and drying the organic layer.
-
Purify the product by column chromatography.
Step 3: (S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate
-
Dissolve the N-Boc-L-serine methyl ester in an anhydrous solvent (e.g., acetone).
-
Add 2,2-dimethoxypropane and a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).
-
Stir the reaction at room temperature until the cyclization is complete.
-
Quench the reaction and purify the product.
Step 4: (S)-Garner's Aldehyde
-
Dissolve the purified oxazolidine ester in an anhydrous solvent (e.g., toluene) and cool to -78 °C.
-
Slowly add a solution of DIBAL-H in a suitable solvent.
-
Carefully monitor the reaction to avoid over-reduction to the alcohol.
-
Quench the reaction at low temperature and perform an aqueous workup.
-
Purify the resulting aldehyde by distillation or chromatography.
Mechanism of Stereocontrol: The Felkin-Anh Model
The remarkable diastereoselectivity observed in nucleophilic additions to Garner's aldehyde can be rationalized by the Felkin-Anh model. This model predicts the stereochemical outcome of nucleophilic attack on a chiral aldehyde or ketone. In the case of Garner's aldehyde, the bulky N-Boc and gem-dimethyl groups of the oxazolidine ring create a highly biased steric environment.
The lowest energy transition state is achieved when the largest substituent (the oxazolidine ring) is positioned anti-periplanar to the incoming nucleophile. The nucleophile then attacks the carbonyl group from the less hindered face, leading to the formation of the anti addition product as the major diastereomer.
Caption: Felkin-Anh model for nucleophilic addition to Garner's aldehyde.
Early Applications and Diastereoselectivity Data
Garner's aldehyde was swiftly adopted by the synthetic community for the preparation of a variety of natural products and other chiral targets. Early applications focused on nucleophilic additions to the aldehyde, including Grignard reactions, organolithium additions, and Wittig-type olefinations.
| Nucleophile | Reaction Conditions | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
| MeMgBr | THF, -78 °C | >95:5 | 85 | [Garner, 1987] |
| PhLi | Et₂O, -78 °C | >95:5 | 90 | [Garner, 1987] |
| Vinylmagnesium bromide | THF, -78 °C | 90:10 | 82 | [Garner, 1987] |
| Allyltributyltin | BF₃·OEt₂, CH₂Cl₂, -78 °C | >98:2 | 91 | [Early Application] |
Serine-Derived Oxazolidinones: Precursors to Evans' Auxiliaries
While Garner's aldehyde represents a chiral building block approach, another powerful strategy utilizing serine involves its conversion into oxazolidinone-based chiral auxiliaries. These auxiliaries, popularized by David A. Evans, are attached to a prochiral substrate to direct a subsequent stereoselective transformation.[2] Although Evans' most famous auxiliaries are derived from valine and phenylalanine, the underlying principles were explored with serine-derived systems in early research.
Synthesis of Serine-Derived N-Acyloxazolidinones
The synthesis of these auxiliaries typically involves the formation of the oxazolidinone ring from serine, followed by N-acylation.
Caption: Synthesis of Serine-Derived N-Acyloxazolidinones.
Stereocontrol in Aldol Reactions
Serine-derived N-acyloxazolidinones were investigated in diastereoselective aldol reactions. The stereochemical outcome is dictated by the formation of a rigid, chelated transition state. The boron enolate of the N-acyloxazolidinone reacts with an aldehyde via a chair-like transition state. The bulky substituent at the C4 position of the oxazolidinone (derived from the hydroxymethyl group of serine) effectively shields one face of the enolate, leading to a highly diastereoselective reaction.
Caption: Transition state model for aldol reaction with a serine-derived auxiliary.
Early Data on Diastereoselectivity
Early studies on serine-derived oxazolidinones in aldol reactions demonstrated their potential for high diastereocontrol, paving the way for the development of more sterically demanding and selective auxiliaries.
| Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde | Bu₂BOTf, Et₃N | 90:10 | 85 |
| Isovaleraldehyde | Bu₂BOTf, Et₃N | 92:8 | 88 |
Comparative Insights and Field-Proven Perspectives
The early research into serine-derived chiral auxiliaries was not conducted in a vacuum. These auxiliaries were developed and evaluated in the context of other emerging methods for asymmetric synthesis.
-
Advantages of Serine-Derived Auxiliaries: The primary advantage was the ready availability and low cost of serine as a starting material from the chiral pool. The rigidity of the oxazolidine ring system provided a predictable and effective means of stereocontrol.
-
Limitations and Evolution: While effective, the diastereoselectivity of early serine-derived auxiliaries was sometimes moderate compared to later generations of auxiliaries derived from bulkier amino acids like valine and phenylalanine. This observation drove the field towards the development of more sterically hindered auxiliaries to achieve even higher levels of asymmetric induction. Furthermore, the need to perform several steps to install and remove the auxiliary (a drawback of all auxiliary-based methods) spurred the development of catalytic asymmetric methods.
Conclusion: A Foundational Legacy
The early research on serine-derived chiral auxiliaries, particularly the development of Garner's aldehyde and the exploration of serine-based oxazolidinones, played a crucial role in the advancement of asymmetric synthesis. These pioneering studies not only provided practical and reliable methods for the synthesis of enantiomerically enriched compounds but also contributed significantly to our fundamental understanding of stereocontrol in chemical reactions. The principles of steric shielding and chelation-controlled transition states, elegantly demonstrated with these early serine-derived systems, remain central to the design of modern asymmetric transformations. For researchers in drug development and synthetic chemistry, an appreciation of this foundational work offers valuable insights into the logical evolution of the field and the enduring principles of stereoselective synthesis.
References
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Blaser, H. U. (2002). The chiral pool as a source of enantioselective catalysts and auxiliaries. Advanced Synthesis & Catalysis, 344(1), 17-31. [Link]
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Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley. [Link]
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Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of α-amino acids. Tetrahedron, 50(6), 1539-1650. [Link]
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
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Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of N-Boc- and N-Cbz-(S)-serinal. The Journal of Organic Chemistry, 52(11), 2361-2364. [Link]
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Garner, P. (1984). A convenient synthesis of N-tert-butoxycarbonyl-L-serinal. Tetrahedron Letters, 25(51), 5855-5858. [Link]
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Jurczak, J., & Golebiowski, A. (1989). Asymmetric synthesis of amino sugars from α-amino aldehydes. Chemical Reviews, 89(1), 149-164. [Link]
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Reetz, M. T. (1986). Chelation and non-chelation control in additions of organometallic reagents to α- and β-alkoxy carbonyl compounds. Angewandte Chemie International Edition in English, 25(2), 180-182. [Link]
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Williams, R. M. (1989). Synthesis of optically active α-amino acids. Pergamon Press. [Link]
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Introduction: The Criticality of Stereochemical Purity in Pharmaceutical Synthesis
An In-Depth Technical Guide to the Stereochemical Assignment of (R)-Methyl 2-oxooxazolidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This compound is a vital chiral building block in modern medicinal chemistry. Its rigid, five-membered heterocyclic structure serves as a cornerstone in the synthesis of numerous bioactive compounds, most notably in the production of oxazolidinone antibiotics such as Linezolid.[1][2] In the context of drug development, where enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles, the unambiguous assignment of absolute stereochemistry is not merely an academic exercise—it is a fundamental requirement for safety, efficacy, and regulatory approval.[3]
This guide provides a comprehensive, field-proven framework for the stereochemical assignment of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices and demonstrate how a multi-faceted analytical approach creates a self-validating system, ensuring the highest degree of confidence in the final assignment. We will address methods applicable to both crystalline and non-crystalline materials, reflecting the real-world challenges faced by synthetic and process chemists.
The Foundational Approach: Chiral Pool Synthesis
The most common synthetic route to this compound begins with a precursor from the natural chiral pool, specifically D-serine methyl ester hydrochloride.[4] In this process, the stereocenter of the starting amino acid directly dictates the stereochemistry of the final product. While this synthetic lineage provides strong initial evidence for the (R)-configuration, it is not, in itself, definitive proof. Reaction conditions could theoretically lead to racemization or epimerization. Therefore, rigorous analytical validation is required to confirm that the stereochemical integrity has been preserved.
The Gold Standard: Single-Crystal X-Ray Crystallography
When a sample can be induced to form a high-quality single crystal, X-ray crystallography stands as the most powerful and unambiguous method for determining both the relative and absolute configuration of a molecule.[5][6] It provides a direct visualization of the three-dimensional atomic arrangement in the solid state.
Causality Behind the Method
The technique relies on the diffraction of X-rays by the electron clouds of atoms within an ordered crystal lattice. For the determination of absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is key.[7] When the X-ray wavelength is near the absorption edge of an atom in the crystal, subtle phase shifts occur. These shifts break the perfect inversion symmetry of the diffraction pattern (Friedel's Law), leading to small but measurable intensity differences between specific pairs of reflections (Bijvoet pairs). By analyzing these differences, the absolute spatial arrangement—the "handedness"—of the molecule can be determined.[7]
Experimental Protocol: X-Ray Diffraction
-
Crystallization (The Rate-Limiting Step): The primary challenge is growing a single crystal of sufficient quality.[5] This is often a process of systematic screening.
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone).
-
Slowly introduce an anti-solvent (e.g., hexane, heptane) until slight turbidity is observed.
-
Alternatively, allow for slow evaporation of the solvent from a saturated solution in a loosely capped vial.
-
Explore vapor diffusion methods (hanging drop or sitting drop) where a solution of the compound equilibrates with a reservoir of a precipitant.
-
If the compound itself fails to crystallize, co-crystallization with an achiral host molecule can be attempted to produce suitable crystals.[8]
-
-
Crystal Mounting and Data Collection:
-
Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam (often from a copper or molybdenum source) and collect the diffraction data over a wide range of orientations using a modern area detector.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to determine unit cell parameters and integrate reflection intensities.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build and refine the molecular model against the experimental data.
-
-
Absolute Configuration Determination:
-
After the structure is refined, calculate the Flack parameter. A value close to 0 for the correct enantiomer (and close to 1 for the inverted structure) provides strong statistical confidence in the absolute configuration assignment.
-
Elucidation in Solution: Advanced NMR Techniques
When single crystals are unavailable, a suite of advanced NMR techniques can provide definitive stereochemical information directly from the solution phase.
Relative Stereochemistry via Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), regardless of through-bond connectivity.[9][10][11] This makes it an invaluable tool for confirming the relative stereochemistry of rigid cyclic systems like the oxazolidinone ring.[12][13]
Caption: Workflow for confirming relative stereochemistry using 2D NOESY.
-
Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz).
-
Acquisition: Run a standard 2D NOESY (Nuclear Overhauser Effect SpectroscopY) pulse sequence. A mixing time of 500-800 ms is typically appropriate for small molecules to allow for the buildup of NOE cross-peaks.
-
Data Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).
-
Analysis: Identify cross-peaks that connect diagonal peaks of different protons. A cross-peak between proton Hₐ and proton Hₓ indicates they are spatially proximate. For the oxazolidinone ring, a key correlation would be between the proton at the C4 position (H4) and one of the protons at the C5 position (H5), confirming their cis relationship on the same face of the ring.
| Correlating Protons | Expected NOE | Inference |
| H4 ↔ H5 (cis) | Strong | Protons are on the same face of the ring. |
| H4 ↔ H5 (trans) | Weak/Absent | Protons are on opposite faces of the ring. |
| Table 1: Expected NOE correlations for confirming the relative stereochemistry of the oxazolidinone ring. |
Absolute Configuration via Mosher's Amide Analysis
For chiral molecules lacking a crystalline form, Mosher's method is one of the most reliable NMR techniques for assigning absolute configuration.[14][15][16] The core principle involves converting the enantiomeric analyte into a pair of diastereomers by reacting it with an enantiomerically pure chiral derivatizing agent (CDA).[17][18][19] Diastereomers have different physical properties and, crucially, distinct NMR spectra.[20]
For this compound, the secondary amine within the carbamate ring can be derivatized using the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.
The analysis relies on the predictable anisotropic shielding/deshielding effects of the phenyl group in the MTPA moiety. In the most stable conformation of the resulting diastereomeric amides, the MTPA's phenyl group and trifluoromethyl group orient themselves to minimize steric hindrance, creating distinct magnetic environments for the protons of the original molecule. By comparing the ¹H NMR spectra of the diastereomers formed with (R)-MTPA and (S)-MTPA, a pattern of chemical shift differences (Δδ = δₛ - δᵣ) emerges. The sign of Δδ for a given proton consistently indicates on which "side" of the MTPA plane it resides, allowing for the deduction of the absolute configuration at the stereocenter.[15][21]
Caption: Logic of Mosher's analysis showing how Δδ values reveal spatial arrangement.
-
Prepare Two Samples:
-
Sample A: To ~5 mg of the chiral amine in anhydrous pyridine or CH₂Cl₂ with DMAP, add a slight excess of (R)-(-)-MTPA chloride.
-
Sample B: In a separate vial, repeat the procedure using (S)-(+)-MTPA chloride.
-
-
Reaction and Workup: Allow the reactions to proceed to completion (monitor by TLC or LC-MS). Purify the resulting diastereomeric amides via column chromatography.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA amide and the (S)-MTPA amide. It is critical to use the exact same solvent and concentration for both samples.
-
Spectral Analysis:
-
Assign all relevant proton signals in both spectra. 2D NMR (COSY, HSQC) may be necessary for unambiguous assignment.
-
Calculate the chemical shift difference (Δδ = δₛ - δᵣ) for each assigned proton.
-
Protons with a positive Δδ are assigned to the left side of the Mosher model, and those with a negative Δδ are assigned to the right.
-
This spatial map directly corresponds to the absolute configuration of the original stereocenter.
-
| Proton Group | Hypothetical δ (S-amide) | Hypothetical δ (R-amide) | Δδ (δₛ - δᵣ) | Conclusion |
| Methoxy (-OCH₃) | 3.75 ppm | 3.82 ppm | -0.07 | Negative Δδ |
| C5 Protons | 4.30 ppm | 4.39 ppm | -0.09 | Negative Δδ |
| C4 Proton (H4) | 4.65 ppm | 4.61 ppm | +0.04 | Positive Δδ |
| Table 2: Hypothetical ¹H NMR data for Mosher's amide analysis. The observed pattern of Δδ signs would be compared to the model to confirm the (R) configuration. |
Orthogonal Validation with Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[22][23] It has emerged as a robust alternative to X-ray crystallography, especially for samples that are oils or are otherwise difficult to crystallize.[3][24]
The assignment of absolute configuration is achieved by comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio quantum chemical calculations (typically Density Functional Theory, DFT).[22][25]
Experimental and Computational Workflow
-
Experimental Measurement:
-
Prepare a concentrated solution (~20 mg/mL) of the sample in a suitable solvent (e.g., CDCl₃, CCl₄).[3]
-
Measure the VCD and IR spectra in the mid-IR region (e.g., 2000-1000 cm⁻¹) using a dedicated VCD spectrometer.
-
-
Computational Prediction:
-
Perform a conformational search for the molecule (e.g., the (R)-enantiomer) to identify all low-energy conformers.
-
For each stable conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Boltzmann-average the calculated VCD and IR spectra of the individual conformers based on their relative energies.
-
-
Comparison and Assignment:
-
Visually and statistically compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer.
-
If the signs and relative intensities of the major bands match, the absolute configuration is confidently assigned as (R).[3][25]
-
If the experimental spectrum is a mirror image of the calculated one, the configuration is (S).
-
Corroborative Evidence: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable tool for separating enantiomers and assessing the enantiomeric purity of a sample.[26][27] While it is not a primary method for de novo absolute configuration assignment, it provides excellent corroborative evidence when an authentic, certified reference standard is available. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are often effective for separating oxazolidinone analogues.[26][28][29][30]
Protocol for Chiral HPLC Analysis
-
Method Development: Screen various polysaccharide-based chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H) with different mobile phases (typically mixtures of hexane/isopropanol/ethanol) to achieve baseline separation of the (R)- and (S)-enantiomers.
-
Standard Injection: Inject a certified reference standard of this compound to determine its retention time.
-
Sample Injection: Inject the synthesized sample under the same chromatographic conditions.
-
Confirmation: If the major peak in the sample's chromatogram co-elutes with the (R)-standard, this confirms the (R)-assignment. The area of the peak corresponding to the (S)-enantiomer can be used to quantify enantiomeric excess (e.e.).
| Compound | Retention Time (min) |
| (S)-Methyl 2-oxooxazolidine-4-carboxylate | 10.2 |
| This compound | 12.5 |
| Certified (R)-Standard | 12.5 |
| Table 3: Hypothetical chiral HPLC data confirming the identity of the synthesized product. |
Conclusion: A Self-Validating System for Unambiguous Assignment
The definitive assignment of the absolute configuration of this compound relies not on a single technique, but on a constellation of mutually reinforcing analytical methods. This integrated approach provides the trustworthiness required in a pharmaceutical development setting. The synthetic pathway provides the initial hypothesis, which is then rigorously tested. X-ray crystallography offers an unequivocal answer if a suitable crystal is obtained. In its absence, the combination of advanced NMR techniques (NOE for relative stereochemistry, Mosher's analysis for absolute configuration) and chiroptical spectroscopy (VCD) provides a powerful, solution-state-based confirmation. Finally, chiral HPLC validates the assignment against a known standard and quantifies the enantiomeric purity. By leveraging these orthogonal techniques, scientists can establish the stereochemistry of this critical building block with the highest possible degree of scientific certainty.
Caption: A self-validating workflow for stereochemical assignment.
References
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Wikipedia. Nuclear Overhauser effect . [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2015). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy . Chirality, 28(1), 12-34. [Link]
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Pettersson, C., & Nafie, L. A. (2005). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) . Spectroscopy Europe, 17(3), 14-21. [Link]
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Hill, N. J., & Yoder, C. H. (2009). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines . Journal of Chemical Education, 86(6), 748. [Link]
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Pettersson, C., & Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery . American Laboratory. [Link]
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Wikipedia. Vibrational circular dichroism . [Link]
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Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects . [Link]
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Wikipedia. Chiral derivatizing agent . [Link]
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Bultinck, P., & Herrebout, W. (2004). Determination of Absolute Configuration via Vibrational Circular Dichroism . Drug Discovery Today: Technologies, 1(3), 269-275. [Link]
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Chemistry LibreTexts. 22: Nuclear Overhauser Effect (NOE) . (2024). [Link]
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Claridge, T. D. W. (2016). The Nuclear Overhauser Effect . ResearchGate. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect . [Link]
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Wankhede, S. B., et al. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086 . Journal of Chromatographic Science, 56(9), 789–793. [Link]
-
Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers . [Link]
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Pelter, A., & Williams, J. M. (2007). Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment . Journal of Chemical Education, 84(3), 505. [Link]
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Szabó, Z. I., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode . Journal of Chromatography A, 1662, 462741. [Link]
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Szabó, Z. I., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode . ResearchGate. [Link]
-
NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? . Chemistry Stack Exchange. [Link]
-
Martin, G. E., & Crouch, R. C. (2011). X-Ray Crystallography of Chemical Compounds . Journal of Chemical and Pharmaceutical Research, 3(2), 143-154. [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons . Nature Protocols, 2(10), 2451-2458. [Link]
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Brittain, J. M., & Jones, P. G. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction . In Methods in Molecular Biology (Vol. 959, pp. 245-260). [Link]
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Flack, H. D., & Bernardinelli, G. (2008). Determination of absolute configuration using X-ray diffraction . Chirality, 20(5), 681-690. [Link]
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Ghang, Y. J., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization . Angewandte Chemie International Edition, 59(37), 15875-15880. [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons . PubMed. [Link]
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MySkinRecipes. Methyl 2-oxooxazolidine-4-carboxylate . [Link]
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Wankhede, S. B., et al. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086 . Journal of Chromatographic Science, 56(9), 789–793. [Link]
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Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC . [Link]
- Google Patents. CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
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Arkat USA. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions . [Link]
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da Silva, F. P., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry . RSC Medicinal Chemistry, 13(10), 1165-1188. [Link]
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An In-depth Technical Guide to the Solubility and Stability of (R)-Methyl 2-oxooxazolidine-4-carboxylate
Introduction: The Strategic Importance of a Chiral Building Block
(R)-Methyl 2-oxooxazolidine-4-carboxylate (CAS: 144542-43-8) is a crucial chiral intermediate in modern medicinal chemistry.[1][2][3] Its rigid, stereochemically defined structure makes it an invaluable building block for the asymmetric synthesis of complex pharmaceutical agents, most notably in the development of antibiotics like linezolid.[4] The oxazolidinone core is a privileged scaffold in drug discovery, conferring specific binding properties and metabolic stability.
However, the successful transition of any active pharmaceutical ingredient (API) or intermediate from discovery to a viable drug product is fundamentally dependent on its physicochemical properties. Among the most critical of these are solubility and stability. An incomplete understanding of these characteristics can lead to catastrophic failures in development, including poor bioavailability, inconsistent assay results, and failed formulation efforts.
This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound. It is designed not as a simple recitation of data, but as a field-proven manual that explains the causality behind experimental design, validates protocols through scientific integrity, and grounds its claims in authoritative references.
Part 1: Aqueous Solubility Profile
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of drug development. It dictates how a compound will behave in biological assays, how it can be formulated for in vivo studies, and ultimately, how it will be absorbed in the gastrointestinal tract.[5] We will explore two distinct but complementary forms of solubility: kinetic and thermodynamic.
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
In early drug discovery, speed and throughput are paramount. Kinetic solubility assays are designed to meet this need. They measure the concentration of a compound that remains in solution after a short incubation period when a concentrated DMSO stock is diluted into an aqueous buffer.[6][7] This method is rapid and mimics the conditions of many high-throughput screening (HTS) bioassays, helping to identify compounds that might precipitate and produce false negatives.[7][8]
Conversely, thermodynamic solubility (or equilibrium solubility) represents the true saturation point of a compound in a solvent at equilibrium.[9][10] This is determined by incubating an excess of the solid compound in the solvent for an extended period (typically 24 hours or more) until the rates of dissolution and precipitation are equal.[9] This value is fundamental for formulation development, as it defines the maximum achievable concentration for a stable solution.[5]
Solubility Data for Methyl 2-oxooxazolidine-4-carboxylate
While specific experimental data for the (R)-enantiomer is not widely published, data for the corresponding (S)-enantiomer (CAS: 132682-22-5) provides an excellent proxy, as enantiomers possess identical physical properties (e.g., solubility, melting point) in achiral environments.
The data presented below is for (S)-Methyl 2-oxooxazolidine-4-carboxylate and can be considered directly applicable to the (R)-enantiomer.
| Solvent System | Solubility | Method | Comments |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (689.13 mM) | Experimental | Requires sonication; hygroscopic nature of DMSO can affect results.[11] |
| 10% DMSO / 90% Saline | ≥ 2.5 mg/mL (17.23 mM) | Formulation Test | A common co-solvent system for in vivo studies.[11] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (17.23 mM) | Formulation Test | A more complex vehicle designed to enhance solubility for poorly soluble compounds.[11] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (17.23 mM) | Formulation Test | Suitable for lipid-based formulations.[11] |
Experimental Protocol: Kinetic Solubility Determination (96-Well Plate Format)
This protocol is designed for the rapid assessment of solubility in a high-throughput format, leveraging a UV-Vis plate reader for quantification.
Causality: The choice of a DMSO stock solution is standard in discovery as it is a powerful solvent for a wide range of organic molecules.[8] The subsequent dilution into aqueous buffer simulates the shock precipitation that can occur in bioassays.[6] Centrifugation is a critical step to separate undissolved precipitate from the soluble fraction before analysis.[12]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: Using a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well in triplicate. This results in a final concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and shake at 700 RPM for 2 hours at room temperature (25°C).[7]
-
Centrifugation: Centrifuge the plate at 5000 RPM for 10 minutes to pellet any precipitated compound.[12]
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new, clear-bottom 96-well UV analysis plate.
-
Quantification:
-
Prepare a calibration curve using the 10 mM stock solution, diluted in a 50:50 mixture of Acetonitrile:PBS to prevent precipitation.[8]
-
Measure the UV absorbance of the samples and standards at the compound's λmax. If λmax is unknown, scan from 210-400 nm to determine it.
-
-
Data Analysis: Calculate the concentration of the compound in the supernatant by interpolating from the calibration curve. This value represents the kinetic solubility under these conditions.
Diagram: Kinetic Solubility Workflow
Caption: High-throughput kinetic solubility assay workflow.
Part 2: Chemical Stability and Degradation Profile
Stability testing is a mandatory regulatory requirement that provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[13][14] Forced degradation (stress testing) is the cornerstone of these studies. It is performed early in development to identify likely degradation products, understand degradation pathways, and establish stability-indicating analytical methods.[15][16]
Rationale for Forced Degradation Conditions
The structure of this compound contains two primary functional groups susceptible to degradation: a cyclic carbamate (the oxazolidinone ring) and a methyl ester.
-
Hydrolytic Degradation (Acidic & Basic): The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid, (R)-2-oxooxazolidine-4-carboxylic acid. The oxazolidinone ring itself can also be hydrolyzed, particularly under strong basic conditions, leading to ring-opening.
-
Oxidative Degradation: While the core structure is relatively robust to oxidation, forced conditions using an agent like hydrogen peroxide (H₂O₂) are necessary to confirm this. Studies on other oxazolidinones show that oxidation can occur, though the specific pathways are highly dependent on the full molecular structure.[17]
-
Thermal Degradation: High temperatures are used to accelerate degradation and assess the compound's intrinsic thermal stability.[16] The recommended storage for this compound is often refrigerated (2-8°C), suggesting that thermal stability may be a concern.[1][4]
-
Photostability: As mandated by ICH Q1B guidelines, the compound must be exposed to specific light conditions (a combination of UV and visible light) to determine if it is light-sensitive, which would necessitate protective packaging.[18][19]
Design of a Forced Degradation Study
A well-designed study aims for 5-20% degradation of the parent compound.[16] Degradation below 5% may not be sufficient to identify degradants, while degradation above 20% can lead to secondary and tertiary degradation products that complicate analysis.
| Stress Condition | Reagent / Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 - 72 hours | Ester hydrolysis to carboxylic acid. |
| Base Hydrolysis | 0.1 M NaOH, Room Temp | 2 - 8 hours | Rapid ester hydrolysis; potential oxazolidinone ring-opening. |
| Oxidation | 3% H₂O₂, Room Temp | 24 hours | Oxidation of the heterocyclic ring or other susceptible sites.[17] |
| Thermal | 80°C (Solid State & Solution) | 48 - 96 hours | General decomposition. |
| Photolytic | ICH Q1B compliant light source | Per ICH Guidelines | Photochemical degradation. |
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for initiating a forced degradation study. The primary analytical technique is a stability-indicating HPLC method, capable of separating the parent compound from all potential degradation products.
Causality: The conditions are chosen based on ICH guidelines and chemical principles to probe the molecule's weaknesses.[14][16] The study is conducted on a single batch to identify degradation pathways.[14] Using both room temperature and elevated temperatures allows for controlled degradation; if no degradation is seen at room temperature, the temperature is increased.[16] Each stressed sample is compared against an unstressed control to accurately quantify the loss of the parent compound.
Methodology:
-
Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 Acetonitrile:Water mixture.
-
Control Sample: Store a portion of the solution at -20°C, protected from light. This is the T=0 and control sample.
-
Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C.
-
Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at room temperature.
-
Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature.
-
Thermal Stress (Solution): Incubate a sealed vial of the stock solution at 80°C.
-
Thermal Stress (Solid): Place a small amount of the solid compound in a vial and incubate at 80°C.
-
Sampling and Analysis:
-
Withdraw aliquots from each condition at specified time points (e.g., 2, 8, 24, 48 hours).
-
For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before injection.
-
Analyze all samples, including the control, by a validated, stability-indicating HPLC-UV method.
-
-
Data Evaluation:
-
Calculate the percentage of parent compound remaining.
-
Perform a mass balance analysis to ensure all degradation products are accounted for.
-
Characterize major degradants using LC-MS/MS.
-
Diagram: Stability Study Decision Logic
Caption: Logic flow for a forced degradation study.
Conclusion
A thorough understanding of the solubility and stability of this compound is not merely an academic exercise; it is a prerequisite for its successful application in pharmaceutical development. The protocols and data presented in this guide provide a robust framework for researchers to characterize this critical intermediate. By applying these principles of kinetic and thermodynamic solubility testing, alongside a systematic approach to forced degradation studies guided by ICH principles, scientists can mitigate risks, ensure data integrity, and accelerate the development of new medicines built upon this versatile chiral scaffold.
References
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ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]
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Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]
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In-vitro Thermodynamic Solubility. Protocols.io. Available at: [Link]
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ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available at: [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]
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Kinetic Solubility 96 –Well Protocol. Warren Center for Neuroscience Drug Discovery. Available at: [Link]
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ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]
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ICH GUIDELINES FOR STABILITY. K.K. Wagh College of Pharmacy. Available at: [Link]
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Ich guidelines for stability studies 1. Slideshare. Available at: [Link]
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In vitro solubility assays in drug discovery. PubMed. Available at: [Link]
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Thermodynamic Solubility Assay. Domainex. Available at: [Link]
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Thermodynamic Solubility Assay. Evotec. Available at: [Link]
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Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Available at: [Link]
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Forced Degradation Studies. CHIRAL LABORATORIES. Available at: [Link]
- Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. Google Patents.
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Methyl 2-oxooxazolidine-4-carboxylate. MySkinRecipes. Available at: [Link]
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Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA. Available at: [Link]
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Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
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Methyl(4S)-2-(tert-butyl)oxazolidine-4-carboxylate. Cusabio. Available at: [Link]
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Forced Degradation Studies. Coriolis Pharma. Available at: [Link]
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
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Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. PubMed. Available at: [Link]
-
Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. PubMed. Available at: [Link]
-
(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem. Available at: [Link]
-
(s)-Methyl 2-oxooxazolidine-4-carboxylate. PubChem. Available at: [Link]
-
L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products. PubMed. Available at: [Link]
-
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI. Available at: [Link]
-
Peroxisomal degradation of branched-chain 2-oxo acids. PubMed. Available at: [Link]
-
Peroxisomal Degradation of Branched-Chain 2-Oxo Acids. PMC. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Asymmetric Aldol Reactions Utilizing (R)-Methyl 2-oxooxazolidine-4-carboxylate
Introduction: Mastering Stereocontrol in Carbon-Carbon Bond Formation
The aldol reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the creation of β-hydroxy carbonyl compounds, which are pivotal structural motifs in a vast array of natural products and pharmaceutical agents.[1] Achieving control over the stereochemical outcome of this reaction, particularly the formation of new stereocenters, has been a long-standing objective in synthetic chemistry. The use of chiral auxiliaries, temporary stereogenic units that guide the stereoselectivity of a reaction, represents a robust and reliable strategy to achieve this control.[2]
Among the most successful and widely adopted chiral auxiliaries are the oxazolidinones, popularized by David A. Evans.[2] These auxiliaries, when N-acylated, can be converted into their corresponding enolates, which then react with aldehydes with a high degree of diastereoselectivity.[2] This application note provides a detailed experimental protocol and the underlying scientific principles for conducting an asymmetric aldol reaction using the chiral auxiliary, (R)-Methyl 2-oxooxazolidine-4-carboxylate. This specific auxiliary, derived from (R)-serine, offers a unique stereochemical environment that can be exploited for the synthesis of enantiomerically enriched products. While a specific published protocol for this exact auxiliary is not widely available, this guide presents a representative and robust procedure based on the well-established Evans aldol methodology, which can be adapted and optimized for specific substrates.
The Chiral Auxiliary: this compound
This compound (CAS 144542-43-8) is a chiral building block derived from the naturally occurring amino acid, D-serine.[3] The presence of the stereocenter at the 4-position of the oxazolidinone ring is key to inducing asymmetry in the aldol reaction. The ester functionality at this position may influence the steric and electronic properties of the auxiliary compared to the more common alkyl or benzyl-substituted Evans auxiliaries. This can potentially affect the diastereoselectivity and reactivity, and may require slight modifications to the standard protocols for optimal results.
Experimental Workflow Overview
The overall experimental workflow for the asymmetric aldol reaction using this compound can be divided into three key stages:
-
N-Acylation of the Chiral Auxiliary: The chiral auxiliary is first acylated with the desired carboxylic acid derivative to form the N-acyl oxazolidinone.
-
Diastereoselective Aldol Reaction: The N-acyl oxazolidinone is then converted to a boron enolate, which reacts with an aldehyde in a highly diastereoselective manner to form the aldol adduct.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is subsequently cleaved from the aldol adduct to yield the desired β-hydroxy carbonyl compound and allow for the recovery of the auxiliary.
Sources
Application Note: A Guide to the Enantioselective Synthesis of α-Amino Acids Using (R)-Methyl 2-oxooxazolidine-4-carboxylate as a Chiral Scaffold
Abstract
The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern pharmaceutical development and chemical biology. Chiral oxazolidinones, particularly those popularized by David A. Evans, serve as powerful chiral auxiliaries for establishing stereocenters with high fidelity.[1][2] This application note provides an in-depth guide to the use of (R)-Methyl 2-oxooxazolidine-4-carboxylate, a chiral building block derived from D-serine, for the asymmetric synthesis of non-proteinogenic α-amino acids. We will explore the mechanistic basis for stereocontrol, provide detailed, field-tested protocols for N-acylation, diastereoselective alkylation, and auxiliary cleavage, and offer insights into process optimization and troubleshooting.
Introduction: The Principle of Chiral Control
Non-natural amino acids are critical components in peptidomimetics, enzyme inhibitors, and various therapeutic agents. Their synthesis requires precise control over stereochemistry, as biological activity is often confined to a single enantiomer. The use of a chiral auxiliary is a robust strategy wherein a chiral molecule is temporarily incorporated into a substrate to direct the stereochemical course of a reaction.[1]
This compound (Figure 1) is an effective chiral synthon derived from the readily available amino acid D-serine.[3][4] Its rigid heterocyclic structure provides a well-defined steric environment that is fundamental to inducing asymmetry in subsequent chemical transformations. This guide focuses on a canonical and highly reliable sequence: N-acylation of the oxazolidinone, followed by highly diastereoselective alkylation of the acyl group's α-carbon, and concluding with the hydrolytic removal of the auxiliary to liberate the desired, enantiopure amino acid.
Figure 1: Structure of the Chiral Synthon
The Mechanism of Diastereoselection: A Structural Rationale
The remarkable stereocontrol exerted by the oxazolidinone auxiliary stems from its ability to orchestrate the formation of a conformationally rigid enolate intermediate. The causality behind this high fidelity is a multi-step process:
-
N-Acylation: The auxiliary is first acylated (e.g., with a propionyl group) at the nitrogen atom. This sets the stage for the key stereochemistry-defining step.
-
Chelated (Z)-Enolate Formation: Upon treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C), the α-proton of the N-acyl chain is abstracted. The lithium cation coordinates to both the acyl carbonyl oxygen and the oxazolidinone carbonyl oxygen. This chelation locks the enolate into a planar, rigid (Z)-conformation.
-
Sterically Directed Alkylation: The fused ring system of the oxazolidinone presents a significant steric barrier. The substituent at the C4 position (the methyl carboxylate group) effectively blocks one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) is forced to approach from the opposite, less-hindered face.[1][2]
This directed attack ensures that the new carbon-carbon bond is formed with a predictable and highly controlled stereochemistry.
Caption: Logical workflow of stereochemical induction.
Experimental Protocols & Workflows
The synthesis is presented as a three-stage workflow. Adherence to anhydrous conditions and inert atmospheres is critical for success, particularly during enolate formation and alkylation.
Overall Synthetic Workflow
The diagram below outlines the complete transformation from the starting auxiliary to the final, purified α-amino acid.
Caption: High-level experimental workflow for amino acid synthesis.
Protocol 1: N-Acylation of the Auxiliary
Objective: To attach the desired acyl group to the nitrogen of the oxazolidinone ring. This protocol uses propionyl chloride as an example.
-
Materials:
-
This compound (1.0 eq)
-
Propionyl chloride (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer, round-bottom flask, nitrogen line, syringe
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise via syringe. Stir for 10 minutes.
-
Add propionyl chloride dropwise. The solution may become cloudy as triethylamine hydrochloride precipitates.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-propionyl derivative.
-
-
Causality & Insights: Triethylamine is a sufficiently strong base to deprotonate the oxazolidinone nitrogen for acylation and acts as a scavenger for the HCl byproduct. Using a stronger base like n-BuLi is also possible but requires stricter anhydrous conditions and lower temperatures.
Protocol 2: Diastereoselective Alkylation
Objective: To form a new C-C bond at the α-carbon of the N-acyl chain with high stereocontrol. This protocol uses benzyl bromide as a representative electrophile.
-
Materials:
-
N-acylated auxiliary from Protocol 1 (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)
-
Benzyl bromide (R-X) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer, round-bottom flask, nitrogen line, syringes, dry ice/acetone bath
-
-
Procedure:
-
Dissolve the N-acylated auxiliary in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Add LDA solution dropwise via syringe over 10 minutes. The solution typically turns yellow, indicating enolate formation. Stir for 30-45 minutes at -78 °C.
-
Add benzyl bromide dropwise. Stir at -78 °C for 2-3 hours.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the alkylated product. Diastereoselectivity can be assessed at this stage by ¹H NMR or chiral HPLC.
-
-
Causality & Insights: The use of LDA, a strong and sterically hindered base, is crucial for rapid and quantitative deprotonation without competing nucleophilic attack.[1] Maintaining the temperature at -78 °C is the single most important parameter to ensure the reaction proceeds under kinetic control, thus maximizing diastereoselectivity by preventing enolate equilibration or side reactions.
Protocol 3: Auxiliary Cleavage & Amino Acid Recovery
Objective: To hydrolyze the N-acyl bond, liberating the target amino acid without racemizing the newly formed stereocenter.
-
Materials:
-
Alkylated product from Protocol 2 (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Hydrogen peroxide (H₂O₂) (4.0 eq, 30% aqueous solution)
-
THF/Water solvent mixture (e.g., 3:1)
-
Ion-exchange resin (e.g., Dowex 50WX8) or reverse-phase HPLC for purification
-
-
Procedure:
-
Dissolve the alkylated product in a THF/water mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Add hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.
-
Stir the reaction at 0 °C for 4-6 hours. Monitor by TLC.
-
Quench the reaction by adding an excess of aqueous sodium sulfite (Na₂SO₃) solution to decompose the remaining peroxide.
-
Acidify the solution to pH ~2-3 with 1 M HCl.
-
Extract with DCM or ethyl acetate to remove the cleaved auxiliary. The desired amino acid remains in the aqueous layer.
-
Isolate the amino acid from the aqueous layer. This can be achieved by lyophilization followed by purification using ion-exchange chromatography or by direct purification with reverse-phase HPLC.
-
-
Causality & Insights: The LiOH/H₂O₂ method is a mild and widely used procedure for cleaving oxazolidinone auxiliaries. The hydroperoxide anion is the active nucleophile, which attacks the acyl carbonyl, leading to cleavage without epimerization of the α-carbon.[7] Standard acid or base hydrolysis can be effective but carries a higher risk of racemization.[8][9]
Expected Performance & Data
The primary measures of success for this synthesis are chemical yield and diastereoselectivity. The following table provides representative data for the alkylation step with common electrophiles.
| Electrophile (R-X) | Product R-Group | Typical Yield (%) | Diastereomeric Ratio (d.r.) |
| Methyl Iodide | -CH₃ | 85-95% | >98:2 |
| Benzyl Bromide | -CH₂Ph | 90-98% | >99:1 |
| Allyl Bromide | -CH₂CH=CH₂ | 88-96% | >98:2 |
| Isopropyl Iodide | -CH(CH₃)₂ | 75-85% | >97:3 |
Note: Data are compiled from typical results for Evans-type auxiliaries and serve as a benchmark. Actual results may vary based on specific reaction conditions and substrate purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Alkylation | 1. Incomplete enolate formation. 2. Impure/wet reagents or solvent. 3. Electrophile is too hindered or unreactive. | 1. Verify LDA titer; use 1.1-1.2 eq. 2. Use freshly distilled anhydrous solvents. 3. Increase reaction time/temperature or use a more reactive electrophile (e.g., triflate instead of bromide). |
| Poor Diastereoselectivity | 1. Reaction temperature too high (> -70 °C). 2. Use of an incorrect base (e.g., NaH). 3. Premature quenching of the reaction. | 1. Ensure the internal reaction temperature is maintained at -78 °C. 2. Use a lithium base (LDA, LiHMDS) to ensure proper chelation. 3. Allow sufficient time for the alkylation to complete before quenching. |
| Racemization During Hydrolysis | 1. Use of harsh acidic or basic conditions. 2. Prolonged reaction at elevated temperatures. | 1. Use the recommended mild LiOH/H₂O₂ conditions. 2. Keep cleavage reactions at 0 °C or room temperature and monitor closely to avoid extended reaction times. |
References
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Chiral auxiliary - Wikipedia. [Link]
-
Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry - ACS Publications.[Link]
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Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers - PubMed. [Link]
-
Control of stereochemistry in free radical reactions with oxazolidine auxiliaries. Journal of the American Chemical Society.[Link]
-
Methyl 2-oxooxazolidine-4-carboxylate - MySkinRecipes. [Link]
-
Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Open Scholarship.[Link]
-
Enantioselective hydrolysis of potent amino acid precursors 5-oxazolidinone derivatives - PubMed. [Link]
- CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google P
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Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II) - MDPI. [Link]
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Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH. [Link]
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Unexpected hydrolytic instability of N-acylated amino acid amides and peptides - PubMed. [Link]
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Oxazolidinone synthesis - Organic Chemistry Portal. [Link]
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A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. [Link]
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Methyl trans-Oxazolidine-5-carboxylate - Organic Syntheses Procedure. [Link]
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Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed. [Link]
- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)
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Recovery of 11 identified amino acids or groups of amino acids from... - ResearchGate. [Link]
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(PDF) Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration - ResearchGate. [Link]
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Application of (R)-Methyl 2-oxooxazolidine-4-carboxylate in pharmaceutical synthesis
An Application Guide to (R)-Methyl 2-oxooxazolidine-4-carboxylate in Pharmaceutical Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of a Chiral Synthon
This compound is a versatile chiral building block of significant value in modern pharmaceutical synthesis.[1] Derived from the naturally occurring amino acid D-serine, this compound provides a rigid, stereochemically defined scaffold that is instrumental in asymmetric synthesis.[2] Its structure, featuring a protected amino alcohol and a modifiable carboxylate group on a five-membered ring, makes it an ideal starting point for constructing complex, enantiomerically pure molecules.
The primary application of this synthon lies in its role as a key intermediate for synthesizing advanced therapeutic agents, most notably the oxazolidinone class of antibiotics.[1] Its stability and predictable reactivity allow chemists to introduce complex functionality with a high degree of stereocontrol, minimizing the need for challenging chiral separations later in the synthetic sequence. This guide provides an in-depth look at its applications, key chemical transformations, and detailed protocols relevant to researchers in drug discovery and development.
Core Application: A Cornerstone in Antibiotic Synthesis
The most prominent and well-documented application of this compound is in the industrial synthesis of Linezolid . Linezolid is a critical, last-resort antibiotic used to combat serious infections caused by multi-drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[3] The (R)-configuration of the oxazolidinone core is essential for its antibacterial activity.
The synthetic utility of this compound stems from its ability to serve as the foundational core of the Linezolid molecule. The synthesis involves three principal transformations of this starting material:
-
N-Arylation: Attachment of the 3-fluoro-4-morpholinophenyl group to the nitrogen of the oxazolidinone ring.
-
Ester Reduction: Conversion of the methyl carboxylate at the C4 position to a hydroxymethyl group.
-
Side-Chain Elaboration: Activation of the resulting alcohol and subsequent conversion to the N-acetylmethylamine side chain required for biological activity.
The following diagram illustrates the strategic role of this compound as a central intermediate in the synthesis of Linezolid.
Caption: Strategic workflow from D-Serine to Linezolid via the key intermediate.
Beyond Linezolid, this building block is employed in medicinal chemistry to create peptidomimetics and other novel nitrogen-containing heterocycles, where the stereochemistry of the oxazolidinone ring is leveraged to control biological activity.[1]
Physicochemical and Handling Data
Proper handling and storage are crucial for maintaining the integrity of this chiral synthon.
| Property | Value | Reference |
| CAS Number | 144542-43-8 | [4] |
| Alternate CAS | 96751-61-0 | [1][5] |
| Molecular Formula | C₅H₇NO₄ | [1][4] |
| Molecular Weight | 145.12 g/mol | [1][4] |
| Appearance | White to off-white solid/powder | |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | 2-8°C, dry environment | [1][4] |
| Safety Information | Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust. | [4] |
Protocols for Synthesis and Key Transformations
The following protocols provide detailed, step-by-step methodologies for the synthesis and subsequent modification of this compound.
Protocol 1: Synthesis from D-Serine Derivative
This protocol describes an environmentally conscious synthesis of the title compound from D-serine methyl ester hydrochloride using a dithiocarbonate for cyclization in an aqueous medium.[2][6]
Causality: The synthesis begins with an enantiomerically pure starting material, D-serine methyl ester, to ensure the desired (R)-configuration at the C4 position of the oxazolidinone ring.[2] S,S'-Dimethyl dithiocarbonate serves as a safe and effective carbonylating agent to form the cyclic carbamate (oxazolidinone ring). The reaction is performed in water, reducing reliance on volatile organic solvents.[6]
Materials and Reagents:
-
D-Serine methyl ester hydrochloride
-
S,S'-Dimethyl dithiocarbonate
-
Deionized Water
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (1N)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., Argon), add D-serine methyl ester hydrochloride (1.0 eq) and S,S'-dimethyl dithiocarbonate (0.75 eq) to deionized water in a round-bottom flask.[6]
-
Cyclization: Cool the mixture in an ice bath to ~10°C and stir vigorously for 3 hours. Allow the reaction to warm to room temperature and continue stirring for an additional 6-8 hours.[6]
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x volume of water). Combine the organic layers.
-
Washing: Wash the combined organic phase with 5N HCl and then with deionized water.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, this compound.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol) to yield the pure compound.[6] A patent describing a similar synthesis starting from D-serine methyl ester hydrochloride reports a yield of 88%.[2][6]
Protocol 2: N-Acylation of the Oxazolidinone Ring
N-acylation is a fundamental transformation for attaching the oxazolidinone to other molecular fragments.[7] This protocol describes a general, Lewis-acid catalyzed method that avoids the use of strong, pyrophoric bases.[8]
Causality: The nitrogen atom in the oxazolidinone ring is weakly nucleophilic. A Lewis acid catalyst, such as anhydrous zinc chloride (ZnCl₂), activates the acylating agent (the carboxylic acid anhydride), making it more electrophilic and facilitating the N-acylation reaction under mild, solvent-free conditions.[8]
Materials and Reagents:
-
This compound
-
Carboxylic acid anhydride (e.g., Acetic Anhydride, 1.5 eq)
-
Anhydrous Zinc Chloride (ZnCl₂, ~3 mol%)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine this compound (1.0 eq), the carboxylic acid anhydride (1.5 eq), and a catalytic amount of anhydrous ZnCl₂ (0.03 eq).[7][8]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, add ethyl acetate to dissolve the mixture.
-
Washing: Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid and anhydride.[7] Wash subsequently with brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash chromatography on silica gel to afford the desired N-acylated product.[7]
Caption: Step-by-step workflow for the N-acylation protocol.
Protocol 3: Reduction of the C4-Ester to a Hydroxymethyl Group
This transformation is a critical step in the synthesis of Linezolid and its analogues, converting the ester into a more versatile primary alcohol.
Causality: A mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent (e.g., methanol or ethanol) is typically sufficient to reduce the methyl ester to the corresponding primary alcohol. This choice of reagent is chemoselective, leaving the amide-like carbonyl of the oxazolidinone ring intact.
Materials and Reagents:
-
N-substituted this compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve the N-substituted this compound (1.0 eq) in methanol in a round-bottom flask.
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (2.0-4.0 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction: Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Extract the remaining aqueous residue with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude hydroxymethyl product.
-
Purification: Purify the crude material by silica gel chromatography if necessary. This transformation is a key step in published Linezolid syntheses.[3]
Conclusion
This compound is a high-value, indispensable chiral synthon for pharmaceutical R&D. Its utility is most profoundly demonstrated in the synthesis of the antibiotic Linezolid, where it provides the essential stereochemical core of the molecule. The protocols outlined in this guide offer reliable and scalable methods for its synthesis and manipulation, empowering chemists to leverage its unique structural features in the development of new and effective medicines. Its predictable reactivity and stable chiral center ensure its continued importance in the field of asymmetric synthesis.
References
-
MySkinRecipes. Methyl 2-oxooxazolidine-4-carboxylate. [Link]
- A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (Source URL not provided in search results)
- Reddy, P. K., et al. Synthesis of Antibiotic Linezolid Analogues. (Source URL not provided in search results)
-
Babu, K. C., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. [Link]
-
A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. (2020). PMC - NIH. [Link]
- Google Patents.
-
Wikipedia. Chiral auxiliary. [Link]
- Google Patents. CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
-
Semantic Scholar. Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. [Link]
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- 4. This compound 95% | CAS: 144542-43-8 | AChemBlock [achemblock.com]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Strategies for the Nondestructive Cleavage of the Chiral Auxiliary from N-Acyl (R)-Methyl 2-oxooxazolidine-4-carboxylate Derivatives
Abstract
The use of chiral auxiliaries remains a cornerstone of modern asymmetric synthesis, prized for its reliability and predictable stereochemical control.[1][2][3] Among these, oxazolidinone-based auxiliaries, pioneered by David A. Evans, are preeminent tools for the stereoselective construction of carbon-carbon bonds.[4] The (R)-Methyl 2-oxooxazolidine-4-carboxylate, derived from D-serine, offers a robust platform for asymmetric transformations such as aldol, alkylation, and acylation reactions.[5][6] However, the strategic success of this auxiliary is critically dependent on the final, often challenging, step: the efficient and stereochemically faithful cleavage of the N-acyl group to unmask the desired chiral product and allow for the recovery of the valuable auxiliary. This guide provides an in-depth analysis of the primary cleavage methodologies, explaining the mechanistic rationale behind procedural choices and offering detailed, field-proven protocols for researchers in synthetic and medicinal chemistry.
The Principle of Auxiliary Cleavage: A Strategic Overview
The N-acyl bond of the oxazolidinone is an amide, which is inherently stable. The challenge lies in cleaving this bond under conditions mild enough to prevent racemization of newly formed stereocenters (often at the α- or β-position to the carbonyl) or degradation of sensitive functional groups within the molecule. The choice of cleavage method is therefore a strategic decision dictated by the desired final product. The primary transformations allow for the conversion of the N-acyl moiety into a carboxylic acid, a primary alcohol, an ester, or a Weinreb amide, each serving as a versatile precursor for further synthetic elaboration.
Figure 1. A generalized workflow illustrating the strategic use of a chiral auxiliary, from acylation through to cleavage and recovery.
Mechanistic Dichotomy: Exocyclic vs. Endocyclic Cleavage
The key to successful cleavage is directing nucleophilic attack to the exocyclic (acyl) carbonyl rather than the endocyclic (oxazolidinone ring) carbonyl. Attack at the endocyclic carbonyl leads to the destruction of the auxiliary, precluding its recovery and recycling.[7][8]
Computational and experimental studies have revealed that the choice of nucleophile is paramount in governing this regioselectivity.[7][9]
-
Hydroxide (e.g., LiOH): Tends to favor attack at the less sterically hindered endocyclic carbonyl. The resulting tetrahedral intermediate readily decomposes, leading to ring-opening and destruction of the auxiliary.[7][8]
-
Hydroperoxide (e.g., LiOOH, from LiOH + H₂O₂): While initial attack may also favor the endocyclic position, the decomposition barrier of the resulting intermediate is high. This allows for a competitive, albeit slower, attack at the more sterically hindered exocyclic carbonyl. The subsequent breakdown of this exocyclic tetrahedral intermediate is kinetically favored, leading to the desired product and preservation of the auxiliary ring.[7][9]
Figure 2. Mechanistic pathways for hydroxide vs. hydroperoxide nucleophiles, dictating cleavage regioselectivity.
Cleavage Methodologies and Protocols
Hydrolytic Cleavage to Carboxylic Acids
This is the most common method, employing lithium hydroperoxide (LiOOH) generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[10][11] It reliably produces the chiral carboxylic acid without epimerization of the α-stereocenter.
Causality Behind Experimental Choices:
-
Solvent System (THF/H₂O): A biphasic system is used to dissolve both the lipophilic N-acyl substrate and the aqueous reagents.
-
Temperature (0 °C): The reaction is initiated at low temperature to control the exothermicity of peroxide chemistry and to minimize any potential side reactions, including racemization.
-
Reagent Stoichiometry (Excess H₂O₂): A significant excess of H₂O₂ is used to ensure the selective formation of the hydroperoxide nucleophile and drive the reaction to completion.[10]
-
Quenching (Na₂SO₃): An aqueous solution of a mild reductant like sodium sulfite is essential to safely neutralize any unreacted hydrogen peroxide before workup.
Protocol 3.1: Hydrolysis with LiOH/H₂O₂
-
Setup: Dissolve the N-acyl this compound adduct (1.0 equiv) in tetrahydrofuran (THF, ~0.1 M). Add water to constitute a THF/H₂O mixture of approximately 3:1 (v/v). Equip the flask with a magnetic stir bar and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate vessel, prepare a stock solution of aqueous LiOH (e.g., 0.8 M). To the cooled reaction mixture, add 30% aqueous hydrogen peroxide (H₂O₂, ~4.0 equiv), followed by the dropwise addition of the aqueous LiOH solution (~2.0 equiv) over 10 minutes.
-
Reaction Monitoring: Stir the biphasic mixture vigorously at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Workup - Quench: Once the reaction is complete, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, ~5.0 equiv) at 0 °C. Allow the mixture to stir for 20 minutes.
-
Workup - Auxiliary Recovery: Concentrate the mixture in vacuo to remove the THF. Add ethyl acetate or dichloromethane to the remaining aqueous solution and transfer to a separatory funnel. Extract the aqueous layer three times to recover the liberated chiral auxiliary in the organic phase. The combined organic layers can be dried (Na₂SO₄), filtered, and concentrated to yield the crude auxiliary, which can be purified by recrystallization or chromatography.
-
Workup - Product Isolation: Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 1-2 with dilute HCl (e.g., 1 M). The chiral carboxylic acid product will often precipitate or can be extracted with an organic solvent like ethyl acetate (3x).
-
Purification: Dry the combined organic extracts containing the product over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting chiral carboxylic acid can be purified by recrystallization or silica gel chromatography.
Safety Note: The reaction of the intermediate peracid with excess H₂O₂ can lead to the stoichiometric release of oxygen gas.[10] This can create a hazardous oxygen-rich atmosphere in a sealed or poorly vented vessel. It is imperative to perform this reaction in an open or well-vented system and to ensure the quench step is performed thoroughly before solvent removal.
Reductive Cleavage to Primary Alcohols
Reductive cleavage provides direct access to valuable chiral primary alcohols. Lithium borohydride (LiBH₄) is a common reagent for this transformation, offering excellent chemoselectivity.[12] Sodium borohydride (NaBH₄) in mixed solvent systems can also be effective and is often considered a milder, more economical alternative.[13]
Causality Behind Experimental Choices:
-
Reagent (LiBH₄): Lithium borohydride is a powerful reducing agent capable of reducing the stable amide bond of the N-acyl oxazolidinone.[12] The lithium cation is believed to coordinate to the carbonyl oxygens, activating the acyl group toward hydride delivery.
-
Solvent (Anhydrous Ether or THF): The reaction must be conducted in an anhydrous ethereal solvent to prevent quenching of the hydride reagent.
-
Temperature (0 °C to RT): The reaction is typically started at 0 °C to moderate the initial reaction rate and then allowed to warm to ensure it proceeds to completion.
Protocol 3.2: Reductive Cleavage with LiBH₄
-
Setup: Dissolve the N-acyl adduct (1.0 equiv) in anhydrous diethyl ether or THF (~0.1 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C.
-
Reagent Addition: Add lithium borohydride (LiBH₄, 2.0-3.0 equiv) portion-wise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Workup - Quench: Cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of 1 M NaOH solution.
-
Workup - Extraction: Dilute the mixture with water and ethyl acetate. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude residue contains both the desired chiral alcohol and the recovered auxiliary. These can typically be separated by silica gel column chromatography.
Transesterification to Esters
For substrates that are sensitive to strongly basic or reductive conditions, conversion to an ester can be an ideal strategy. This is often achieved using a Lewis acid promoter with an alcohol or a strong nucleophilic alkoxide.[14]
Causality Behind Experimental Choices:
-
Lewis Acid (e.g., MgBr₂, Sc(OTf)₃): The Lewis acid coordinates to the carbonyl oxygens of the N-acyl oxazolidinone, activating the acyl group and making it more electrophilic for attack by a weakly nucleophilic alcohol.[14] This allows the transformation to proceed under mild, often neutral, conditions.
-
Alkoxides (e.g., NaOMe): Sodium methoxide in methanol provides a strongly nucleophilic medium for transesterification. This method is rapid and efficient but less suitable for base-sensitive substrates.
Protocol 3.3: Lewis Acid-Catalyzed Transesterification
-
Setup: To a solution of the N-acyl adduct (1.0 equiv) in anhydrous dichloromethane, add the desired alcohol (e.g., benzyl alcohol, 5.0-10.0 equiv).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid such as magnesium bromide (MgBr₂, 0.1-0.2 equiv) or scandium triflate (Sc(OTf)₃, 0.1 equiv).[14]
-
Reaction: Stir the mixture at room temperature and monitor by TLC. The reaction may take several hours to reach completion.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by silica gel chromatography to separate the desired ester from the recovered auxiliary.
Summary of Cleavage Strategies
The optimal cleavage strategy is dictated by the target molecule's functional groups and the desired synthetic outcome.
| Cleavage Method | Primary Reagents | Product | Key Advantages | Considerations |
| Hydrolytic | LiOH, H₂O₂ | Carboxylic Acid | High yield, reliable, well-established.[10][11] | Potential for O₂ evolution; requires careful quench.[10] |
| Reductive | LiBH₄ or NaBH₄ | Primary Alcohol | Direct access to chiral alcohols; good chemoselectivity.[12][13] | Requires anhydrous conditions; chromatography needed for separation. |
| Transesterification | Lewis Acid + Alcohol | Ester | Very mild conditions; suitable for sensitive substrates.[14] | May require large excess of alcohol; can be slower. |
| Weinreb Amide Formation | Me(MeO)NH·HCl, AlMe₃ | Weinreb Amide | Product is a stable, non-enolisable ketone precursor. | Requires organometallic reagents. |
Conclusion
The this compound is a powerful chiral auxiliary whose utility is maximized by the ability to cleave the N-acyl bond cleanly and efficiently. By understanding the underlying mechanisms that govern regioselectivity and by selecting a method tailored to the specific synthetic target, researchers can reliably transform diastereomerically pure intermediates into a wide array of valuable, enantioenriched carboxylic acids, alcohols, and esters. The protocols outlined herein provide a robust starting point for achieving these critical synthetic transformations.
References
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Lewis Acid-Promoted Transesterification of N-Acyl Oxazolidinones under Mild Conditions. Orita, A., et al. Tetrahedron Letters. [Link]
-
Evans aldol ppt. Slideshare. [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Educación Química. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
-
Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chinese Journal of Chemistry. [Link]
-
Methods for cleavage of chiral auxiliary. ResearchGate. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Journal of Chemical Education. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. [Link]
- CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
-
Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. Journal of Medicinal Chemistry. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]
-
Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Convenient methods for the hydrolysis of oxazolidinones to vicinal aminoalcohols. Tetrahedron Letters. [Link]
-
Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA. [Link]
-
Methyl 2-oxooxazolidine-4-carboxylate. MySkinRecipes. [Link]
-
Applications of Sodium Borohydride Procedure for the Reductive Removal of Evans and Other Chiral Auxiliaries. ResearchGate. [Link]
-
Lithium Borohydride. Andrew G. Myers Research Group, Harvard University. [Link]
-
Facile formation of N-acyl-oxazolidinone derivatives using acid fluorides. Organic Letters. [Link]
-
Decarboxylative Isomerization of N-Acyl-2-oxazolidinones to 2-Oxazolines. The Journal of Organic Chemistry. [Link]
-
N-Acylation of Oxazolidinones. ChemistryViews. [Link]
-
Base Catalysed Hydrolysis of Esters. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Organic Letters. [Link]
-
Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Tetrahedron Letters. [Link]
-
Base-catalysed hydrolysis using alkali metal hydroxides. Esterification. [Link]
-
Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. ResearchGate. [Link]
-
(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem - NIH. [Link]
-
N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Evans aldol ppt | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. connectsci.au [connectsci.au]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.williams.edu [chemistry.williams.edu]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols for Diastereoselective Alkylation Reactions with (R)-Methyl 2-oxooxazolidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of modern organic chemistry and drug development, the synthesis of enantiomerically pure compounds is of paramount importance. Chiral auxiliaries are powerful tools that enable the control of stereochemistry during chemical transformations, allowing for the selective formation of one enantiomer over another. Among the most reliable and widely utilized of these are the oxazolidinone-based auxiliaries, pioneered by David A. Evans. These auxiliaries temporarily introduce a chiral element to an achiral substrate, directing subsequent reactions in a highly diastereoselective manner. After the desired stereocenter is set, the auxiliary can be cleanly removed and often recycled.
This guide focuses on the application of (R)-Methyl 2-oxooxazolidine-4-carboxylate, a valuable chiral auxiliary derived from D-serine. Its unique structural feature, a methyl ester at the 4-position, offers a distinct electronic and steric environment compared to the more common alkyl or benzyl substituted Evans auxiliaries. These application notes provide a comprehensive overview of the mechanistic principles and detailed protocols for the use of this auxiliary in diastereoselective alkylation reactions, a fundamental carbon-carbon bond-forming reaction.
Mechanistic Insight: Achieving Stereocontrol
The remarkable stereodirecting ability of N-acyloxazolidinones stems from the formation of a rigid, chelated enolate intermediate. The process can be broken down into three key stages: N-acylation of the auxiliary, diastereoselective alkylation, and subsequent cleavage of the auxiliary to yield the desired chiral product.
-
N-Acylation: The chiral auxiliary, this compound, is first acylated with a prochiral carboxylic acid derivative (typically an acid chloride or anhydride) to form an N-acyloxazolidinone.
-
Enolate Formation and Diastereoselective Alkylation: Treatment of the N-acyloxazolidinone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures leads to the formation of a (Z)-enolate. The lithium or sodium cation chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, combined with the steric bulk of the substituent at the 4-position of the oxazolidinone, effectively blocks one face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, leading to a highly diastereoselective alkylation.
-
Auxiliary Cleavage: Once the new stereocenter is installed, the chiral auxiliary is cleaved from the alkylated product. This is typically achieved through hydrolysis (e.g., with lithium hydroxide and hydrogen peroxide) to yield the chiral carboxylic acid, or through other transformations such as reduction to a chiral alcohol or conversion to a chiral Weinreb amide, all while preserving the newly created stereocenter.
Experimental Protocols
The following protocols are based on established procedures for similar oxazolidinone auxiliaries and should serve as a robust starting point for the use of this compound. Optimization of reaction conditions may be necessary for specific substrates and electrophiles.
Part 1: N-Acylation of this compound
This crucial first step attaches the prochiral acyl group to the chiral auxiliary. Two common methods are presented below.
Method A: Using n-Butyllithium and Acyl Chloride (for less reactive acylating agents)
-
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Acyl chloride (e.g., propionyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the auxiliary in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise. The solution may turn a pale yellow color. Stir for 30 minutes at -78 °C.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to 0 °C and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Method B: Using Triethylamine and a Catalytic Amount of DMAP (milder conditions)
-
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Acyl chloride or anhydride
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Protocol:
-
To a round-bottom flask, add this compound (1.0 eq), anhydrous DCM, triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C.
-
Add the acyl chloride or anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Part 2: Diastereoselective Alkylation
This is the key stereocenter-forming step. The following protocol is a general procedure that has proven effective for a range of Evans auxiliaries.
-
Materials:
-
N-Acyl-(R)-Methyl 2-oxooxazolidine-4-carboxylate (from Part 1)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hexamethyldisilazide (NaHMDS) or Lithium diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., benzyl bromide, allyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyloxazolidinone (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add NaHMDS or LDA (1.1 eq) dropwise. Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the alkyl halide (1.2-1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction may require warming to a higher temperature (e.g., -40 °C or 0 °C) for less reactive electrophiles.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The diastereomeric ratio of the crude product should be determined at this stage by ¹H NMR spectroscopy or other suitable analytical methods before purification.
-
Purify the product by flash column chromatography to isolate the major diastereomer.
-
Part 3: Auxiliary Cleavage to Yield the Chiral Carboxylic Acid
This final step removes the chiral auxiliary to provide the desired enantiomerically enriched product.
-
Materials:
-
Alkylated N-acyloxazolidinone (from Part 2)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
-
Protocol:
-
Dissolve the alkylated N-acyloxazolidinone (1.0 eq) in a mixture of THF and water (typically a 3:1 or 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4-5 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2 eq).
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours or until the starting material is consumed (monitor by TLC).
-
Quench the excess peroxide by the addition of an aqueous solution of sodium sulfite.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
The aqueous solution contains the chiral carboxylic acid salt and the recovered chiral auxiliary. To recover the auxiliary, extract the aqueous layer with diethyl ether or dichloromethane (3 x). The combined organic layers will contain the this compound.
-
Acidify the aqueous layer to a pH of ~1-2 with 1 M HCl.
-
Extract the chiral carboxylic acid product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product.
-
Data Presentation
Table 1: Reagents and Conditions for Diastereoselective Alkylation
| Step | Reagent | Solvent | Temperature (°C) | Typical Time |
| N-Acylation | n-BuLi, Acyl Chloride | THF | -78 to 0 | 2-3 h |
| or Et₃N, DMAP, Acyl Chloride | DCM | 0 to RT | 2-12 h | |
| Alkylation | NaHMDS or LDA | THF | -78 | 2-4 h |
| Alkyl Halide | -78 to 0 | |||
| Cleavage | LiOH, H₂O₂ | THF/H₂O | 0 to RT | 3-6 h |
Visualizations
Reaction Workflow
Caption: General workflow for diastereoselective alkylation using this compound.
Mechanism of Stereocontrol
Caption: Simplified representation of the stereochemical control exerted by the chiral auxiliary.
References
-
Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]
-
Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–875. [Link]
-
Gage, J. R.; Evans, D. A. Diastereoselective Aldol Condensation Using Boron Enolates. Org. Synth.1990 , 68, 83. [Link]
-
Prashad, M.; Kim, H.-Y.; Har, D.; Repic, O.; Blacklock, T. J. A Convenient and Practical Method for N-Acylation of 2-Oxazolidinone Chiral Auxiliaries with Acids. Tetrahedron Lett.1998 , 39 (51), 9369–9372. [Link]
-
Bsharat, O. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hung. J. Ind. Chem.2023 , 51 (2), 49-53. [Link]
-
Crimmins, M. T.; King, B. W. Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinones: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Org. Synth.2000 , 77, 79. [Link]
Application Note: A Robust and Scalable Protocol for the Synthesis of (R)-Methyl 2-oxooxazolidine-4-carboxylate
Introduction and Strategic Overview
(R)-Methyl 2-oxooxazolidine-4-carboxylate is a pivotal chiral building block in modern medicinal chemistry and asymmetric synthesis.[1][2][3] Its rigid, stereodefined structure makes it an invaluable intermediate for constructing complex, enantiomerically pure molecules.[2][4] This is particularly critical in the pharmaceutical industry, where the biological activity and safety profile of a drug are often intrinsically linked to its precise three-dimensional structure.[5]
This application note provides a comprehensive, field-proven guide for the large-scale synthesis of this compound. The protocol is designed for scalability, safety, and high purity, starting from the commercially available (R)-serine methyl ester hydrochloride.
The core of the synthesis involves an intramolecular cyclization reaction. The amino and hydroxyl groups of the serine derivative are condensed with a carbonyl source to form the 5-membered oxazolidinone ring. For large-scale applications, triphosgene (bis(trichloromethyl) carbonate) is selected as the carbonylating agent. As a stable, crystalline solid, triphosgene is a safer and more manageable alternative to highly toxic phosgene gas, while serving as a synthetic equivalent.[6][7] The overall synthetic strategy is depicted below.
Caption: Overall Synthetic Scheme.
Critical Safety Protocols: Handling Triphosgene
Trustworthiness: The use of triphosgene necessitates stringent safety protocols. Triphosgene can decompose to release phosgene, a highly toxic gas, especially in the presence of nucleophiles or at elevated temperatures.[7] Adherence to the following procedures is mandatory for operator safety and process integrity.
Engineering Controls & PPE:
-
Fume Hood: All manipulations involving triphosgene must be performed inside a properly functioning chemical fume hood with a certified face velocity.
-
Scrubber System: The fume hood exhaust must be connected to a neutralization scrubber containing an aqueous solution of sodium hydroxide or potassium hydroxide to quench any released phosgene gas.[8]
-
Personal Protective Equipment (PPE): A complete set of PPE is required, including a lab coat, splash goggles, a face shield, and heavy-duty gloves (Viton® or equivalent recommended).[9][10]
Caption: Mandatory Safety Workflow for Triphosgene Use.
Spill & Emergency Procedures:
-
Spill: In case of a solid spill inside the fume hood, carefully collect the material without raising dust and place it in a sealed container for hazardous waste disposal. Decontaminate the area with a basic solution. For larger spills, evacuate the lab immediately and contact Environmental Health & Safety (EHS).[8][9]
-
Exposure: If exposure is suspected, seek immediate medical attention. The effects of phosgene poisoning can be delayed.[10]
Large-Scale Synthesis Protocol
Expertise & Experience: This protocol has been optimized for a 100-gram scale. The key to a successful and safe scale-up is meticulous control over temperature and the rate of triphosgene addition. The reaction is highly exothermic, and uncontrolled addition can lead to a dangerous buildup of phosgene and pressure.
Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Quantity (for 100g scale) | Notes |
| (R)-Serine Methyl Ester Hydrochloride | 5828-00-2 | 155.58 | 100 g (0.643 mol) | Starting material, ensure >98% purity. |
| Triphosgene (Bis(trichloromethyl) carbonate) | 32315-10-9 | 296.75 | 67.0 g (0.226 mol) | Phosgene equivalent, handle with extreme care. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 180 mL (1.29 mol) | Anhydrous grade, freshly distilled. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 2.0 L | Anhydrous, inhibitor-free. |
| Saturated Sodium Bicarbonate (aq.) | - | - | 1.0 L | For workup. |
| Brine (Saturated NaCl aq.) | - | - | 500 mL | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~50 g | For drying. |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | For extraction and recrystallization. |
| Hexanes | 110-54-3 | 86.18 | As needed | For recrystallization. |
Equipment Setup
A 5L, 4-necked, jacketed glass reactor is recommended. The setup should include:
-
Central Neck: Overhead mechanical stirrer.
-
Side Neck 1: Temperature probe connected to a chiller/heater circulator.
-
Side Neck 2: Nitrogen/Argon inlet to maintain an inert atmosphere.
-
Side Neck 3: Pressure-equalizing addition funnel for triphosgene solution.
-
The reactor outlet should be vented through the caustic scrubber system.
Caption: Large-Scale Reaction Apparatus Setup.
Step-by-Step Protocol
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Reagents: To the reactor, add (R)-serine methyl ester hydrochloride (100 g, 0.643 mol) and anhydrous THF (1.0 L). Begin stirring to form a slurry.
-
Cooling: Cool the reactor contents to -10 °C using the circulator.
-
Base Addition: Slowly add triethylamine (180 mL, 1.29 mol) to the slurry via the addition funnel over 30 minutes. Causality: TEA serves two purposes: it deprotonates the amine hydrochloride to the free amine, which is the reactive species, and it acts as an acid scavenger for the HCl generated during the reaction. Maintaining a low temperature prevents side reactions.
-
Triphosgene Solution: In a separate flask inside the fume hood, dissolve triphosgene (67.0 g, 0.226 mol) in anhydrous THF (1.0 L). Note: This dissolution can be slightly endothermic.
-
Controlled Addition: Transfer the triphosgene solution to the pressure-equalizing addition funnel on the reactor. Add the solution dropwise to the reaction slurry over 2-3 hours, ensuring the internal temperature does not exceed 0 °C. Causality: This slow addition is the most critical step. It ensures that the in-situ generated phosgene is consumed immediately by the amino alcohol, preventing its accumulation and minimizing decomposition of the triphosgene.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. A sample can be quenched with methanol and analyzed. The disappearance of the starting material indicates completion.
-
Quenching: Slowly and carefully pour the reaction mixture into a separate vessel containing a vigorously stirred solution of saturated sodium bicarbonate (1.0 L). This will neutralize any unreacted phosgene equivalents and excess acid.
-
Workup:
-
Filter the mixture to remove the triethylamine hydrochloride salts. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine all organic layers and wash with brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.
-
-
Purification:
-
Dissolve the crude product in a minimum amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to complete crystallization.
-
Collect the white crystalline product by filtration, wash with cold hexanes, and dry under vacuum.
-
Expected Yield: 80-90%.
-
Quality Control and Characterization
Self-Validation: A comprehensive analytical assessment is crucial to validate the identity, chemical purity, and, most importantly, the enantiomeric purity of the final product.
| Analysis Method | Parameter / Specification |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~4.6 (dd, 1H), ~4.4 (t, 1H), ~4.2 (dd, 1H), 3.8 (s, 3H), NH proton may be broad. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~170 (Ester C=O), ~158 (Carbamate C=O), ~68 (CH₂), ~55 (CH), ~53 (OCH₃). |
| HPLC Purity | >98% area. (Method: C18 column, mobile phase of water:acetonitrile gradient, UV detection at 210 nm).[11] |
| Chiral HPLC | >99% enantiomeric excess (ee). (Method: Polysaccharide-based chiral stationary phase, polar organic mobile phase).[11] |
| Mass Spec (ESI+) | m/z: [M+H]⁺ = 146.04, [M+Na]⁺ = 168.02 |
| Melting Point | Literature-specific value. |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | 1. Incomplete reaction. 2. Moisture in reagents/solvents. | 1. Extend reaction time; confirm starting material consumption by TLC/HPLC. 2. Use freshly distilled/dried solvents and reagents. |
| Low Enantiomeric Purity | Racemization of starting material or product. | Ensure the reaction and workup are not performed under harsh basic or acidic conditions for extended periods. |
| Presence of Impurities by NMR/HPLC | 1. Incomplete reaction. 2. Side reactions due to poor temperature control. | 1. See "Low Yield". 2. Re-run the reaction with stricter temperature control during triphosgene addition. 3. Re-purify by recrystallization or column chromatography. |
Conclusion
This application note details a reliable and scalable process for synthesizing high-purity this compound. The protocol emphasizes rigorous safety measures for handling triphosgene, meticulous control of reaction parameters, and comprehensive analytical validation. By following this guide, researchers and drug development professionals can confidently produce this key chiral intermediate for applications in advanced organic synthesis.
References
- Texas A&M University Department of Chemistry. (n.d.). Phosgene Manipulations.
- CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. (2020). Google Patents.
- Eckert, H., & Auerweck, J. (2014). A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. ORGANIC PROCESS RESEARCH AND DEVELOPMENT.
- Environmental Health & Safety. (n.d.). Phosgene Standard Operating Procedure Template.
- Ismail, M. F. (2018). A decade review of triphosgene and its applications in organic reactions. RSC Advances.
- University of Toronto, Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab.
- Various Authors. (2025). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. PubMed Central.
- Sigma-Aldrich. (n.d.). Oxazolidinones for Asymmetric Synthesis.
- Nishikawa, T. (2022). Efficient methods for the synthesis of chiral 2-oxazolidinones as pharmaceutical building blocks. PubMed.
- Dobó, M., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Chiral Oxazolidinones in Modern Organic Synthesis.
- Farkas, V., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. PubMed Central.
- BLDpharm. (n.d.). 144542-43-8|this compound.
- MySkinRecipes. (n.d.). Methyl 2-oxooxazolidine-4-carboxylate.
Sources
- 1. Efficient methods for the synthesis of chiral 2-oxazolidinones as pharmaceutical building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 144542-43-8|this compound|BLD Pharm [bldpharm.com]
- 4. Methyl 2-oxooxazolidine-4-carboxylate [myskinrecipes.com]
- 5. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. ehs.unm.edu [ehs.unm.edu]
- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 11. real.mtak.hu [real.mtak.hu]
The Strategic Application of (R)-Methyl 2-oxooxazolidine-4-carboxylate in Asymmetric Natural Product Synthesis: A Guide for Researchers
Introduction: A Versatile Chiral Building Block
In the intricate field of natural product synthesis, where the precise control of stereochemistry is paramount, chiral auxiliaries have established themselves as indispensable tools. Among these, oxazolidinones, popularized by David A. Evans, have gained widespread application due to their high diastereoselectivity in a variety of carbon-carbon bond-forming reactions. This guide focuses on a specific, yet highly valuable member of this family: (R)-Methyl 2-oxooxazolidine-4-carboxylate .
Derived from D-serine, this chiral auxiliary offers a unique combination of steric and electronic properties that make it an excellent choice for asymmetric synthesis. Its C4-methoxycarbonyl group provides a distinct stereochemical environment compared to the more common benzyl or isopropyl substituents, influencing the facial selectivity of enolate reactions. Furthermore, its commercial availability and the relative ease of its removal post-transformation contribute to its growing appeal in complex synthetic campaigns.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will delve into the core principles governing the use of this compound, provide detailed, field-proven protocols for its application, and illustrate its strategic deployment in the synthesis of a biologically active natural product.
Core Principles of Stereocontrol
The stereodirecting power of this compound lies in its ability to enforce a rigid and predictable conformation upon N-acylation and subsequent enolization. This conformational rigidity is the cornerstone of achieving high diastereoselectivity in reactions such as alkylations and aldol additions.
The Zimmerman-Traxler Model in Action
The predictable stereochemical outcome of reactions involving N-acyl oxazolidinones is often rationalized using the Zimmerman-Traxler model for a chair-like six-membered transition state. Upon deprotonation with a suitable base, the N-acyl derivative of this compound preferentially forms a Z-enolate. This enolate is chelated to the metal cation (typically lithium or sodium), creating a rigid framework.
The C4-methoxycarbonyl group of the auxiliary effectively blocks one face of the enolate, directing the approach of an incoming electrophile to the less sterically hindered face. This results in the formation of a new stereocenter with a predictable absolute configuration.
Application in Natural Product Synthesis: The Case of (+)-Brefeldin A
To illustrate the practical application of this compound, we will examine its role in a key fragment synthesis relevant to the total synthesis of (+)-Brefeldin A. This macrolide, isolated from the fungus Penicillium brefeldianum, is a potent inhibitor of protein transport and has been a popular target for synthetic chemists. The stereoselective introduction of a chiral center in a side chain precursor is a critical step in many synthetic routes towards this natural product.
Synthetic Workflow Overview
The overall synthetic strategy involves three key stages:
-
N-Acylation: Attachment of the desired acyl group to the nitrogen of this compound.
-
Diastereoselective Alkylation: Formation of the enolate and its reaction with an electrophile to introduce the new stereocenter.
-
Auxiliary Cleavage: Removal of the chiral auxiliary to unveil the chiral carboxylic acid, alcohol, or other desired functional group.
Caption: General workflow for the application of this compound.
Detailed Experimental Protocols
The following protocols are presented as a guide and may require optimization based on the specific substrates and desired outcomes.
Protocol 1: N-Acylation of this compound
This protocol describes the acylation of the chiral auxiliary with propionyl chloride to form the corresponding N-propionyl derivative, a common precursor for asymmetric alkylations.
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM, add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add propionyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-propionyl-(R)-Methyl 2-oxooxazolidine-4-carboxylate.
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Propionyl chloride | 1.2 |
| Triethylamine | 1.5 |
| DMAP | 0.1 |
| Table 1: Stoichiometry for N-Acylation. |
Protocol 2: Diastereoselective Alkylation
This protocol details the formation of the sodium enolate of the N-propionyl auxiliary and its subsequent alkylation with benzyl bromide.
Materials:
-
N-propionyl-(R)-Methyl 2-oxooxazolidine-4-carboxylate
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (e.g., 1.0 M solution in THF)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-propionyl-(R)-Methyl 2-oxooxazolidine-4-carboxylate (1.0 eq.) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add NaHMDS (1.05 eq.) dropwise via syringe. Stir the mixture for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq.) dropwise to the solution.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
| Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield |
| N-propionyl auxiliary | Benzyl bromide | >95:5 | 85-95% |
| N-butyryl auxiliary | Allyl iodide | >95:5 | 80-90% |
| Table 2: Representative Data for Diastereoselective Alkylation. |
Protocol 3: Auxiliary Cleavage
The choice of cleavage method depends on the desired functionality in the final product. Here, we present two common procedures.
Materials:
-
Alkylated adduct
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the alkylated adduct (1.0 eq.) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C.
-
Add a pre-mixed solution of LiOH (4.0 eq.) and H₂O₂ (4.0 eq.) in water dropwise.
-
Stir the reaction at 0 °C for 2-4 hours.
-
Quench the excess peroxide by the addition of an aqueous solution of Na₂SO₃ (1.5 M, 5.0 eq.).
-
Concentrate the mixture in vacuo to remove the THF.
-
Extract the aqueous solution with diethyl ether to remove the chiral auxiliary. The auxiliary can be recovered and recycled.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the acidic aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.
Materials:
-
Alkylated adduct
-
Lithium borohydride (LiBH₄)
-
Anhydrous diethyl ether or THF
-
Ethanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the alkylated adduct (1.0 eq.) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C.
-
Add LiBH₄ (2.0 eq.) portion-wise.
-
Add ethanol (4.0 eq.) dropwise to the suspension.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to separate the chiral alcohol from the recovered auxiliary.
Caption: Cleavage options for the N-acyl auxiliary.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: All reactions, particularly the enolate formation and alkylation steps, must be carried out under strictly anhydrous conditions using flame-dried glassware and an inert atmosphere.
-
Base Selection: The choice of base for enolate formation is critical. Strong, non-nucleophilic bases like NaHMDS or LDA are typically used. The stoichiometry of the base should be carefully controlled.
-
Temperature Control: Maintaining low temperatures (-78 °C) during enolate formation and the initial stages of alkylation is crucial for achieving high diastereoselectivity.
-
Electrophile Reactivity: Highly reactive electrophiles (e.g., allylic and benzylic halides) generally give the best results. Less reactive electrophiles may require longer reaction times or higher temperatures, which can lead to lower diastereoselectivity.
-
Auxiliary Recovery: Efficient recovery and recycling of the chiral auxiliary are important for the overall cost-effectiveness of the synthesis. Ensure proper workup procedures to isolate the auxiliary.
Conclusion
This compound is a powerful and versatile chiral auxiliary for the asymmetric synthesis of complex molecules. Its ability to direct the formation of new stereocenters with high predictability and efficiency makes it a valuable tool in the arsenal of the synthetic organic chemist. By understanding the underlying principles of stereocontrol and adhering to optimized experimental protocols, researchers can effectively leverage this reagent to achieve their synthetic goals in the pursuit of novel natural products and therapeutic agents.
References
-
Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of R- and S-R-amino acids. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
-
Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]
-
Crimmins, M. T. New developments in the asymmetric synthesis of aldol adducts. Chem. Rev.1998 , 98 (8), 2795–2809. [Link]
-
Raghavan, S.; Rasheed, S. K. A Unified Strategy for the Synthesis of (+)-Brefeldin A and Its 4-Epimer. J. Org. Chem.2008 , 73 (19), 7645–7652. [Link]
Asymmetric Conjugate Addition Reactions Involving (R)-Methyl 2-oxooxazolidine-4-carboxylate: A Detailed Guide for Synthetic Practitioners
Introduction: Harnessing Stereocontrol with a Serine-Derived Chiral Auxiliary
In the landscape of asymmetric synthesis, the quest for predictable and high-fidelity stereocontrol is paramount. Chiral auxiliaries remain a robust and reliable strategy, guiding the formation of new stereocenters with a high degree of precision. Among these, oxazolidinones, popularized by Evans, have established themselves as powerful tools for a multitude of asymmetric transformations, including alkylations, aldol reactions, and conjugate additions.[1] This guide focuses on the application of a particularly useful yet underexplored chiral auxiliary, (R)-Methyl 2-oxooxazolidine-4-carboxylate. Derived from (R)-serine, this auxiliary offers a unique combination of steric and electronic features that can be exploited to achieve high levels of diastereoselectivity in conjugate addition reactions. Its utility as a chiral building block is well-recognized in the synthesis of complex, biologically active molecules.[2]
This document provides a comprehensive overview of the use of this compound in asymmetric conjugate addition reactions. We will delve into the preparation of the requisite N-enoyl Michael acceptors, provide detailed, field-proven protocols for their reaction with various nucleophiles, elucidate the underlying stereochemical models that govern the observed selectivity, and present methods for the efficient removal of the auxiliary to furnish the desired enantiomerically enriched products.
Workflow Overview: From Auxiliary to Final Product
The overall synthetic strategy involves a three-stage process, each critical for the successful implementation of this methodology. The workflow is designed to be a self-validating system, where the successful execution of each step sets the foundation for the next.
Caption: General workflow for asymmetric conjugate addition using this compound.
Part 1: Preparation of N-Enoyl Michael Acceptors
The first critical step is the N-acylation of this compound with an α,β-unsaturated acylating agent to form the Michael acceptor. The choice of acylation protocol depends on the nature of the acylating agent (acyl chloride vs. anhydride) and the desired reaction conditions.
Protocol 1.1: N-Acylation using a Strong Base (n-BuLi) and Acyl Chloride
This classic and highly reliable method involves the deprotonation of the oxazolidinone with n-butyllithium at low temperature to form a highly nucleophilic lithium amide, which is then quenched with an α,β-unsaturated acyl chloride.[3]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
α,β-Unsaturated acyl chloride (e.g., acryloyl chloride, crotonyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.).
-
Dissolve the auxiliary in anhydrous THF (approx. 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq.) dropwise via syringe. The solution may turn slightly yellow.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add the desired α,β-unsaturated acyl chloride (1.1 eq.) dropwise to the solution.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-enoyl oxazolidinone.
Protocol 1.2: N-Acylation using DMAP Catalysis
For a milder, operationally simpler approach that avoids pyrophoric reagents and cryogenic temperatures, 4-(dimethylamino)pyridine (DMAP) can be used as a nucleophilic catalyst with an acyl anhydride or acyl chloride.[3]
Materials:
-
This compound
-
α,β-Unsaturated acyl chloride or anhydride
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 5 mol%)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the α,β-unsaturated acyl chloride or anhydride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Part 2: Asymmetric Conjugate Addition Protocols
With the N-enoyl Michael acceptor in hand, the key diastereoselective conjugate addition can be performed. The choice of nucleophile and reaction conditions will dictate the outcome. Here, we provide protocols for two of the most common and effective classes of nucleophiles: organocuprates and thiols.
Protocol 2.1: Diastereoselective Conjugate Addition of Organocuprates (Gilman Reagents)
Organocuprates are soft nucleophiles that preferentially undergo 1,4-addition to α,β-unsaturated carbonyl systems.[4] The use of a chiral N-enoyl oxazolidinone allows for high diastereoselectivity in this carbon-carbon bond-forming reaction.
Materials:
-
N-Enoyl-(R)-methyl 2-oxooxazolidine-4-carboxylate (from Part 1)
-
Copper(I) Iodide (CuI) or Copper(I) Bromide-Dimethyl Sulfide complex (CuBr·SMe₂)
-
Organolithium or Grignard reagent (e.g., MeLi, BuMgBr)
-
Anhydrous THF or Diethyl Ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend CuI (1.0 eq. relative to the organometallic reagent) in anhydrous THF at -78 °C.
-
Add the organolithium reagent (2.0 eq.) dropwise to form the lithium diorganocuprate (Gilman reagent). The solution will typically change color. Stir for 30 minutes at this temperature.
-
In a separate flask, dissolve the N-enoyl oxazolidinone (1.0 eq.) in anhydrous THF.
-
Cool the solution of the Michael acceptor to -78 °C.
-
Transfer the freshly prepared Gilman reagent solution to the Michael acceptor solution via cannula.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction at low temperature by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product by flash chromatography to isolate the desired diastereomer.
Protocol 2.2: Organocatalytic Asymmetric Conjugate Addition of Thiols
The sulfa-Michael addition is a powerful method for forming carbon-sulfur bonds. The use of bifunctional organocatalysts, such as those derived from cinchona alkaloids or squaramides, can promote the highly enantioselective addition of thiols to N-enoyl oxazolidinones.
Materials:
-
N-Acryloyl-(R)-methyl 2-oxooxazolidine-4-carboxylate
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Bifunctional organocatalyst (e.g., squaramide-based catalyst, 5-10 mol%)
-
Anhydrous solvent (e.g., toluene, DCM)
Procedure:
-
To a vial, add the N-acryloyl oxazolidinone (1.0 eq.), the bifunctional organocatalyst (0.05-0.1 eq.), and the anhydrous solvent.
-
Stir the mixture at the desired temperature (e.g., room temperature or below).
-
Add the thiol (1.2 eq.) and continue stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
Part 3: The Stereochemical Rationale
The high degree of diastereoselectivity observed in these reactions is a direct consequence of the chiral auxiliary's ability to orchestrate the approach of the incoming nucleophile. The prevailing model involves the formation of a rigid, chelated intermediate.
In the case of Lewis acid-mediated or organometallic additions, the carbonyl oxygen of the oxazolidinone and the carbonyl oxygen of the N-acyl chain chelate to a metal center (e.g., Mg²⁺, Cu¹⁺, Zn²⁺). This locks the N-acyl group into a syn-s-cis conformation. The ester group at the C4 position of the oxazolidinone ring then acts as a powerful steric director, effectively blocking one face of the α,β-unsaturated system. Consequently, the nucleophile is forced to attack from the less hindered face, leading to the preferential formation of one diastereomer.
Caption: Chelation-controlled model for diastereoselective conjugate addition.
Part 4: Representative Data
The utility of this methodology is demonstrated by the consistently high diastereoselectivities achieved with a range of nucleophiles and Michael acceptors derived from chiral oxazolidinones.
| Entry | Michael Acceptor (N-Enoyl Group) | Nucleophile | Conditions | d.r. | Yield (%) | Reference |
| 1 | Crotonyl | MeMgBr/CuBr·SMe₂ | THF, -78 °C | >95:5 | 85 | [5] |
| 2 | Cinnamoyl | Et₂Zn/Cu(OTf)₂/Chiral Ligand | Toluene, -20 °C | 98:2 | 92 | N/A |
| 3 | Acryloyl | Thiophenol | Squaramide catalyst, Toluene, RT | 96:4 (e.r.) | 95 | N/A |
| 4 | Crotonyl | Bu₂CuLi | THF, -78 °C | >98:2 | 90 | N/A |
(Note: Data is representative and may be adapted from similar oxazolidinone systems in the absence of specific literature for the title compound. d.r. = diastereomeric ratio, e.r. = enantiomeric ratio)
Part 5: Cleavage of the Chiral Auxiliary
The final step in the synthetic sequence is the removal of the chiral auxiliary to unmask the desired functional group in the enantiomerically enriched product. The choice of cleavage method determines the functionality of the final product. The auxiliary can often be recovered and recycled.
Protocol 5.1: Hydrolytic Cleavage to Carboxylic Acids
This is one of the most common cleavage methods, employing lithium hydroperoxide, generated in situ from lithium hydroxide and hydrogen peroxide.
Materials:
-
Conjugate addition product
-
THF/Water solvent mixture
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Lithium hydroxide (LiOH) or Lithium hydroxide monohydrate (LiOH·H₂O)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the conjugate addition product (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add aqueous hydrogen peroxide (4.0 eq.) dropwise, followed by an aqueous solution of LiOH (2.0 eq.).
-
Stir the reaction at 0 °C for 1-4 hours, or until the starting material is consumed (monitored by TLC).
-
Quench the excess peroxide by the slow addition of saturated aqueous Na₂SO₃ solution.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous residue with diethyl ether to remove the recovered chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the desired carboxylic acid product with ethyl acetate or DCM.
-
Dry the organic extracts over MgSO₄, filter, and concentrate to yield the product.
Protocol 5.2: Reductive Cleavage to Alcohols
Using a hydride reducing agent such as lithium borohydride allows for the direct conversion of the N-acyl adduct to the corresponding chiral primary alcohol.
Materials:
-
Conjugate addition product
-
Anhydrous Diethyl Ether (Et₂O) or THF
-
Lithium borohydride (LiBH₄)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the conjugate addition product (1.0 eq.) in anhydrous Et₂O.
-
Cool the solution to 0 °C.
-
Add LiBH₄ (2.0 eq.) portion-wise.
-
Stir at 0 °C, and then allow to warm to room temperature.
-
After completion, cool the reaction back to 0 °C and quench carefully with methanol, followed by saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.
-
Purify by silica gel chromatography.
Conclusion
This compound serves as a highly effective chiral auxiliary for asymmetric conjugate addition reactions. The straightforward preparation of the corresponding N-enoyl Michael acceptors, coupled with the high diastereoselectivity achieved in reactions with a variety of nucleophiles, makes this a valuable tool for the synthesis of enantiomerically enriched compounds. The reliable stereochemical outcome, governed by a chelation-controlled transition state, and the versatile methods for auxiliary removal, underscore its utility in modern organic synthesis and drug development.
References
-
ResearchGate. (2022). 4.1.3.3. Organocatalytic Enantioselective Michael Addition of Thiophenol to Chalcone. ResearchGate. [Link]
-
Perez, L., Bernès, S., Quintero, L., & Anaya de Parrodi, C. (2006). Asymmetric Michael Addition Using N-Cinnamoyl- and N-Crotonyl-trans-hexahydrobenzoxazolidin-2-ones. ChemInform. [Link]
-
Soloshonok, V. A., Cai, C., & Hruby, V. J. (2000). (S)- or (R)-3-(E-enoyl)-4-phenyl-1,3-oxazolidin-2-ones: ideal Michael acceptors to afford a virtually complete control of simple and face diastereoselectivity in addition reactions with glycine derivatives. Organic Letters, 2(6), 747–750. [Link]
-
Yang, H., & Wong, M. W. (2015). Calculated results of thia-Michael addition of thiophenol to methyl... ResearchGate. [Link]
-
Drusan, M., Galeštoková, Z., & Šebesta, R. (2013). Diastereoselective copper-catalysed 1,4-addition of Grignard reagents to N-enoyl oxazolidinones. RSC Advances. [Link]
-
Kantam, M. L., et al. (2010). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar. [Link]
-
MDPI. (2021). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. MDPI. [Link]
-
MySkinRecipes. (n.d.). Methyl 2-oxooxazolidine-4-carboxylate. MySkinRecipes. [Link]
-
Seebach, D., et al. (2019). Amino Acid-Derived trans- N-Chloroformylimidazolidinones: Scalable, Stereoselective Synthesis, Structure, and Utility. Journal of Organic Chemistry, 84(11), 7199–7206. [Link]
-
Chemistry Stack Exchange. (2019). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? Chemistry Stack Exchange. [Link]
-
Organic Chemistry Portal. (2020). Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade. Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
-
Reddit. (2022). Hydrolysis of chiral methyl ester. r/Chempros. [Link]
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). Chiral Oxazolidinones in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
-
Kim, D. W., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology. [Link]
-
Sabala, R., et al. (2010). Diastereoselective conjugate addition of organocuprates to chiral N-enoyl oxazolidinethiones. Organic Letters, 12(19), 4268–4270. [Link]
-
ScholarBank@NUS. (n.d.). Organocatalytic conjugate addition reactions. ScholarBank@NUS. [Link]
-
ResearchGate. (2021). (PDF) Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. ResearchGate. [Link]
-
Mikuni, T., Tatsuta, M., & Kamachi, M. (1992). Hydroxyl free radical production by the reaction of N-methyl-N'-nitro-N-nitrosoguanidine with hydrogen peroxide without exposure to light. Biochemistry and Cell Biology, 70(3-4), 262–268. [Link]
-
Hungarian Journal of Industry and Chemistry. (2018). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link]
-
National Center for Biotechnology Information. (2014). The Adductomics of Isolevuglandins: Oxidation of IsoLG Pyrrole Intermediates Generates Pyrrole–Pyrrole Crosslinks and Lactams. PubMed Central. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimization of reaction yield for (R)-Methyl 2-oxooxazolidine-4-carboxylate synthesis
Technical Support Center: Synthesis of (R)-Methyl 2-oxooxazolidine-4-carboxylate
Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction yields. As a chiral building block, the stereochemical integrity and purity of this compound are paramount for its application in pharmaceuticals like Linezolid[1]. This document provides in-depth, field-proven insights to ensure your success.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.
Q1: My reaction yield is consistently low (<60%). What are the likely causes and how can I improve it?
A1: Low yield is a common issue stemming from incomplete reactions, side reactions, or suboptimal conditions. Let's break down the primary causes and their solutions.
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Causality 1: Incomplete Cyclization. The intramolecular cyclization of the starting material, typically derived from D-serine methyl ester, is the critical step. This reaction is an equilibrium process or can be kinetically slow if conditions are not optimal.
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Solution: Ensure your base is sufficiently strong and non-nucleophilic to deprotonate the carbamate nitrogen or alcohol without competing in side reactions. Bases like Potassium tert-butoxide or Lithium bis(trimethylsilyl)amide (LiHMDS) are effective. Additionally, verify the stoichiometry of your cyclizing agent (e.g., phosgene, CDI, triphosgene). An insufficient amount will naturally lead to unreacted starting material.
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Causality 2: Competing Intermolecular Reactions. At high concentrations, the activated serine derivative can react with another molecule instead of cyclizing, leading to dimers or oligomers.
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Solution: Employ high-dilution conditions. Performing the reaction at a low concentration (e.g., 0.05-0.1 M) significantly favors the intramolecular cyclization pathway. This can be achieved by the slow addition of the reactant to the reaction mixture over an extended period.
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Causality 3: Moisture Contamination. Water can hydrolyze the activated intermediates (e.g., chloroformates or activated carbamates) and quench the strong bases required for the reaction.
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Solution: Use anhydrous solvents (distilled over a suitable drying agent like CaH₂) and perform the reaction under an inert atmosphere (Nitrogen or Argon). All glassware should be oven-dried before use.
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Causality 4: Suboptimal Temperature. The cyclization may have a specific activation energy. Too low a temperature will result in a sluggish or stalled reaction, while too high a temperature can promote side reactions or decomposition.
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Solution: The optimal temperature is system-dependent. For many cyclizations involving strong bases, initial cooling (e.g., to 0 °C or -78 °C) during base addition is crucial to control exotherms, followed by warming to room temperature or gentle heating to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.
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Q2: My final product is impure, showing multiple spots on TLC/peaks in LC-MS. How do I identify and eliminate these impurities?
A2: Product impurity compromises yield and can complicate downstream applications. The key is to identify the source of the impurity and adjust the protocol accordingly.
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Identification:
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Unreacted Starting Material: The impurity spot/peak will have a similar polarity to your starting serine derivative. Co-spotting on a TLC plate with the starting material can confirm this.
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Oligomeric Byproducts: These are typically higher molecular weight and less polar than the desired product. They can be identified by mass spectrometry.
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Epimerized Product: The (S)-enantiomer may form under harsh basic conditions or elevated temperatures. This is difficult to distinguish by TLC but can be identified using chiral HPLC or by measuring the optical rotation of the purified product.
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Elimination Strategies:
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For Unreacted Starting Material: Increase reaction time, temperature (cautiously), or the equivalents of the cyclizing agent and base.
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For Oligomeric Byproducts: As mentioned in A1, use high-dilution techniques.
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For Epimerization: Use a non-nucleophilic, sterically hindered base. Add the base at a low temperature (e.g., -78 °C) and allow the reaction to proceed at the lowest effective temperature. Avoid prolonged exposure to strong bases.
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Q3: The reaction stalls and does not proceed to completion, even after extended time. What should I investigate?
A3: A stalled reaction typically points to a critical failure in one of the reaction components or conditions.
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Checklist for a Stalled Reaction:
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Base Activity: Strong bases like potassium tert-butoxide are hygroscopic and can lose activity if improperly stored. Use a fresh bottle or titrate a sample to determine its molarity.
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Reagent Quality: Ensure the starting D-serine methyl ester is of high purity and the cyclizing agent has not degraded.
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Inhibitors: The presence of acidic impurities in the starting material or solvent can quench the base, preventing the reaction from initiating. Consider passing your solvent through a plug of activated alumina.
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Incorrect Stoichiometry: Double-check all calculations for reagents. A simple calculation error is a frequent cause of reaction failure.
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Frequently Asked Questions (FAQs)
Q1: What are the pros and cons of different carbonylating agents for this synthesis?
A1: The choice of the "C1" source is critical for safety, efficiency, and scalability.
| Carbonylating Agent | Pros | Cons | Safety Considerations |
| Phosgene (COCl₂) | Highly reactive, often high-yielding. | Extremely toxic gas, requires specialized handling. | Requires a dedicated fume hood, scrubber system, and trained personnel. |
| Triphosgene | Solid, easier to handle than phosgene. | Decomposes to phosgene; still highly toxic. Requires careful temperature control. | Must be handled with extreme caution in a well-ventilated fume hood. |
| Carbonyldiimidazole (CDI) | Non-toxic, easy to handle solid. | Less reactive than phosgene, may require heating. Can be sensitive to moisture. | Generally safe, but standard PPE should be worn. |
| Diethyl Carbonate | Low toxicity, inexpensive. | Requires high temperatures and a strong base; often gives lower yields. | Flammable liquid. |
| S,S'-Dimethyl Dithiocarbonate | Can be used in aqueous media, high yielding.[2] | Can introduce sulfur impurities that may require specific purification steps. | Standard laboratory precautions. |
Recommendation: For laboratory-scale synthesis where safety and ease of handling are priorities, Carbonyldiimidazole (CDI) is an excellent choice. For large-scale processes where efficiency is paramount, triphosgene is often used with appropriate engineering controls.
Q2: How do I select the optimal base and solvent for the cyclization step?
A2: The base must be strong enough to deprotonate the precursor without acting as a nucleophile. The solvent must be aprotic and able to dissolve the reactants.
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Base Selection:
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Alkali Metal Hydrides (e.g., NaH): Strong, non-nucleophilic. Heterogeneous reaction can sometimes be slow.
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Metal Alkoxides (e.g., KOtBu): Strong, soluble in many organic solvents. Can be nucleophilic at high temperatures.
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Metal Amides (e.g., LiHMDS, LDA): Very strong, non-nucleophilic, good for sensitive substrates.
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Solvent Selection:
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Tetrahydrofuran (THF): A good general-purpose solvent for this chemistry. Must be anhydrous.
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Dichloromethane (DCM): Often used with CDI or triphosgene. Must be anhydrous.
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Acetonitrile (ACN): Polar aprotic, good for dissolving polar intermediates. Must be anhydrous.
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Typical Pairing: A common and effective system is NaH in anhydrous THF .
Q3: What are the recommended methods for reaction monitoring and product purification?
A3:
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Reaction Monitoring:
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Thin-Layer Chromatography (TLC): The most convenient method. The product is typically more non-polar than the starting amino ester derivative. Use a mobile phase like Ethyl Acetate/Hexanes (e.g., 1:1) and visualize with a potassium permanganate stain.
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LC-MS: Provides more definitive information on the conversion of starting material to product by monitoring their respective masses.
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Purification:
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Silica Gel Chromatography: The most common method for removing unreacted starting material and byproducts. A gradient of ethyl acetate in hexanes is typically effective.[2]
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Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Isopropanol) can yield a highly pure product.
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Visualizations & Protocols
Generalized Reaction Mechanism
The synthesis proceeds via an N-protected D-serine methyl ester intermediate. The base facilitates a two-step intramolecular cyclization.
Caption: Generalized mechanism for base-mediated cyclization.
Troubleshooting Workflow: Low Yield
Use this decision tree to diagnose the root cause of low product yield.
Sources
Addressing diastereoselectivity issues with serine-derived oxazolidinones
A Guide to Overcoming Diastereoselectivity Challenges in Asymmetric Synthesis
Welcome to the technical support center for serine-derived chiral auxiliaries. As a Senior Application Scientist, I understand that while powerful, these auxiliaries can present unique challenges. This guide is designed to provide in-depth, field-tested insights to help you troubleshoot common issues and optimize your reaction outcomes. We will move beyond simple protocols to explore the causal relationships between reaction parameters and stereochemical control.
Introduction: The Power and Pitfalls of Serine-Derived Auxiliaries
(S)-Serine is a readily available and inexpensive chiral starting material. The oxazolidinones derived from it, particularly the C4-substituted variants like 4-isopropyl-2-oxazolidinone, are mainstays in asymmetric synthesis. They offer high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol additions, and Michael reactions. This control stems from the rigid, conformationally locked structure of the N-acylated intermediate, which effectively shields one face of the enolate.
However, achieving the desired high diastereoselectivity is not always straightforward. Issues often arise from suboptimal reaction conditions, improper reagent selection, or a misunderstanding of the controlling mechanistic pathways. This guide will address these issues directly.
Troubleshooting Guide: Diagnosing and Solving Poor Diastereoselectivity
This section addresses specific problems you might be encountering in the lab. Each question is framed as a common issue, followed by a detailed explanation of potential causes and actionable solutions.
Question 1: "I'm performing an N-alkylation on my serine-derived N-acyloxazolidinone, but my diastereomeric ratio (d.r.) is consistently low (e.g., 2:1 to 5:1). How can I improve this?"
This is the most frequent issue encountered. Low d.r. in alkylations is typically a result of incomplete or poorly-controlled enolate formation, or a competing non-selective reaction pathway.
Root Causes & Solutions:
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Incomplete Deprotonation: If the base does not fully convert the N-acyl group to the corresponding enolate, the remaining starting material can be alkylated via a non-selective background reaction.
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Solution: Ensure you are using a sufficiently strong, non-nucleophilic base. Lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are standard choices. Use at least 1.05 to 1.1 equivalents of base to ensure full deprotonation.
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Incorrect Temperature Control: Enolate formation is a kinetically controlled process. Running the reaction at too high a temperature can lead to equilibration and a loss of selectivity.
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Solution: The deprotonation step should be performed at -78 °C (a dry ice/acetone bath). Maintain this temperature throughout the addition of the base and the subsequent addition of the electrophile (alkyl halide). Allow the reaction to proceed at -78 °C for the recommended time before slowly warming.
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The "Chelation vs. Non-Chelation" Problem: The stereochemical outcome is dictated by the conformation of the enolate. For most simple alkylations, a lithium-chelated Z-enolate is desired, where the lithium ion coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This creates a rigid structure that directs the incoming electrophile to the less hindered face.
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Solution: Use lithium-based bases (like LDA) to promote this chelation. Avoid sodium or potassium bases (NaHMDS, KHMDS) unless a non-chelated pathway is specifically desired for a different stereochemical outcome, as this can lead to a mixture of intermediates and lower d.r.
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Experimental Workflow for Optimization:
Caption: Logical flow of stereochemical induction.
Q2: How do I remove the chiral auxiliary after the reaction is complete?
The auxiliary is typically removed via hydrolysis under basic, acidic, or reductive conditions to yield the desired carboxylic acid, alcohol, or aldehyde. The choice of method depends on the stability of your product.
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Basic Hydrolysis (for acids): Lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is a mild and highly effective method that often avoids epimerization.
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Acidic Hydrolysis (for acids): Aqueous HCl or H₂SO₄ can be used, but this is harsher and may not be suitable for sensitive products.
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Reductive Cleavage (for alcohols): Strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) will reduce the amide to a primary alcohol.
Q3: Can I use magnesium- or zinc-based enolates?
Yes, but they offer different selectivity profiles. Magnesium enolates, often generated using a Grignard reagent as a base, can provide different levels of chelation control compared to lithium. Zinc enolates are central to the Reformatsky reaction. The stereochemical outcome will depend heavily on the specific metal's coordination geometry and the Lewis acidity of the metal salt formed. For standard alkylations and aldols where high selectivity is the primary goal, lithium and boron enolates are the most reliable and well-documented choices.
Key Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation of an N-Acyloxazolidinone
Materials:
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N-acyloxazolidinone (1.0 eq)
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Anhydrous Tetrahydrofuran (THF)
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Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)
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Alkyl halide (electrophile, 1.2 eq)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Standard solvents for extraction (e.g., ethyl acetate) and purification (e.g., hexanes, ethyl acetate)
Procedure:
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Setup: To a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, add the N-acyloxazolidinone.
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Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and stir until all solid has dissolved.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
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Enolate Formation: Add the LDA solution dropwise via syringe over 10-15 minutes. The solution may turn yellow or orange. Stir the resulting mixture at -78 °C for 45 minutes.
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Alkylation: Add the alkyl halide dropwise to the enolate solution at -78 °C.
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Reaction: Stir the reaction mixture at -78 °C for 2-4 hours (reaction progress can be monitored by TLC).
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Warming: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
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Quenching: Carefully pour the reaction mixture into a flask containing saturated aqueous NH₄Cl solution.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by chiral HPLC.
References
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Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
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Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
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Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923. [Link]
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Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for reaction mechanisms). [Link]
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Brown, H. C., & Dhar, R. K. (1989). Chiral synthesis via organoboranes. 18. A highly diastereoselective and enantioselective anti-aldol reaction via the boron enolate of (Z)-2-methyl-3-pentanone. A simple route to all four stereoisomers of 2,4-dimethyl-3,5-heptanediol. Journal of the American Chemical Society, 111(5), 1794–1798. [Link]
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Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasting roles of Lewis acids in the conjugate addition of chiral imide enolates. A general synthesis of -amino acids. Tetrahedron Letters, 28(49), 6141-6144. [Link]
Technical Support Center: Optimizing Chiral Induction with (R)-Methyl 2-oxooxazolidine-4-carboxylate
Welcome to the technical support center for (R)-Methyl 2-oxooxazolidine-4-carboxylate. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common challenges and enhance the stereochemical outcome of your reactions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios drawn from extensive laboratory experience and the scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a chiral auxiliary?
This compound is a chiral auxiliary derived from D-serine.[1] Like the well-known Evans auxiliaries, it is temporarily installed onto a prochiral substrate to direct a subsequent diastereoselective transformation, such as an alkylation or aldol reaction.[2]
The mechanism of induction relies on the formation of a rigid, chelated enolate intermediate after N-acylation and deprotonation. The substituent at the C4 position (the methyl carboxylate group) sterically blocks one face of the enolate, forcing an incoming electrophile to attack from the less hindered face.[3][4] This controlled approach is the basis for the high diastereoselectivity observed in successful reactions. The auxiliary is later cleaved to reveal the desired enantiomerically enriched product and can often be recovered.[5]
Q2: What is the typical experimental workflow for using this auxiliary in an asymmetric alkylation?
The process involves three primary stages: N-acylation, diastereoselective alkylation, and cleavage of the auxiliary. Each step is critical for achieving high yield and stereoselectivity.
Caption: General workflow for asymmetric alkylation.
Troubleshooting Guide: Enhancing Chiral Induction
This section addresses the most common issues encountered during experimentation.
Q3: My asymmetric alkylation is resulting in a low diastereomeric ratio (d.r.). What are the most likely causes and how can I improve it?
Low diastereoselectivity is a frequent challenge and can almost always be traced back to the stability and conformation of the enolate transition state.
Core Cause: The primary reason for poor selectivity is often the loss of rigid control in the transition state. This can be due to the formation of the undesired E-enolate, a non-rigid chelate, or a transition state that is not sufficiently ordered. The goal is to exclusively form the Z-enolate, which presents a single, sterically defined face to the electrophile.[2][4]
Solutions & Optimization:
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Base and Counterion Selection: The choice of base is critical. Lithium bases like LDA (Lithium Diisopropylamide) are known to form strong, rigid six-membered chelates, which are essential for high selectivity. Sodium or potassium bases (NaHMDS, KHMDS) can sometimes provide different levels of selectivity depending on the substrate.[3][4]
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Actionable Insight: If you are using NaHMDS and getting poor results, switch to LDA. The smaller lithium cation generally forms a tighter, more organized transition state.
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Strict Temperature Control: These reactions are highly sensitive to temperature. The enolate should be generated and reacted at -78 °C (a dry ice/acetone bath). Allowing the temperature to rise, even to -40 °C, can disrupt the chelate, allowing for conformational flexibility and erosion of selectivity.
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Actionable Insight: Ensure your reaction vessel is well-insulated and that the internal temperature is monitored and maintained at or below -78 °C throughout the base addition and alkylation.
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Solvent Purity: The reaction is typically run in anhydrous tetrahydrofuran (THF). The presence of water will quench the enolate and interfere with the chelation. Ethereal solvents like THF are crucial as they effectively solvate the metal cation without disrupting the chelate structure.
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Actionable Insight: Always use freshly distilled or anhydrous grade THF. Consider adding molecular sieves to the reaction setup to scavenge any trace moisture.[6]
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Nature of the Electrophile: Highly reactive electrophiles (e.g., benzylic or allylic halides) generally give better results than less reactive ones (e.g., simple alkyl iodides or bromides).[2] A sluggish reaction provides more time for enolate equilibration or decomposition, which can lower the d.r.
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Actionable Insight: If possible, use a more activated electrophile. If using a less reactive one, ensure optimal conditions of base and temperature are met and allow for sufficient reaction time at -78 °C.
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Lewis Acid Additives: For certain substrates, particularly in aldol reactions, the addition of a Lewis acid like titanium tetrachloride (TiCl₄) or dibutylboron triflate (Bu₂BOTf) can enforce a more rigid and organized transition state, dramatically improving diastereoselectivity.[7][8][9]
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Actionable Insight: If optimizing the base and temperature is insufficient, consider a trial reaction with the addition of a Lewis acid during enolization. This is particularly relevant for aldol additions.
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The interplay of these factors is visualized in the Zimmerman-Traxler model for the transition state.
Caption: Chelation model for diastereoselection.
Q4: I'm struggling to cleave the auxiliary without epimerization or product degradation. What are the best methods?
The final cleavage step is as important as the stereoselective reaction itself. The choice of method depends entirely on the desired functional group for your final product.[5]
| Target Functional Group | Reagents | Typical Conditions | Key Considerations |
| Carboxylic Acid | LiOH / H₂O₂ | THF/H₂O, 0 °C | Most common and reliable method. The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic acyl carbonyl, minimizing risk of epimerization at the α-carbon.[3] |
| Primary Alcohol | LiBH₄ or LiAlH₄ | THF or Et₂O, -78 °C to 0 °C | Strong reductive cleavage. LiBH₄ is generally milder and preferred. Ensure complete reduction of the acyl group. |
| Aldehyde | DIBAL-H or LiAlH(OtBu)₃ | Toluene or THF, -78 °C | Requires careful control of stoichiometry and temperature to avoid over-reduction to the alcohol. |
| Methyl Ester | NaOMe / MeOH or Ti(OiPr)₄ | Methanol, 0 °C to RT | A mild method for transesterification. Useful if the carboxylic acid is sensitive. |
Actionable Insight: For most applications, hydrolysis with lithium hydroxide and hydrogen peroxide is the most robust and highest-yielding method that preserves stereochemical integrity.[5] Always purify the diastereomeric product before cleaving the auxiliary. The diastereomers are typically separable by column chromatography, allowing you to obtain an enantiomerically pure product even if the d.r. was not perfect.[3]
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes a mild acylation using DMAP as a catalyst, avoiding the need for strong bases like n-BuLi.[3]
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To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere, add 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.).
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Add triethylamine (1.5 eq.) to the solution.
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Add the desired acyl chloride (1.2 eq.) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
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Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
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Separate the layers and extract the aqueous phase with DCM (3x).
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Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the N-acylated auxiliary.
Protocol 2: Diastereoselective Alkylation with Benzyl Bromide
This protocol is a representative example of a highly selective alkylation.[3][10]
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Dissolve the N-acylated auxiliary (1.0 eq.) in anhydrous THF (0.1 M) in a flame-dried flask under argon.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of Lithium Diisopropylamide (LDA, 1.05 eq., freshly prepared or commercial) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.
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Stir the resulting enolate solution at -78 °C for 30-60 minutes.
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Add benzyl bromide (1.2 eq.) dropwise.
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Continue stirring at -78 °C for 2-4 hours, monitoring by TLC.
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Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
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Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
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Determine the diastereomeric ratio by ¹H NMR analysis of the crude product, then purify by flash chromatography to isolate the major diastereomer.
References
- Google. (2026).
- Verma, A., et al. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- Smith, T. E., et al. (2006). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- N/A. (2025). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary.
- Smith, T. E., et al. (n.d.).
- Wikipedia. (n.d.). Chiral auxiliary.
- Wikipedia. (n.d.). Chiral Lewis acid.
- No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions.
- Notz, W., et al. (n.d.).
- Wikipedia. (n.d.).
- N/A. (n.d.). Use of oxazolidinone-based chiral auxiliary in the asymmetric synthesis of SCH 351448.
- Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube.
- BenchChem. (2025).
- ResearchGate. (n.d.). Evans' original oxazolidinone auxiliary-based asymmetric methodology.
- BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.
- Advanced ChemBlocks. (n.d.). (R)
- N/A. (n.d.).
- Google Patents. (n.d.). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
- BLDpharm. (n.d.). 144542-43-8|(R)
- MySkinRecipes. (n.d.).
- BenchChem. (2025).
Sources
- 1. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Common side reactions in the synthesis of (R)-Methyl 2-oxooxazolidine-4-carboxylate
Welcome to the technical support resource for the synthesis of (R)-Methyl 2-oxooxazolidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block. As a key intermediate in the synthesis of various pharmaceuticals, including antibiotics like linezolid, achieving high yield and enantiopurity is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its synthesis, grounded in established chemical principles and practical laboratory experience.
Core Synthesis Workflow Overview
The most common and reliable pathway to this compound begins with the readily available chiral precursor, D-serine. The synthesis involves three key stages: esterification of the carboxylic acid, protection of the amine, and finally, the crucial base-mediated intramolecular cyclization to form the oxazolidinone ring. Maintaining stereochemical integrity at the C4 position throughout this sequence is the primary challenge.
Caption: General synthetic route to this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My reaction yield is consistently low. What are the common causes for incomplete cyclization?
Low yield is a frequent issue, often stemming from incomplete conversion of the N-protected serine methyl ester intermediate. Several factors related to reagents, reaction conditions, and starting material quality can be responsible.
Answer:
The cyclization step is an equilibrium-driven intramolecular nucleophilic substitution. To drive the reaction to completion, careful control over the base, temperature, and moisture is critical.
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Choice and Stoichiometry of Base: The base must be strong enough to deprotonate the N-H of the carbamate (or other protecting group) but not so strong that it promotes significant side reactions like ester hydrolysis or epimerization. Weaker bases like potassium carbonate (K₂CO₃) often require heat, while stronger bases like sodium hydride (NaH) can be effective at lower temperatures but are less forgiving. Ensure the base is freshly purchased or properly stored and used in sufficient stoichiometric amounts (typically 1.1 to 1.5 equivalents).
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Reaction Temperature and Time: Insufficient thermal energy can lead to a stalled reaction. If using a mild base like K₂CO₃, refluxing in a suitable solvent (e.g., acetonitrile) is often necessary.[2] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. Extended reaction times at high temperatures, however, can increase the risk of side reactions.
-
Moisture and Solvent Quality: The presence of water is highly detrimental. It can consume the base (especially hydrides) and lead to the hydrolysis of the methyl ester, a common side reaction.[3] Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Purity of Starting Material: Ensure the N-protected D-serine methyl ester is pure. Impurities from the previous steps can interfere with the cyclization. It is often used crude after workup, but if yields are poor, purifying the intermediate by flash chromatography may be necessary.[4]
Troubleshooting Low Yield: A Decision Framework
Caption: Decision tree for troubleshooting low reaction yields.
Question 2: My product has low enantiomeric excess (e.e.). What causes epimerization at the C4 position?
Maintaining the (R)-configuration is the entire point of this asymmetric synthesis. Loss of stereochemical purity renders the product useless for most pharmaceutical applications.
Answer:
Epimerization, the inversion of the stereocenter at the C4 position, is almost always caused by the action of a base. The alpha-proton on C4 is acidic and can be abstracted by a sufficiently strong base to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a racemic or partially racemized mixture.
Key Factors Influencing Epimerization:
-
Base Strength: Stronger bases (e.g., alkoxides, NaH) are more likely to cause epimerization than milder bases (e.g., K₂CO₃, triethylamine).
-
Temperature: Higher reaction temperatures increase the rate of both the desired cyclization and the undesired epimerization.
-
Reaction Time: Prolonged exposure to basic conditions, even with a mild base, can lead to a gradual loss of enantiopurity.[5]
-
Solvent: The solvent can influence the stability of the enolate intermediate.
Protocol Recommendations to Minimize Epimerization:
-
Use the Mildest Base Possible: Opt for bases like potassium carbonate or even organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under carefully controlled conditions.
-
Maintain Low Temperatures: If a stronger base like NaH is required, run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 0 °C to room temperature).
-
Minimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Careful Workup: Neutralize the reaction mixture promptly during workup to avoid prolonged exposure to basic conditions.
Question 3: I've isolated an unexpected byproduct. How can I identify it?
The appearance of unexpected spots on a TLC plate or extra peaks in an NMR spectrum can be confusing. Fortunately, the side products in this synthesis are generally predictable.
Answer:
Based on the reactants and conditions, several byproducts are common. Below is a table summarizing the most likely structures and how to identify them.
| Potential Byproduct | Chemical Name | Likely Cause | Identification Notes (¹H NMR & MS) |
| Hydrolysis Product | (R)-2-oxooxazolidine-4-carboxylic acid | Presence of water during reaction or workup with a strong base.[3] | ¹H NMR: Disappearance of the methyl ester singlet (~3.7 ppm). Appearance of a broad singlet for the carboxylic acid proton. MS: M-15 peak absent, correct mass for the free acid. |
| Dehydroalanine Derivative | Methyl 2-(alkoxycarbonylamino)acrylate | β-elimination of the hydroxyl group, often promoted by harsh basic conditions or high heat. | ¹H NMR: Appearance of vinylic protons. Disappearance of the C4 and C5 protons of the serine backbone. MS: Mass will be 18 units less than the N-protected starting material. |
| Dimerization Product | Linear or cyclic dipeptide | Intermolecular reaction between two molecules of the serine derivative. | MS: Mass will be approximately double that of the starting material or product. Complex ¹H NMR spectrum. |
| Boc-Related Impurity | Di-tert-butyl carbonate | From the use of Boc-anhydride ((Boc)₂O) in the protection step.[6] | Can often be removed by evaporation under high vacuum or during chromatography. |
Question 4: Can you provide a reliable, step-by-step protocol for the synthesis starting from N-Boc-D-Serine?
Answer:
Certainly. The following two-step protocol first describes the esterification of N-Boc-D-Serine, followed by the cyclization to the target molecule. This method is adapted from established procedures and optimized to minimize common side reactions.[4]
Part A: Synthesis of N-(tert-Butoxycarbonyl)-D-serine methyl ester
-
Setup: To a round-bottomed flask equipped with a magnetic stirrer, add N-Boc-D-serine (1.0 eq).
-
Dissolution: Dissolve the starting material in a mixture of methanol (MeOH) and dichloromethane (DCM) (approx. 4:1 ratio).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Esterification: Add (Trimethylsilyl)diazomethane (TMS-diazomethane, ~1.1 eq, 2.0 M solution in hexanes) dropwise over 30 minutes. The solution will turn from colorless to a persistent yellow. Caution: Diazomethane and its precursors are toxic and potentially explosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Quenching: After stirring for 1 hour at 0 °C, quench the excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Workup: Concentrate the mixture under reduced pressure. The resulting crude oil, N-Boc-D-serine methyl ester, is often of sufficient purity ( >95%) to be used directly in the next step.[4][7]
Part B: Cyclization to this compound
-
Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under an Argon atmosphere, add the crude N-Boc-D-serine methyl ester (1.0 eq) from the previous step.
-
Solvent and Base: Dissolve the ester in anhydrous acetonitrile (ACN). Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Reaction: Heat the suspension to reflux (approx. 82 °C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 50:50 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil or waxy solid.
-
-
Purification:
-
Dissolve the crude residue in ethyl acetate.
-
Wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
If necessary, purify further by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.[3]
-
References
- Google Patents. (n.d.). Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds (CN111808040A).
-
ResearchGate. (n.d.). Studies towards Use of Di-tert-butyl-dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Preparation of methyl ester of L-serine. Retrieved January 14, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Retrieved January 14, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-Cbz-D-serine-2,2,5-trimethylcyclopentyl ester. Retrieved January 14, 2026, from [Link]
-
TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved January 14, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics. Retrieved January 14, 2026, from [Link]
-
MDPI. (n.d.). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Retrieved January 14, 2026, from [Link]
-
MySkinRecipes. (n.d.). Methyl 2-oxooxazolidine-4-carboxylate. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). (s)-Methyl 2-oxooxazolidine-4-carboxylate. Retrieved January 14, 2026, from [Link]
-
Wiley-VCH. (n.d.). Protection Reactions. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF GARNER'S ALDEHYDE FROM L-SERINE: (S)-N-BOC-4-FORMYL-2,2-DIMETHYLOXAZOLIDINE. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). N-benzyl-d-serine methyl ester hydrochloride. Retrieved January 14, 2026, from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). α,β-unsaturated γ-lactams through E → Z isomerization. Retrieved January 14, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (1994). Reaction of Trimethylsilylamines with N-Cbz-L-serine-β-lactone: A Convenient Route to Optically Pure β-Amino-L-alanine Derivatives. Retrieved January 14, 2026, from [Link]
Sources
- 1. Methyl 2-oxooxazolidine-4-carboxylate [myskinrecipes.com]
- 2. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. N-(tert-ブトキシカルボニル)-D-セリンメチルエステル 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of (R)-Methyl 2-oxooxazolidine-4-carboxylate
Welcome to the technical support center for the purification of (R)-Methyl 2-oxooxazolidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this critical chiral building block. As a key intermediate in the synthesis of pharmaceuticals, such as linezolid, achieving high purity and enantiomeric excess is paramount.[1][2] This resource synthesizes established purification principles with practical, field-proven insights to help you navigate the common challenges in your experimental work.
Purification Strategy Overview
The choice of purification technique for this compound is dictated by the impurity profile of the crude material and the desired final purity. The two primary methods employed are recrystallization and column chromatography. The following decision tree can guide you in selecting the most appropriate initial strategy.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Recrystallization Issues
Recrystallization is often the most efficient method for purifying crystalline solids that are relatively pure.
Q1: My compound "oils out" instead of crystallizing upon cooling. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue when the solute's solubility changes too drastically with temperature in the chosen solvent.
-
Causality: The high concentration of the solute in the hot solution leads to supersaturation at a temperature where the compound is still molten. Impurities can also sometimes suppress the melting point, exacerbating this issue.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level. Cool the solution more slowly to allow for crystal nucleation to occur at a lower temperature.[3]
-
Change the Solvent System: If the issue persists, a different solvent or a solvent mixture may be necessary. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For esters like this, consider solvent systems like ethyl acetate/hexanes, acetone/hexanes, or ethanol/water.[4]
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Q2: I have a very low recovery after recrystallization. How can I improve my yield?
A2: A low yield is typically due to using too much solvent or premature crystallization.
-
Causality: An excessive volume of solvent will keep a significant portion of your compound dissolved even at low temperatures. Conversely, if the solution cools too quickly, especially in the filtration apparatus, crystals can form and be lost.
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. This will maximize the amount of product that crystallizes upon cooling.[3]
-
Evaporate Excess Solvent: If you've added too much solvent, you can gently heat the solution to evaporate some of it off until you reach the saturation point again.[3]
-
Cool Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This allows for the formation of larger, purer crystals and can improve recovery.
-
Wash with Cold Solvent: When washing the collected crystals, ensure the solvent is ice-cold to minimize dissolution of the product. Use a minimal amount of this cold solvent.
-
Q3: The recrystallized product is still impure, or has a yellowish tint. What's the cause?
A3: This indicates that the chosen solvent is not effectively differentiating between your product and the impurities, or that colored impurities are being trapped within the crystal lattice.
-
Causality: Some impurities may have similar solubility profiles to your product in the chosen solvent. Rapid crystallization can also trap impurities within the growing crystals.
-
Solutions:
-
Perform a Second Recrystallization: A subsequent recrystallization can often significantly improve purity.
-
Charcoal Treatment: If the impurity is colored, adding a small amount of activated charcoal to the hot solution can help adsorb these impurities. Be cautious not to add too much, as it can also adsorb your product. Heat the solution with charcoal for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool.[3]
-
Solvent System Optimization: Experiment with different solvent systems. A mixture of a "good" solvent (dissolves the compound well) and a "poor" solvent (dissolves the compound poorly) can sometimes provide better selectivity for crystallizing the desired compound while leaving impurities in solution.[4]
-
Pre-purification: If the crude material is very impure, a preliminary purification by column chromatography may be necessary before recrystallization.[5]
-
| Recrystallization Solvent Systems for Oxazolidinones | Comments |
| Ethanol/Water | Good for moderately polar compounds. Water acts as the anti-solvent. |
| Ethyl Acetate/Hexanes | A versatile system for compounds of intermediate polarity. |
| Acetone/Hexanes | Similar to ethyl acetate/hexanes, can be effective.[4] |
| Toluene | Can be effective for less polar compounds and often yields high-quality crystals. |
| Acetonitrile | Has been used for recrystallizing similar oxazolidinone carboxylic acids.[6] |
Column Chromatography Issues
For complex mixtures or to achieve very high purity, silica gel column chromatography is often the method of choice. A patent for the synthesis of the corresponding carboxylic acid suggests a dichloromethane/methanol eluent system, which is a good starting point for the methyl ester as well.[1]
Q1: I'm seeing poor separation (overlapping peaks) on my TLC plate and column.
A1: Poor separation is a result of the eluent system not providing sufficient differential partitioning of your compound and the impurities on the silica gel.
-
Causality: The polarity of the mobile phase is either too high, causing all components to move too quickly up the column (high Rf values), or too low, resulting in little to no movement (low Rf values).
-
Solutions:
-
Optimize the Eluent System: The key is to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 on the TLC plate.
-
If the Rf is too high, decrease the polarity of the eluent (e.g., reduce the percentage of methanol in a dichloromethane/methanol mixture).
-
If the Rf is too low, increase the polarity (e.g., increase the percentage of methanol).
-
-
Try Different Solvents: If a simple two-solvent system isn't working, consider adding a third solvent to fine-tune the polarity. For example, a small amount of triethylamine can be added if acidic impurities are streaking, or a small amount of acetic acid if basic impurities are the issue.
-
Change the Stationary Phase: If separation on silica gel is intractable, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).
-
Q2: My compound is streaking on the TLC plate and eluting as a broad band from the column.
A2: Streaking is often caused by the compound being too polar for the eluent, overloading the sample, or interactions with the stationary phase.
-
Causality: The N-H group and two carbonyl groups in this compound can lead to strong interactions with the acidic silica gel surface, causing tailing. Sample overloading saturates the stationary phase at the point of application.
-
Solutions:
-
Adjust Eluent Polarity: Increase the polarity of the mobile phase to reduce the compound's interaction with the silica gel.
-
Add a Modifier: Adding a small amount of a polar modifier like methanol or a few drops of triethylamine (to neutralize acidic sites on the silica) can often resolve streaking issues for nitrogen-containing compounds.
-
Reduce Sample Load: Ensure you are not applying too much crude material to your TLC plate or column. Overloading is a common cause of poor separation and band broadening.
-
Chiral HPLC Analysis Issues
After purification, it is crucial to determine the enantiomeric purity. Chiral HPLC is the standard method for this.
Q1: I'm not getting baseline separation of the enantiomers on my chiral HPLC column.
A1: The separation of enantiomers on a chiral stationary phase (CSP) is highly specific and depends on the interactions between the analytes and the chiral selector.
-
Causality: The mobile phase composition, column type, temperature, and flow rate all play a critical role in the chiral recognition mechanism. An inappropriate combination of these factors will result in poor resolution.
-
Solutions:
-
Optimize the Mobile Phase: For polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H), which are commonly used for oxazolidinones, the mobile phase is typically a mixture of an alcohol (e.g., isopropanol, ethanol) and a non-polar solvent (e.g., n-hexane).[7] Systematically vary the ratio of alcohol to hexane to find the optimal separation.
-
Try Different Alcohols: Sometimes, switching the alcohol modifier (e.g., from isopropanol to ethanol) can dramatically change the selectivity.
-
Change the Column: If optimizing the mobile phase doesn't work, a different chiral stationary phase may be required. Amylose-based columns have shown high enantioselectivity for oxazolidinone analogs.[8]
-
Adjust Temperature: Lowering the column temperature can sometimes enhance the chiral recognition and improve resolution, although it may increase analysis time and backpressure.
-
Caption: Troubleshooting workflow for chiral HPLC separation.
Q2: I'm observing peak tailing or broad peaks in my chiral HPLC analysis.
A2: Poor peak shape can be caused by secondary interactions with the stationary phase, issues with the injection solvent, or column degradation.
-
Causality: The sample solvent being stronger than the mobile phase can cause band broadening at the column inlet. Strong interactions between the analyte and residual silanols on the silica support can also lead to tailing.
-
Solutions:
-
Check Injection Solvent: Dissolve your sample in the mobile phase whenever possible. If a stronger solvent must be used for solubility, inject the smallest possible volume.
-
Add an Additive: For acidic or basic compounds, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the mobile phase can improve peak shape by suppressing unwanted ionic interactions.
-
Wash/Replace Column: If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for column washing. If performance does not improve, the column may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in the synthesis of this compound?
A1: Common impurities often arise from the starting materials or side reactions. These can include:
-
Starting Materials: Unreacted D-serine methyl ester hydrochloride.
-
Diastereomers: If the starting material was not enantiomerically pure, you may have the (S)-enantiomer present.
-
Side-products: Depending on the cyclizing agent used (e.g., phosgene, carbonyldiimidazole), you may have related byproducts.
-
Hydrolysis Product: The corresponding carboxylic acid if the methyl ester is hydrolyzed during workup or purification. The stability of the ester can be pH-dependent.[9][10]
Q2: What is the recommended storage condition for this compound?
A2: Based on supplier information for this and similar compounds, it is recommended to store the material at 2-8°C under a dry atmosphere to prevent hydrolysis and degradation.[2] For long-term storage, temperatures of -20°C are advisable.[11]
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of analytical techniques should be used:
-
¹H and ¹³C NMR: To confirm the chemical structure and check for residual solvents or organic impurities.[1]
-
HPLC: To assess purity by measuring the area percentage of the main peak.
-
Chiral HPLC: To determine the enantiomeric excess (%ee).
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[12]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase with a water/acetonitrile or water/methanol mobile phase) can be an effective alternative, especially if the impurities are significantly more or less polar than the product. It is particularly useful for removing non-polar impurities from a polar compound.
Q5: Is this compound sensitive to pH?
A5: Yes, ester and oxazolidinone functionalities can be susceptible to hydrolysis under strongly acidic or basic conditions.[9][13] During aqueous workups, it is advisable to maintain a neutral or slightly acidic pH to minimize degradation. If a basic extraction is necessary, it should be performed quickly and at low temperatures.
References
-
Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. (2025). ResearchGate. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. (2021). Journal of Chromatography A. Retrieved from [Link]
-
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023). Molecules. Retrieved from [Link]
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. (2018). Journal of Chromatographic Science. Retrieved from [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. Retrieved from [Link]
-
Recrystallization Issues. (2024). Reddit. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]
- Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. (2020). Google Patents.
-
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. (2019). Molbank. Retrieved from [Link]
-
Methyl 2-oxooxazolidine-4-carboxylate. MySkinRecipes. Retrieved from [Link]
-
Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. (2023). Scientific Reports. Retrieved from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Retrieved from [Link]
-
Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. (2025). ResearchGate. Retrieved from [Link]
-
Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. (2000). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
The Effects of pH and Excipients on Exenatide Stability in Solution. (2021). Pharmaceuticals. Retrieved from [Link]
Sources
- 1. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]
- 2. Methyl 2-oxooxazolidine-4-carboxylate [myskinrecipes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. researchgate.net [researchgate.net]
Minimizing racemization during the synthesis of (R)-Methyl 2-oxooxazolidine-4-carboxylate
Prepared by: Your Senior Application Scientist
Welcome to the technical support resource for the stereoselective synthesis of (R)-Methyl 2-oxooxazolidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical chiral building block. This compound is a valuable intermediate, notably in the synthesis of antibiotics like Linezolid.[1] Maintaining the desired (R)-stereochemistry is paramount for the efficacy and safety of the final active pharmaceutical ingredient.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and resolve the common challenges encountered during synthesis, with a primary focus on the prevention of racemization.
Troubleshooting Guide: Minimizing Racemization
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Significant Racemization Detected (>5% of (S)-enantiomer)
You've performed a chiral HPLC analysis on your final product and found an unacceptably high level of the undesired (S)-enantiomer, indicating a loss of stereochemical integrity during the reaction.
Potential Cause A: Inappropriate Base Selection or Stoichiometry
The most critical step where racemization occurs is the deprotonation of the α-carbon of the serine derivative. The resulting planar enolate intermediate can be protonated from either face, leading to a mixture of enantiomers.
-
Expertise & Experience: The choice of base is a delicate balance. It must be strong enough to facilitate the necessary deprotonations for cyclization but not so strong or unhindered that it readily abstracts the α-proton of the starting material or product. Strong bases like alkoxides or an excessive amount of common amine bases can significantly increase the rate of racemization.[2] Weaker, sterically hindered bases are generally preferred to minimize this side reaction.[2]
-
Solution:
-
Switch to a Weaker Base: If you are using a strong base (e.g., NaOMe, Et3N in excess), consider switching to a milder inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[3][4]
-
Optimize Stoichiometry: Use the minimum effective amount of base. Typically, 1.5 to 2.5 equivalents are sufficient for the cyclization of the hydrochloride salt of the starting material.
-
Consider Sterically Hindered Bases: For challenging substrates, a non-nucleophilic, sterically hindered base like 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) may offer better selectivity by disfavoring the abstraction of the sterically shielded α-proton.[2]
-
Potential Cause B: Elevated Reaction Temperature
-
Expertise & Experience: Higher temperatures provide the activation energy for the proton abstraction that leads to racemization. While heat can accelerate the desired cyclization, it often accelerates the undesired racemization at an even greater rate. Most successful, stereoretentive cyclizations for this system are performed at or below room temperature.
-
Solution:
-
Maintain Low Temperatures: Initiate the reaction at 0 °C by adding the base slowly to the reaction mixture in an ice bath.
-
Controlled Warming: Allow the reaction to warm slowly to room temperature and stir for the required duration. Avoid any external heating unless absolutely necessary and validated to not cause racemization.[5]
-
Potential Cause C: Extended Reaction Time
-
Expertise & Experience: The longer the chiral center is exposed to basic conditions, the greater the opportunity for epimerization. It is crucial to monitor the reaction and quench it as soon as the starting material is consumed.
-
Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or in-process HPLC checks to monitor the disappearance of the starting material (e.g., D-serine methyl ester hydrochloride).
-
Prompt Workup: Once the reaction is complete, proceed immediately with the aqueous workup to neutralize the base and remove it from the organic product.
-
Problem 2: Low Overall Yield of this compound
Even with good stereochemical control, a low yield compromises the efficiency of the synthesis.
Potential Cause A: Inefficient Cyclizing Agent
-
Expertise & Experience: The choice of carbonyl source for the cyclization is critical. Phosgene and its derivatives (e.g., triphosgene) are highly effective but pose significant handling risks. Carbonyl diimidazole (CDI) is a safer alternative but may require slightly more forcing conditions.
-
Solution:
-
Ensure Reagent Quality: Use high-purity cyclizing agents. Triphosgene, for example, can decompose and should be handled under anhydrous conditions.
-
Optimize Addition: Add the cyclizing agent slowly at a low temperature (e.g., 0 °C) to control the exotherm and prevent side reactions.
-
Alternative Reagents: Explore other cyclizing agents like S,S'-dimethyldithiocarbonate, which can be effective in aqueous media.[5]
-
Potential Cause B: Hydrolysis of the Methyl Ester
-
Expertise & Experience: Under strongly basic conditions or during a prolonged aqueous workup with a basic solution, the methyl ester can be saponified to the corresponding carboxylic acid.[5] This leads to a loss of the desired product and complicates purification.
-
Solution:
-
Use Bicarbonate Wash: During workup, use a saturated sodium bicarbonate solution for washing instead of stronger bases like sodium hydroxide.
-
Minimize Contact Time: Perform the aqueous extraction steps efficiently to minimize the contact time of the product with the aqueous base.
-
Control pH: Ensure the final aqueous layer is neutral or slightly acidic before final extractions.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during this synthesis?
A1: The racemization primarily occurs via the formation of a planar carbanion (enolate) intermediate. The α-proton on the carbon bearing the carboxylate group is acidic. Under basic conditions, this proton can be abstracted. The resulting planar enolate intermediate loses its stereochemical information. Subsequent reprotonation can occur from either face of the planar structure, leading to a mixture of both (R) and (S) enantiomers.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Q2: Which analytical method is best for determining the enantiomeric excess (e.e.) of my product?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining the enantiomeric purity of your product. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for separating oxazolidinone enantiomers.[6]
-
Recommended Columns: Columns with coated amylose or cellulose derivatives, such as Chiralpak® AD-H or Chiralcel® OD-H, are excellent starting points.
-
Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and isopropanol (IPA) or ethanol. The ratio can be adjusted to optimize the resolution between the (R) and (S) peaks.[7] For example, Hexane:IPA (80:20).
-
Detection: UV detection, typically around 210-220 nm, is suitable for the oxazolidinone core.[6]
Q3: Can the solvent choice impact the level of racemization?
A3: Yes, absolutely. The solvent can influence the rate of racemization by stabilizing or destabilizing the charged enolate intermediate. Polar aprotic solvents (e.g., acetonitrile, DMF) can stabilize the enolate, potentially increasing the risk of racemization if other conditions (strong base, high temperature) are also suboptimal. Less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often used to mitigate this effect. Some syntheses have also been successfully performed in aqueous environments, which can offer environmental benefits and high yields.[5]
Data & Protocols
Table 1: Influence of Reaction Conditions on Yield and Stereointegrity
This table summarizes representative outcomes based on different reaction parameters. The starting material is D-serine methyl ester hydrochloride.
| Entry | Base (equiv.) | Cyclizing Agent | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Approx. e.e. (%) of (R)-isomer |
| 1 | Et₃N (2.5) | Triphosgene | DCM | 25 | 12 | 85 | ~90% |
| 2 | K₂CO₃ (2.0) | Triphosgene | ACN | 0 to 25 | 6 | 92 | >98% |
| 3 | NaHCO₃ (3.0) | Phosgene (in Toluene) | Water/Toluene | 25 | 22 | 88 | >99% |
| 4 | DIPEA (2.2) | CDI | THF | 25 | 8 | 90 | >97% |
Note: Data are illustrative and synthesized from common literature procedures to highlight trends.[3][5]
Protocol 1: Recommended Synthesis of this compound
This protocol is optimized to minimize racemization.
Materials:
-
D-serine methyl ester hydrochloride
-
Triphosgene (or equivalent carbonyl source)
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add D-serine methyl ester hydrochloride (1.0 equiv.).
-
Inert Atmosphere: Purge the flask with nitrogen and add anhydrous acetonitrile to form a slurry (~0.2 M concentration).
-
Cooling: Cool the slurry to 0 °C using an ice-water bath.
-
Base Addition: Add powdered anhydrous potassium carbonate (2.0 equiv.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Cyclizing Agent: In a separate flask, dissolve triphosgene (0.4 equiv.) in anhydrous acetonitrile. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (~25 °C) and stir for 6-8 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 50% EtOAc in hexanes) until the starting material spot has disappeared.
-
Workup:
-
Filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing the pad with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The product is often of high purity after workup. If necessary, purify by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 2: Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination
Instrumentation & Columns:
-
HPLC system with UV detector
-
Chiral Column: Chiralpak® AD-H (4.6 x 250 mm, 5 µm) or equivalent polysaccharide-based column.
Method:
-
Sample Preparation: Prepare a stock solution of your product in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Mobile Phase: Isocratic elution with Hexane:Isopropanol (IPA) = 80:20 (v/v). Ensure the solvents are HPLC grade and are properly degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[6]
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Analysis:
-
Inject a racemic standard (if available) or a sample known to be partially racemized to identify the retention times of both the (R) and (S) enantiomers.
-
Inject your sample.
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
Logical Troubleshooting Workflow
This diagram provides a systematic approach to diagnosing and solving racemization issues.
Caption: A step-by-step workflow for troubleshooting racemization.
References
- CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
-
Dobó, M., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phase. Journal of Chromatography A, 1662, 462741. [Link]
-
Garner, P., & Park, J. M. (1987). A new electrophilic alaninol synthon. A general route to oxazolidinones of D or (R)-2-amino alcohols from L-serine. The Journal of Organic Chemistry, 52(11), 2361–2364. [Link]
-
Mitchell, V. D., et al. (2017). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Organic Syntheses, 94, 34-51. [Link]
-
Organic Chemistry Portal. Oxazolidinone synthesis. [Link]
-
MySkinRecipes. Methyl 2-oxooxazolidine-4-carboxylate. [Link]
-
Rovderová, Z., et al. (2005). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC, 2005(11), 116-126. [Link]
-
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]
-
Pandit, N., et al. (2012). Current Updates on Oxazolidinone and Its Significance. International Journal of Medicinal Chemistry, 2012, 690295. [Link]
-
ResearchGate. (2014). Attempted synthesis of hydroxy-serine oxazolidinone 4. [Link]
-
ResearchGate. (2023). Mechanism of epimerisation/racemisation through oxazolone intermediate. [Link]
-
Omizzine. (2022). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]
Sources
- 1. Methyl 2-oxooxazolidine-4-carboxylate [myskinrecipes.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
Troubleshooting low yields in asymmetric reactions with (R)-Methyl 2-oxooxazolidine-4-carboxylate
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for asymmetric reactions involving the chiral auxiliary, (R)-Methyl 2-oxooxazolidine-4-carboxylate. As a Senior Application Scientist, my aim is to blend deep mechanistic understanding with practical, field-tested solutions to help you navigate the common pitfalls that can lead to diminished yields and suboptimal stereoselectivity. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter at each stage of your synthesis.
Technical Support & Troubleshooting Guide
Frequently Asked Questions (FAQs)
Question 1: I am observing a low yield in my initial N-acylation step. What are the common causes and how can I fix this?
Low yield during the attachment of the acyl group is a frequent yet often simple problem to solve. The issue typically stems from incomplete reaction or degradation of the starting materials. The N-H bond of the oxazolidinone is not particularly acidic, and its acylation requires careful selection of reagents and conditions.
Root Causes & Solutions:
-
Insufficiently Strong Base (for methods using deprotonation): Protocols using strong bases like n-Butyllithium (n-BuLi) require precise stoichiometric control and low temperatures (-78 °C) to prevent side reactions.
-
Troubleshooting: Ensure your n-BuLi is properly titrated and fresh. Confirm that your solvent is rigorously anhydrous, as trace water will consume the base.
-
-
Low Nucleophilicity of the Oxazolidinone: The nitrogen in the oxazolidinone is relatively non-nucleophilic due to the electron-withdrawing nature of the adjacent carbonyl groups.
-
Troubleshooting: For a milder, operationally simpler approach, consider a Lewis acid-catalyzed method. A catalytic amount of Zinc Chloride (ZnCl₂) with a carboxylic acid anhydride can effectively promote N-acylation under solvent-free or mild conditions, avoiding pyrophoric reagents.[1] Another effective method employs an acyl transfer catalyst like 4-dimethylaminopyridine (DMAP) with an acid chloride, which is often sufficient to drive the reaction at room temperature.[2]
-
-
Poor Quality Acylating Agent: Acid chlorides and anhydrides can hydrolyze over time if not stored properly.
-
Troubleshooting: Use a freshly opened bottle of the acylating agent or purify it by distillation before use.
-
Question 2: My diastereoselectivity is poor, or the yield of my α-alkylation/aldol addition is low. How can I improve the outcome?
This is the critical stereochemistry-defining step, and its success hinges on the precise formation and reaction of the corresponding Z-enolate. Low yields or poor selectivity point to issues with enolate formation, stability, or the reaction with the electrophile.
Root Causes & Solutions:
-
Incomplete Enolate Formation: The choice and handling of the base are paramount.
-
Troubleshooting: Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaN(TMS)₂) are standard for generating the enolate.[2][3] Ensure the base is added slowly at low temperatures (-78 °C) to a solution of the N-acyl oxazolidinone to prevent side reactions. The rigid, chelated (Z)-enolate is key to high diastereoselectivity.[2]
-
-
Presence of Moisture: Enolates are extremely sensitive to proton sources, including trace amounts of water in the solvent or on the glassware.
-
Troubleshooting: All glassware must be rigorously flame- or oven-dried. Solvents like THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
-
Incorrect Lewis Acid (for Aldol Reactions): For aldol reactions, a Lewis acid is crucial for "soft enolization" and maintaining the correct transition state geometry.
-
Low Electrophile Reactivity: Unactivated electrophiles, such as some alkyl chlorides, may react too slowly, allowing the enolate to degrade or participate in side reactions.
-
Troubleshooting: Use more reactive electrophiles like alkyl iodides or bromides, or activated electrophiles such as benzylic or allylic halides.[3]
-
Troubleshooting Low Yields: A Decision Workflow
Below is a logical workflow to diagnose and solve issues with reaction yield.
Caption: A decision tree for troubleshooting low yields.
Question 3: I am struggling to cleave the chiral auxiliary, or my desired product is degrading during cleavage. What should I do?
The final step, removal of the auxiliary, must be efficient to be practical. The standard method using lithium hydroxide and hydrogen peroxide is robust but can fail if not performed correctly.
Root Causes & Solutions:
-
Incorrect Nucleophile: The hydroperoxide anion (OOH⁻), formed from the deprotonation of H₂O₂, is the active nucleophile, not the hydroxide ion.[2][5] Hydroxide alone can lead to undesired endocyclic cleavage of the oxazolidinone ring.[2]
-
Troubleshooting: Ensure an adequate excess of hydrogen peroxide is used relative to the lithium hydroxide. The reaction is typically run in a THF/water mixture at 0 °C.
-
-
Product Instability: The initially formed peracid intermediate can be unstable under the basic reaction conditions.[6] Furthermore, some final carboxylic acids can be sensitive to strongly basic or oxidative conditions.
-
Troubleshooting: Keep the reaction temperature at 0 °C and monitor carefully by TLC. Upon completion, a mild reducing agent like sodium sulfite is often added to quench excess peroxide and reduce the peracid intermediate to the desired carboxylic acid.[2]
-
-
Safety Concern - Oxygen Evolution: A frequently overlooked aspect of the LiOH/H₂O₂ cleavage is that the peracid intermediate can be reduced by excess H₂O₂, leading to the stoichiometric release of oxygen gas.[6][7] This can create a hazardous, oxygen-rich atmosphere in a flask containing flammable organic solvents.
-
Mitigation: Ensure the reaction vessel is not sealed and has adequate ventilation. Perform the reaction in a fume hood and maintain proper inertion of the headspace if scaling up.[6]
-
Alternative Cleavage Methods:
For different final products, various cleavage methods are available. This versatility is a key advantage of oxazolidinone auxiliaries.
| Desired Product | Reagent System | Reference |
| Carboxylic Acid | LiOH / H₂O₂ | [2][5][6] |
| Primary Alcohol | LiBH₄ or LiAlH₄ | [5] |
| Aldehyde | Weinreb Amide formation then DIBAL-H | N/A |
| Ester | NaOMe / MeOH | N/A |
Key Experimental Protocols
Protocol 1: N-Propionylation of this compound (Base-Free Method)
This protocol avoids the use of strong, pyrophoric bases.
-
To a solution of this compound (1.0 eq.) in dry dichloromethane (DCM, ~0.2 M), add 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add propionyl chloride (1.2 eq.) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the N-propionyl derivative.
Protocol 2: Diastereoselective Alkylation with Benzyl Bromide
This protocol details the critical stereochemistry-defining alkylation step.
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq.) and anhydrous THF (~0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add Sodium bis(trimethylsilyl)amide (NaN(TMS)₂, 1.05 eq., typically as a 1.0 M solution in THF) dropwise via syringe. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
In a separate flask, dissolve benzyl bromide (1.2 eq.) in a small amount of anhydrous THF.
-
Add the benzyl bromide solution to the enolate solution dropwise via syringe.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis shows consumption of the starting material.
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify by flash chromatography to isolate the major diastereomer.
Mechanism of Stereocontrol in Alkylation
The high diastereoselectivity is a direct result of the steric influence of the chiral auxiliary.
Caption: Steric hindrance from the C4 substituent directs alkylation.
Protocol 3: Cleavage of the Auxiliary to the Carboxylic Acid
This protocol describes the standard procedure for recovering the chiral product and the auxiliary.
-
Dissolve the purified N-acyl product (1.0 eq.) in a 3:1 mixture of THF and water (~0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq.) dropwise, followed by a 1.0 M aqueous solution of lithium hydroxide (2.0 eq.).
-
Stir vigorously at 0 °C for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the excess peroxide by slowly adding a 1.5 M aqueous solution of sodium sulfite (Na₂SO₃, 5.0 eq.) and stir for 20 minutes.
-
Concentrate the mixture in vacuo to remove most of the THF.
-
Extract the aqueous solution with DCM or chloroform to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate to isolate the desired carboxylic acid product.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
References
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved January 14, 2026, from [Link]
- Crimmins, M. T. (2004). Recent applications of the Evans aldol reaction in total synthesis. Organic Letters, 6(26), 5035-5038.
-
McLeod, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1394-1399. Available from: [Link]
- Evans, D. A., et al. (1987). Diastereoselective alkylation reactions of chiral imide enolates. A new approach to the asymmetric synthesis of α-amino acids. Journal of the American Chemical Society, 109(22), 6791-6793.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
-
Ghosh, A. K., et al. (2003). Asymmetric Diels-Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. Journal of Organic Chemistry, 68(17), 6793-6796. Available from: [Link]
-
ResearchGate. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Available from: [Link]
- Google Patents. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
-
Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved January 14, 2026, from [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 81(10), 1476. Available from: [Link]
- Ortiz-Alvarado, R., et al. (2012). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 56(3), 299-311.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of oxazoline. Retrieved January 14, 2026, from [Link]
-
RSC Publishing. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (2014). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Retrieved January 14, 2026, from [Link]
-
Semantic Scholar. (n.d.). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Retrieved January 14, 2026, from [Link]
-
No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. Retrieved January 14, 2026, from [Link]
-
MDPI. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved January 14, 2026, from [Link]
-
MySkinRecipes. (n.d.). Methyl 2-oxooxazolidine-4-carboxylate. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Retrieved January 14, 2026, from [Link]
-
PubMed. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (2012). Current Updates on Oxazolidinone and Its Significance. Retrieved January 14, 2026, from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stoichiometric Control in Reactions Using (R)-Methyl 2-oxooxazolidine-4-carboxylate
Welcome to the technical support center for (R)-Methyl 2-oxooxazolidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile chiral auxiliary. Our goal is to equip you with the knowledge to overcome common experimental hurdles and achieve optimal stoichiometric control in your asymmetric syntheses.
Introduction to this compound
This compound is a valuable chiral auxiliary derived from D-serine, utilized in a variety of stereoselective transformations.[1][2] Its utility lies in its ability to direct the formation of new stereocenters with a high degree of predictability and control.[3] This guide will walk you through the critical aspects of its application, from the initial N-acylation to the final cleavage of the auxiliary, ensuring the integrity of your chiral products.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: This chiral auxiliary is primarily used to synthesize enantiomerically enriched carboxylic acid derivatives. Key applications include:
-
Diastereoselective enolate alkylation: To produce α-substituted chiral carboxylic acids.
-
Diastereoselective aldol reactions: To generate β-hydroxy carboxylic acids with control over two new stereocenters.
-
Asymmetric conjugate additions: For the synthesis of γ-functionalized chiral carboxylic acids.
Q2: How does this compound compare to other popular Evans auxiliaries?
A2: this compound differs from the more common Evans auxiliaries, such as those derived from valine or phenylalanine, by the substituent at the C4 position. The methyl carboxylate group is less sterically bulky than the isopropyl or benzyl groups. This can influence the facial bias during enolate reactions and may affect the level of diastereoselectivity. In some cases, this less hindered environment can be advantageous for reactions with bulky electrophiles.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store the compound under an inert atmosphere at 2-8°C to prevent degradation. It is susceptible to hydrolysis, so exposure to moisture should be minimized.
Q4: Is it possible to recycle the chiral auxiliary after the reaction?
A4: Yes, one of the significant advantages of using chiral auxiliaries is the ability to recover and reuse them. After the cleavage step, the auxiliary can be separated from the product, typically by extraction or chromatography, and re-acylated for subsequent reactions.
Troubleshooting Guide
This section is structured to address specific problems you may encounter during your experimental workflow.
N-Acylation Stage
The first step in utilizing this compound is its N-acylation to attach the desired acyl group.
Problem 1.1: Incomplete or low yield of N-acylation.
-
Possible Cause A: Incomplete deprotonation of the oxazolidinone.
-
Explanation: The nitrogen of the oxazolidinone is not sufficiently nucleophilic to react directly with many acylating agents. Deprotonation with a strong base is often necessary.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (-78 °C) to ensure complete formation of the lithium salt before adding the acyl chloride.[3]
-
-
Possible Cause B: Poor quality of the acylating agent.
-
Explanation: Acyl chlorides and anhydrides can degrade upon exposure to moisture.
-
Solution: Use freshly distilled or newly purchased acylating agents. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
-
Possible Cause C: Sterically hindered acyl group.
-
Explanation: Very bulky acyl chlorides may react sluggishly.
-
Solution: Consider converting the corresponding carboxylic acid to a more reactive mixed anhydride, for example, by using pivaloyl chloride and a tertiary amine base. This can facilitate the acylation of the oxazolidinone.
-
Problem 1.2: Side reactions observed during N-acylation.
-
Possible Cause: Reaction of the methyl ester with the base.
-
Explanation: The methyl ester of the auxiliary is also susceptible to reaction with strong bases, although the N-H is more acidic.
-
Solution: Add the base slowly at low temperature (-78 °C) to allow for selective deprotonation of the nitrogen. Avoid allowing the reaction to warm up before the addition of the acylating agent. For particularly sensitive substrates, consider using a milder acylation protocol, such as those employing a Lewis acid catalyst like ZnCl2 with an acid anhydride.[4]
-
Diastereoselective Reaction Stage (e.g., Alkylation)
This stage involves the formation of the new stereocenter.
Problem 2.1: Low diastereoselectivity in the alkylation reaction.
-
Possible Cause A: Incorrect enolate geometry.
-
Explanation: The stereochemical outcome of the reaction is highly dependent on the formation of the Z-enolate, which is directed by chelation to a Lewis acid (often from the base, e.g., Li+ or with an additive like TiCl4).
-
Solution: Ensure the use of appropriate conditions to favor the Z-enolate. For lithium enolates, deprotonation should be carried out in THF at -78 °C. For titanium enolates, which can offer different selectivity, a Lewis acid like TiCl4 and a hindered amine base (e.g., Hünig's base) are used.
-
-
Possible Cause B: Reaction temperature is too high.
-
Explanation: The energy difference between the transition states leading to the two diastereomers can be small. Higher temperatures can provide enough energy to overcome this barrier, leading to a mixture of products.
-
Solution: Maintain a low reaction temperature (typically -78 °C to -40 °C) throughout the addition of the electrophile and for a period afterward.
-
-
Possible Cause C: Epimerization of the product.
-
Explanation: The newly formed stereocenter can be prone to epimerization if the reaction conditions are too harsh or if the workup is not performed carefully.[5]
-
Solution: Quench the reaction at low temperature with a proton source (e.g., saturated aqueous ammonium chloride). Avoid prolonged exposure to acidic or basic conditions during workup.
-
Auxiliary Cleavage Stage
This is the final step to release the chiral product from the auxiliary.
Problem 3.1: Incomplete cleavage of the N-acyl group.
-
Possible Cause: Inefficient hydrolysis conditions.
-
Explanation: The N-acyl group can be resistant to cleavage under mild conditions.
-
Solution: For hydrolysis to the carboxylic acid, lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H2O2), is highly effective and generally provides high yields. Ensure the reaction is allowed to proceed to completion by monitoring with TLC.
-
Problem 3.2: Undesired side reactions during cleavage.
-
Possible Cause A: Cleavage of the oxazolidinone ring.
-
Explanation: The endocyclic carbamate of the oxazolidinone can also be susceptible to nucleophilic attack, leading to the destruction of the auxiliary.
-
Solution: Use conditions known to selectively cleave the exocyclic amide. LiOOH is generally preferred over LiOH for this reason. Transesterification with a nucleophile like lithium benzyloxide can also be a clean method to generate the benzyl ester of the product.
-
-
Possible Cause B: Racemization of the chiral product.
-
Explanation: The chiral center alpha to the carbonyl group can be susceptible to epimerization under harsh basic or acidic conditions, especially if a prolonged reaction time or high temperature is used.[5][6]
-
Solution: Employ the mildest effective cleavage conditions. For sensitive products, reductive cleavage using agents like lithium borohydride (LiBH4) to afford the corresponding alcohol can be a good alternative to hydrolysis, as it often proceeds under milder conditions.
-
Experimental Protocols
Protocol 1: N-Acylation of this compound
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq.) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise. Stir for 30 minutes at -78 °C.
-
Add the desired acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: Diastereoselective Alkylation
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-acylated auxiliary (1.0 eq.) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add LDA or LHMDS (1.1 eq.) and stir for 30-60 minutes to form the enolate.
-
Add the alkylating agent (e.g., alkyl halide, 1.2 eq.) dropwise at -78 °C.
-
Stir at -78 °C for 2-4 hours, or as determined by TLC analysis.
-
Quench the reaction at -78 °C with saturated aqueous NH4Cl.
-
Follow the extraction and purification procedure outlined in Protocol 1.
Protocol 3: Cleavage to the Carboxylic Acid
-
Dissolve the N-acyl auxiliary product (1.0 eq.) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (2.0 eq.).
-
Stir vigorously at 0 °C until the reaction is complete (monitor by TLC).
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na2SO3).
-
Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to obtain the crude carboxylic acid.
Data Presentation
| Reaction Stage | Key Parameters | Typical Values/Conditions |
| N-Acylation | Base, Temperature | n-BuLi, -78 °C to RT |
| Acylating Agent | Acyl chloride or anhydride | |
| Alkylation | Base, Temperature | LDA or LHMDS, -78 °C |
| Diastereomeric Ratio | >95:5 (highly dependent on substrate and electrophile) | |
| Cleavage | Reagent | LiOOH (from LiOH/H2O2) |
| Product Yield | Typically >85% |
Visualizations
Workflow for Asymmetric Synthesis using this compound
Caption: General workflow for asymmetric synthesis.
Troubleshooting Decision Tree for Low Diastereoselectivity
Caption: Decision tree for troubleshooting low diastereoselectivity.
References
-
Bew, S. P., Bull, S. D., Davies, S. G., Savory, E. D., & Watkin, D. J. (2002). Rearrangements and racemisation during the synthesis of L-serine derived oxazolidin-2-ones. Tetrahedron, 58(46), 9387–9401. [Link]
-
Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). (2021). Molecules, 26(16), 4977. [Link]
-
Epimerisation in Peptide Synthesis. (2022). Molecules, 27(19), 6633. [Link]
- Google Patents. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
-
PubChem. (n.d.). (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. Retrieved January 14, 2026, from [Link]
-
Reddy, K. L., et al. (2010). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Tetrahedron Letters, 51(48), 6335-6338. [Link]
-
Succinct synthesis of beta-amino acids via chiral isoxazolines. (2011). Organic Letters, 13(16), 4284–4287. [Link]
-
Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. [Link]
Sources
- 1. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
Technical Support Center: Synthesis and Purification of (R)-Methyl 2-oxooxazolidine-4-carboxylate
Welcome to the technical support center for the synthesis of (R)-Methyl 2-oxooxazolidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this critical chiral building block. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your experimental outcomes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent and reliable method starts from the enantiomerically pure amino acid derivative, D-serine methyl ester hydrochloride. The core transformation is the cyclization of the amino and hydroxyl groups with a carbonyl source. Common cyclizing agents include phosgene, triphosgene (a safer solid equivalent of phosgene), carbonyldiimidazole (CDI), and dimethyl carbonate. Each reagent has its own advantages concerning reactivity, safety, and byproduct profile.
Q2: What are the primary byproducts I should be aware of during this synthesis?
Byproduct formation is a common challenge that can complicate purification and reduce yields. The most frequently observed impurities are:
-
Unreacted D-serine methyl ester: Incomplete reaction is a common source of this impurity.
-
Linear and Cyclic Dimers: These arise from the intermolecular reaction of two molecules of D-serine methyl ester with the cyclizing agent.
-
N,O-diacylated byproduct: Over-reaction with the carbonyl source can lead to acylation of both the nitrogen and the newly formed carbamate's oxygen.
-
Epimerized product ((S)-enantiomer): Harsh reaction conditions (e.g., excessive base or high temperatures) can lead to racemization at the chiral center.
Q3: My final product is an oil and will not crystallize. What is the likely cause?
The presence of residual solvent or impurities that act as crystallization inhibitors are the most common reasons. Even small amounts of the dimeric byproducts or unreacted starting material can significantly hinder crystallization. We recommend first ensuring the product is free of solvent by drying under high vacuum. If it remains an oil, a thorough purification by flash column chromatography is advised before attempting recrystallization again.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
Symptoms:
-
Less than 70% isolated yield after purification.
-
Significant amount of starting material observed in the crude reaction mixture by TLC or NMR.
Potential Causes and Actionable Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Incomplete Reaction | The cyclizing agent may not have been added in sufficient stoichiometric excess, or the reaction time was too short. The reactivity of these agents can be sensitive to moisture. | Ensure all reagents are anhydrous. Use a slight excess (1.1-1.2 equivalents) of the cyclizing agent. Monitor the reaction by TLC until the starting material spot is no longer visible. |
| Suboptimal Reaction Temperature | The activation energy for the cyclization may not be met at lower temperatures, while excessively high temperatures can promote side reactions. | For reactions with triphosgene, maintain the temperature at 0-10 °C during addition and then allow it to slowly warm to room temperature. |
| Base Incompatibility | The choice and amount of base are critical. A weak, non-nucleophilic base is required to neutralize the HCl salt of the starting material without promoting side reactions. | Use a hindered tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA). Add the base slowly at a low temperature to control the exotherm. |
Issue 2: Presence of a Higher Molecular Weight Impurity
Symptoms:
-
A spot with a lower Rf value than the product is observed on TLC.
-
Mass spectrometry analysis of the crude product shows a peak corresponding to approximately double the mass of the starting material plus a carbonyl unit.
Potential Cause and Actionable Solutions:
This is characteristic of dimer formation . The intermolecular reaction competes with the desired intramolecular cyclization, especially at higher concentrations.
Mechanism of Dimer Formation:
Caption: Intermolecular reaction leading to dimer formation.
Preventative and Remedial Actions:
-
High Dilution: The rate of the intramolecular cyclization is concentration-independent, whereas the intermolecular dimerization is second-order and highly concentration-dependent. Running the reaction at high dilution (e.g., 0.05-0.1 M) significantly favors the formation of the desired monomeric product.
-
Slow Addition: Add the cyclizing agent slowly to a solution of the D-serine methyl ester and base. This maintains a low instantaneous concentration of the activated intermediate, further suppressing dimerization.
-
Purification: If dimers have formed, they can be effectively removed by flash column chromatography. Due to their higher molecular weight and polarity, they will have a significantly lower Rf than the desired product.
Issue 3: Product Contaminated with Unreacted Starting Material
Symptoms:
-
A polar spot corresponding to D-serine methyl ester is visible on TLC.
-
Characteristic peaks of the starting material are present in the 1H NMR spectrum of the purified product.
Potential Causes and Actionable Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Insufficient Cyclizing Agent | As mentioned in Issue 1, an insufficient amount of the carbonyl source will lead to incomplete conversion. | Re-evaluate the stoichiometry and ensure a slight excess of the cyclizing agent is used. |
| Inefficient Purification | The starting material is significantly more polar than the product and should be easily separable by chromatography. Inefficient recrystallization might not remove it effectively. | Flash Chromatography: Use a solvent system where the product has an Rf of ~0.3-0.4. The starting material will remain at the baseline. Aqueous Wash: Before chromatography, an aqueous wash of the organic reaction mixture can remove the highly water-soluble starting material hydrochloride salt. |
Experimental Protocols for Purification
Protocol 1: Purification by Flash Column Chromatography
This is the most reliable method for removing a broad range of impurities, including dimers and unreacted starting material.
Workflow for Flash Chromatography Purification:
Caption: General workflow for flash chromatography purification.
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 20% ethyl acetate in hexane) and pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Start with the low-polarity eluent and gradually increase the polarity (e.g., from 20% to 60% ethyl acetate). The less polar product will elute before the more polar impurities like dimers and the starting material.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities, especially if the product is already reasonably pure.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethyl acetate and hexane often works well.
-
Procedure: a. Dissolve the crude product in a minimal amount of hot ethyl acetate. b. Slowly add hexane until the solution becomes slightly turbid. c. Gently warm the solution until it becomes clear again. d. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. e. Collect the resulting crystals by filtration, wash with cold hexane, and dry under vacuum.
Comparison of Purification Methods:
| Method | Pros | Cons | Best For |
| Flash Chromatography | High resolving power, effective for a wide range of impurities. | More time-consuming and uses larger volumes of solvent. | Purifying crude reaction mixtures with multiple or closely related impurities. |
| Recrystallization | Simple, fast, and can yield very pure material. | Less effective for removing large amounts of impurities or those with similar solubility. | Final polishing of a product that is already >90% pure. |
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC)
For assessing chemical and enantiomeric purity.
| Parameter | Condition | Rationale |
| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm) | The amylose-based stationary phase provides the necessary chiral environment for enantiomeric separation. |
| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10 v/v) | A non-polar mobile phase is typically used with this type of column to achieve good separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 210 nm | The oxazolidinone carbonyl group has a UV absorbance at this wavelength. |
| Expected Retention | (R)-enantiomer will have a different retention time than the (S)-enantiomer. The exact times will depend on the specific system. | The differential interaction of the enantiomers with the chiral stationary phase leads to their separation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For structural confirmation and identification of impurities.
| Nucleus | Solvent | Expected Chemical Shifts (δ, ppm) |
| ¹H NMR | CDCl₃ | ~7.0-7.5 (br s, 1H, NH), 4.5-4.6 (m, 1H, CH), 4.3-4.4 (m, 2H, CH₂), 3.8 (s, 3H, OCH₃) |
| ¹³C NMR | CDCl₃ | ~170 (C=O, ester), ~158 (C=O, carbamate), ~68 (CH₂), ~55 (CH), ~53 (OCH₃) |
Identifying Byproducts in the ¹H NMR Spectrum:
-
Unreacted D-serine methyl ester: Look for a broad singlet for the NH₂ protons and distinct shifts for the CH and CH₂ protons that do not match the product.
-
Dimer: The spectrum will be more complex, often with multiple sets of peaks in the regions where the product's protons appear, due to the two non-equivalent serine units.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2008). Triphosgene as highly efficient reagent for the solid-phase coupling of N-alkylated amino acids - Total synthesis of cyclosporin O. Retrieved from [Link]
-
PubMed Central. (n.d.). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. Retrieved from [Link]
- Google Patents. (n.d.). Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure Crystalline Form Thereof.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Retrieved from [Link]
-
Elsevier. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases. Journal of Chromatography A, 1652, 462372. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chromatography Today. (n.d.). Enabling facile, rapid and successful chromatographic Flash purification. Retrieved from [Link]
-
Reddit. (2023, June 27). Too many spots after reacting amine with triphosgene. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of time on yield of 2-oxazolidinone. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of N->O and O->N intramolecular acyl migration reaction. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
-
ResearchGate. (2015). Esterification of Amino Acids and Mono Acids Using Triphosgene. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction conditions in the synthesis of oxazolidin-2-ones. Retrieved from [Link]
-
PubMed Central. (n.d.). A decade review of triphosgene and its applications in organic reactions. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
-
MDPI. (2022). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. Int. J. Mol. Sci. 2022, 23(22), 14369. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Reddit. (2023, May 23). How do I recrystallize this product?. r/chemistry. Retrieved from [Link]
-
PubChem. (n.d.). (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. Retrieved from [Link]
-
PubMed. (n.d.). Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones. Retrieved from [Link]
-
ResearchGate. (2018). (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. Retrieved from [Link]
-
PubMed. (2018). Serine/Threonine Ligation: Origin, Mechanistic Aspects, and Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Post-translational modification. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 2-oxooxazolidine-4-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). (s)-Methyl 2-oxooxazolidine-4-carboxylate. Retrieved from [Link]
-
ACS Publications. (2022). Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. Biomacromolecules 2022, 23, 2, 797–804. Retrieved from [Link]
Validation & Comparative
Beyond Evans: A Comparative Guide to Alternative Chiral Auxiliaries in Asymmetric Synthesis
For decades, the Evans' oxazolidinone auxiliaries have been the gold standard in asymmetric synthesis, providing a reliable and predictable method for the stereocontrolled construction of complex molecules.[1][2] Their widespread use in total synthesis is a testament to their efficacy.[1][2] However, the ever-evolving landscape of synthetic chemistry continually demands new tools with complementary or superior attributes. Factors such as cost, ease of removal, and unique stereochemical outcomes have driven the development of a diverse array of alternative chiral auxiliaries. This guide provides an in-depth comparison of the most prominent alternatives to Evans' oxazolidinones, offering researchers, scientists, and drug development professionals the insights and practical data needed to make informed decisions for their specific synthetic challenges.
The Enduring Legacy of Evans' Oxazolidinones: A Brief Overview
Introduced by David A. Evans in the early 1980s, oxazolidinone auxiliaries are derived from readily available amino alcohols.[3][4] Their power lies in the formation of a rigid, chelated enolate intermediate, which effectively shields one face of the enolate, leading to highly diastereoselective alkylations, aldol reactions, and Diels-Alder reactions.[1][3][5] The substituent at the 4-position of the oxazolidinone ring dictates the direction of electrophilic attack.
The Rise of Pseudoephedrine Amides: A Cost-Effective Powerhouse
Developed by Andrew G. Myers, pseudoephedrine amides have emerged as a highly practical and cost-effective alternative to Evans' auxiliaries.[6][7][8][9] Both enantiomers of pseudoephedrine are inexpensive commodity chemicals, a significant advantage in large-scale synthesis.[6][7]
Mechanism of Stereocontrol
The high diastereoselectivity of pseudoephedrine amide alkylations is attributed to a chelation-controlled transition state. The lithium enolate is believed to form a rigid, six-membered ring by coordinating to the oxygen of the hydroxyl group and the amide carbonyl. This conformation effectively blocks one face of the enolate, directing the electrophile to the opposite side.[1][10][11]
Caption: Chelation-controlled alkylation of a pseudoephedrine amide.
Performance Comparison: Asymmetric Alkylation
Pseudoephedrine amides consistently deliver high diastereoselectivities in asymmetric alkylation reactions, often comparable or even superior to Evans' auxiliaries, particularly in the formation of quaternary centers.[5][12]
| Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans' Oxazolidinone | N-Propionyl | Benzyl bromide | >99:1 | 80-92 | |
| Pseudoephedrine Amide | Propionamide | Benzyl bromide | >99:1 | 92 | |
| Evans' Oxazolidinone | N-Propionyl | Methyl iodide | 99:1 | 90 | |
| Pseudoephedrine Amide | Propionamide | Methyl iodide | 97:3 | 85 |
Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide
Materials:
-
(1S,2S)-(+)-Pseudoephedrine propionamide
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the pseudoephedrine propionamide (1.0 eq) and anhydrous LiCl (6.0 eq).
-
Add anhydrous THF and cool the resulting slurry to -78 °C.
-
In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.1 eq) to diisopropylamine (2.2 eq) in anhydrous THF at -78 °C, followed by warming to 0 °C for 20 minutes.
-
Cool the LDA solution to -78 °C and slowly add it to the amide/LiCl slurry.
-
Stir the reaction mixture at -78 °C for 1 hour, then warm to 0 °C for 30 minutes, and finally re-cool to -78 °C.
-
Add benzyl bromide (1.2 eq) dropwise and stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.
Oppolzer's Sultams: Rigidity and Reliability
Based on the chiral camphor skeleton, Oppolzer's sultams are another powerful class of chiral auxiliaries.[13] Their rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of asymmetric induction in a variety of reactions, including Diels-Alder, aldol, and alkylation reactions.[8][13]
Mechanism of Stereocontrol
In Diels-Alder reactions, the N-acryloyl sultam adopts a conformation where the camphor skeleton effectively shields one face of the dienophile. The Lewis acid, typically a titanium or aluminum species, coordinates to the carbonyl oxygen, further enhancing the facial bias and promoting the endo transition state.
Caption: Facial shielding by Oppolzer's sultam in a Diels-Alder reaction.
Performance Comparison: Asymmetric Diels-Alder Reaction
Oppolzer's sultams are particularly effective in asymmetric Diels-Alder reactions, often providing excellent endo/exo and diastereomeric ratios.
| Auxiliary | Diene | Dienophile | Lewis Acid | endo/exo | Diastereomeric Ratio (endo) | Yield (%) | Reference |
| Oppolzer's Sultam | Cyclopentadiene | N-Acryloyl | TiCl₄ | >99:1 | >98:2 | 90 | |
| Evans' Oxazolidinone | Cyclopentadiene | N-Acryloyl | Et₂AlCl | 95:5 | 90:10 | 85 |
Experimental Protocol: Asymmetric Diels-Alder Reaction with Oppolzer's Sultam
Materials:
-
(2R)-N-Acryloyl-bornane-10,2-sultam
-
Cyclopentadiene (freshly cracked)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the N-acryloyl camphorsultam (1.0 eq) in anhydrous CH₂Cl₂ under an argon atmosphere and cool the solution to -78 °C.
-
Add TiCl₄ (1.1 eq) dropwise, and stir the resulting deep red solution for 30 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq) and stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The endo/exo and diastereomeric ratios can be determined by ¹H NMR or HPLC analysis of the crude product.
SAMP/RAMP Hydrazones: A Versatile Tool for Carbonyl α-Functionalization
Developed by Dieter Enders, the SAMP/RAMP hydrazone methodology provides a powerful and versatile route for the asymmetric α-alkylation and aldol reactions of aldehydes and ketones.[7][12][14] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are readily prepared from proline and glutamic acid, respectively.[14]
Mechanism of Stereocontrol
The stereochemical outcome of SAMP/RAMP hydrazone alkylations is dictated by the formation of a rigid, internally chelated lithium azaenolate.[15] The lithium cation is coordinated by the methoxy group and the nitrogen atom of the pyrrolidine ring, forcing the azaenolate into a specific conformation. The bulky pyrrolidine ring then shields one face of the azaenolate, directing the electrophile to the less hindered face.[15]
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Comparison of (R)-Methyl 2-oxooxazolidine-4-carboxylate with other chiral auxiliaries
An In-Depth Comparative Guide to Chiral Auxiliaries: (R)-Methyl 2-oxooxazolidine-4-carboxylate versus Established Alternatives
In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Chiral auxiliaries represent a powerful and reliable strategy, covalently and temporarily attaching to a prochiral substrate to direct a stereoselective transformation.[1] The ideal auxiliary offers high stereocontrol, is readily available, easily attached and cleaved, and ideally, recoverable for reuse.[1] This guide provides a detailed comparison of this compound with two titans of the field: Evans' oxazolidinones and Oppolzer's sultams.
The Role of Chiral Auxiliaries in Asymmetric Synthesis
The fundamental principle behind a chiral auxiliary is the conversion of an enantioselective reaction into a diastereoselective one. By attaching a chiral, non-racemic auxiliary to a substrate, two diastereomeric transition states are possible, one of which is sterically or electronically favored, leading to a preponderance of one diastereomer of the product. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.
Below is a generalized workflow for the application of a chiral auxiliary in asymmetric synthesis.
Caption: Generalized workflow for chiral auxiliary-mediated asymmetric synthesis.
Evans' Oxazolidinone Auxiliaries: The Gold Standard
Pioneered by David A. Evans, chiral oxazolidinones have become one of the most reliable and widely used classes of chiral auxiliaries.[2][3] Derived from readily available amino alcohols, they offer exceptional stereocontrol in a variety of C-C bond-forming reactions, including alkylations and aldol reactions.[2][4]
The stereochemical outcome is dictated by the formation of a chelated Z-enolate, where the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate from the incoming electrophile.
Caption: Mechanism of stereocontrol for Evans' oxazolidinone auxiliaries.
Oppolzer's Camphorsultam: A Rigid and Reliable Director
Oppolzer's camphorsultam is another highly effective chiral auxiliary derived from naturally occurring camphor.[2] Its rigid bicyclic structure provides a well-defined steric environment, leading to high levels of diastereoselectivity in reactions such as Diels-Alder, alkylation, and conjugate addition reactions.[2] The sulfonyl group in the sultam is key to its electronic properties and cleavage conditions.
This compound: A Serine-Derived Alternative
This compound is a chiral auxiliary derived from the readily available amino acid D-serine.[5][6] Its structure is similar to the core of Evans' auxiliaries but with a carboxylate group at the C4 position. This functional handle can influence the stereochemical course of reactions and offers different possibilities for cleavage and further transformation. It is a known chiral building block in the synthesis of pharmaceuticals, such as the antibiotic linezolid.[7]
While direct, side-by-side comparative studies with Evans' or Oppolzer's auxiliaries are not extensively documented in the literature, we can infer its performance from published synthetic applications. The electronic nature of the C4-ester group may influence the chelating properties of the corresponding enolates, potentially altering reactivity and selectivity compared to the alkyl- or aryl-substituted Evans' auxiliaries.
Performance Comparison in Key Asymmetric Reactions
The performance of a chiral auxiliary is best judged by the diastereoselectivity and chemical yield it provides in key asymmetric transformations.
Table 1: Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans' Oxazolidinone ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone) | Propionyl imide | Benzyl bromide | >99:1 | 90-95 | [8] |
| Oppolzer's Sultam ((2R)-Bornane-10,2-sultam) | Propionyl imide | Benzyl bromide | 98:2 | 85 | [9] |
| This compound Derivative | Acetyl imide | Methyl iodide | >95:5 | ~80 | Inferred from similar structures |
Table 2: Asymmetric Aldol Reactions
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans' Oxazolidinone ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone) | Propionyl imide | Isobutyraldehyde | >99:1 (syn) | 85 | [9] |
| Oppolzer's Sultam ((2R)-Bornane-10,2-sultam) | Propionyl imide | Benzaldehyde | 98:2 (anti:syn) | Not Specified | [9] |
| This compound Derivative | Propionyl imide | Benzaldehyde | High syn-selectivity expected | High | Inferred from similar structures |
Note: The stereochemical preference of the aldol reaction (syn vs. anti) is highly dependent on the enolization conditions (e.g., boron vs. titanium enolates). Evans' auxiliaries famously give syn-aldol products via a Zimmerman-Traxler transition state.[2] The performance of the serine-derived auxiliary is expected to be similar to other oxazolidinones, favoring syn-products under standard conditions.
Attachment and Cleavage of the Auxiliaries
A crucial aspect of auxiliary-based synthesis is the ease of attachment to the substrate and, more importantly, the mildness of the cleavage conditions to avoid racemization or degradation of the product.[10]
Attachment
All three classes of auxiliaries are typically acylated by reaction with an acyl chloride or anhydride under basic conditions to form the corresponding imide.
Cleavage
The choice of cleavage method determines the functional group present in the final product.[10]
| Desired Product | Evans' Oxazolidinone Cleavage Reagent | Oppolzer's Sultam Cleavage Reagent | This compound Cleavage Reagent |
| Carboxylic Acid | LiOH, H₂O₂ | LiOH, H₂O₂ | LiOH, H₂O₂ |
| Primary Alcohol | LiBH₄ or LiAlH₄ | LiAlH₄ or Red-Al® | LiBH₄ |
| Aldehyde | DIBAL-H or Weinreb amide formation followed by DIBAL-H | Weinreb amide formation then DIBAL-H | Weinreb amide formation then DIBAL-H |
| Ester | NaOMe in MeOH | K₂CO₃ in MeOH/THF | NaOMe in MeOH |
The oxazolidinone-based auxiliaries, including the serine-derived one, offer a wider range of mild cleavage conditions compared to the more robust sultam. The ester moiety in this compound might be susceptible to hydrolysis or transesterification under certain cleavage conditions, which must be considered during synthetic planning.
Experimental Protocols
Protocol 1: Acylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.
-
Stir the resulting solution for 30 minutes at 0 °C.
-
Add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Diastereoselective Alkylation
-
To a solution of the N-acyl-(R)-Methyl 2-oxooxazolidine-4-carboxylate (1.0 eq) in anhydrous THF (0.1 M) at -78 °C, add sodium bis(trimethylsilyl)amide (1.1 eq, 1.0 M in THF) dropwise.
-
Stir the solution for 30 minutes at -78 °C to form the enolate.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Stir at -78 °C for 2-4 hours, then slowly warm to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to isolate the diastereomerically enriched product.
Protocol 3: Cleavage to the Chiral Carboxylic Acid
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq).
-
Add lithium hydroxide monohydrate (2.0 eq) in water and stir vigorously at 0 °C for 2-4 hours.
-
Quench the reaction by adding aqueous Na₂SO₃ solution.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x). The auxiliary remains in the aqueous layer.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the chiral carboxylic acid.
Conclusion
Evans' oxazolidinones and Oppolzer's sultams are established, highly reliable chiral auxiliaries that provide excellent stereocontrol in a wide array of reactions.[11][12] They serve as the benchmark against which new auxiliaries are measured.
This compound, derived from D-serine, presents an interesting alternative within the oxazolidinone family. Its performance is expected to be comparable to traditional Evans' auxiliaries in many reactions, offering high diastereoselectivity. The key differentiator is the C4-ester functionality, which could be leveraged for more complex synthetic transformations or might require consideration during the planning of reaction sequences due to its own reactivity. While it may not replace the classical auxiliaries in all applications, its ready availability from the chiral pool and unique structural feature make it a valuable tool in the synthetic chemist's arsenal, particularly when the synthesis of complex, multifunctional molecules is the goal. Further direct comparative studies are warranted to fully delineate its advantages and limitations.
References
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Cardoso, M. F. C., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
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Gant, T. G., & Meyers, A. I. (1994). Asymmetric Diels-Alder Reaction: cis-1-Arylsulfonamido-2-indanols as Highly Effective Chiral Auxiliaries. Tetrahedron Letters, 35(15), 2301-2304. [Link]
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Cardoso, M. F. C., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Semantic Scholar. [Link]
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Wikipedia. Chiral auxiliary. [Link]
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Gawley, R. E. (2001). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
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Gawley, R. E., & Aubé, J. (2002). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 102(10), 3247-3286. [Link]
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Gnas, Y., & Glorius, F. (2006). Chiral Auxiliaries – Principles and Recent Applications. Synthesis, 2006(12), 1899-1930. [Link]
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Yazdani, S., et al. (2021). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. ResearchGate. [Link]
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Crimmins, M. T. (2012). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 56(3), 243-253. [Link]
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Du, H., & Ding, K. (2010). Asymmetric Catalysis of Diels–Alder Reaction. In Handbook of Cyclization Reactions (pp. 1-46). Wiley-VCH. [Link]
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Sunway Pharm Ltd. This compound. [Link]
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Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials. Wiley-VCH. [Link]
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Palomo, C., et al. (2001). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 12(23), 3237-3241. [Link]
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MySkinRecipes. Methyl 2-oxooxazolidine-4-carboxylate. [Link]
-
Evans, D. A., et al. (1982). Diastereoselective alkylation of chiral oxazolidinones. A new approach to the asymmetric synthesis of α-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
- Google Patents. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
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National Center for Biotechnology Information. (s)-Methyl 2-oxooxazolidine-4-carboxylate. PubChem Compound Summary for CID 385463. [Link]
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de Souza, A. M., et al. (2018). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 23(10), 2465. [Link]
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Aapptec. Cleavage Cocktails; Reagent B. [Link]
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ResearchGate. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. [Link]
-
Hungarian Journal of Industry and Chemistry. (2021). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. [Link]
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Schaffer, M. H., & Stark, G. R. (1976). Ring Cleavage of 2-iminothiazolidine-4-carboxylates by Catalytic Reduction. A Potential Method for Unblocking Peptides Formed by Specific Chemical Cleavage at Half-Cystine Residues. Biochemical and Biophysical Research Communications, 71(4), 1040-1047. [Link]
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MDPI. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. [Link]
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A Senior Application Scientist's Guide to the Stereochemical Validation of Products from (R)-Methyl 2-oxooxazolidine-4-carboxylate
Introduction: The Imperative of Stereochemical Fidelity in Synthesis
In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity, pharmacokinetic profile, and safety. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the characterization and control of stereoisomers in pharmaceutical products, recognizing that different enantiomers can have vastly different, and sometimes deleterious, effects.[1][2] Asymmetric synthesis, which aims to produce a single enantiomer, is therefore a cornerstone of medicinal chemistry.
Chiral auxiliaries are powerful tools in this endeavor, acting as transient stereogenic units that guide a reaction towards a specific stereochemical outcome.[3][4][5] Among these, (R)-Methyl 2-oxooxazolidine-4-carboxylate, derived from D-serine, serves as a valuable chiral building block for creating complex, enantiomerically enriched molecules.[6][7] However, the successful application of this or any chiral auxiliary is contingent upon a rigorous and unequivocal validation of the final product's stereochemistry.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the stereochemical integrity of compounds synthesized using this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach is built on a multi-modal validation strategy, ensuring that the stereochemical assignment is both accurate and irrefutable.
The Validation Workflow: A Multi-Pronged Strategy
No single analytical technique can provide a complete picture of a chiral molecule's stereochemical profile. A robust validation strategy relies on the synergistic use of multiple orthogonal methods, primarily focusing on two key questions: "What is the enantiomeric purity?" and "What is the absolute configuration?". The following workflow illustrates a logical progression for a comprehensive stereochemical analysis.
Caption: Overall workflow for stereochemical validation.
Chiral HPLC: The Gold Standard for Quantifying Enantiomeric Excess
Chiral High-Performance Liquid Chromatography (HPLC) is the definitive technique for determining the enantiomeric excess (% ee) of a chiral compound.[8][9] Its power lies in its ability to physically separate enantiomers, allowing for their individual quantification.
Principle of Separation
Enantiomers possess identical physical properties in an achiral environment, making them inseparable by standard chromatography. Chiral HPLC overcomes this by employing a Chiral Stationary Phase (CSP).[10][11] The CSP is composed of a single enantiomer of a chiral selector immobilized on a solid support (e.g., silica). As the racemic or enantiomerically enriched analyte passes through the column, it forms transient, non-covalent diastereomeric complexes with the CSP.[12] Because diastereomers have different physical properties, one enantiomer will interact more strongly with the CSP than the other, resulting in different retention times and, thus, separation.
Comparative Analysis of Chiral Stationary Phases
The choice of CSP is the most critical parameter in method development. For products derived from oxazolidinones, polysaccharide-based CSPs are often a successful starting point.
| CSP Type | Selector Example | Interaction Mechanism | Suitability for Oxazolidinone Products |
| Polysaccharide-Based | Cellulose or Amylose derivatives (e.g., Chiralpak® IA/IB/IC) | Hydrogen bonding, π-π interactions, dipole-dipole, and steric inclusion within the helical polymer structure.[13] | High. The polar carbamate and potential aromatic substituents on the product provide multiple points of interaction. |
| Pirkle-Type (Brush-Type) | (R,R)-Whelk-O® 1 | π-π interactions (π-acid/π-base), hydrogen bonding, dipole stacking. | Moderate to High. Effective for molecules with aromatic rings. The choice of specific Pirkle phase is highly analyte-dependent. |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin (e.g., Chirobiotic® T/V) | Ionic interactions, hydrogen bonding, inclusion complexation within the macrocyclic basket. | Moderate. Can be very effective, especially if the product has ionizable groups or can fit within the chiral cavity. |
Experimental Protocol: Chiral HPLC Method Development & Validation
This protocol outlines a systematic approach to developing and validating a chiral HPLC method for determining the enantiomeric purity of a novel compound.
Objective: To separate and quantify the desired and undesired enantiomers with a resolution (Rs) of >1.5.
Materials:
-
HPLC system with UV detector
-
Chiral columns (e.g., Chiralpak IA, Chiralcel OD-H, Chiralpak AD-H)
-
HPLC-grade solvents (n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Diethylamine (DEA))
-
Analyte sample (racemic standard and enantiomerically enriched sample)
Step-by-Step Methodology:
-
Initial Screening:
-
Prepare a ~1 mg/mL solution of the racemic analyte in a suitable solvent (e.g., mobile phase).
-
Screen multiple CSPs (start with polysaccharide-based columns) under normal phase conditions.
-
Rationale: Normal phase often provides better selectivity for chiral separations.[13]
-
Starting Mobile Phase: 90:10 n-Hexane:IPA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV wavelength at which the analyte has maximum absorbance.
-
-
Method Optimization:
-
If partial separation is observed, optimize the mobile phase.
-
Adjust Alcohol Modifier: Vary the percentage of IPA or EtOH. Increasing the alcohol content generally decreases retention time but may affect resolution.
-
Introduce an Additive: For compounds with basic or acidic sites, add a small amount of an amine (e.g., 0.1% DEA) or acid (e.g., 0.1% Trifluoroacetic Acid), respectively.
-
Rationale: Additives can suppress unwanted ionic interactions with residual silanols on the stationary phase, improving peak shape and resolution.
-
-
Method Validation (per ICH Guidelines): [9]
-
Specificity: Inject a blank, the desired enantiomer, the undesired enantiomer (if available), and the racemic mixture to ensure peaks are well-resolved and identifiable.
-
Linearity: Prepare a series of at least five concentrations of the undesired enantiomer and plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[9]
-
Accuracy & Precision: Analyze spiked samples at different levels (e.g., 50%, 100%, 150% of the specification limit) to determine recovery and repeatability (RSD%).
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be reliably quantified.
-
Caption: Workflow for Chiral HPLC Method Development.
NMR Spectroscopy: An Orthogonal Check and Structural Tool
While HPLC is superior for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful orthogonal method for confirming enantiomeric purity and is indispensable for determining relative stereochemistry.[8]
Principle of Differentiation
In a standard achiral solvent, enantiomers are indistinguishable by NMR as their nuclei are magnetically equivalent.[11] To differentiate them, one must introduce a chiral environment to form diastereomeric species. This can be done in two ways:
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with an enantiomerically pure CDA (e.g., Mosher's acid) to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for quantification via integration of non-overlapping peaks.[11][14]
-
Chiral Solvating Agents (CSAs): The analyte forms weak, transient, non-covalent complexes with an enantiomerically pure CSA. This induces small but measurable chemical shift differences (Δδ) between the signals of the two enantiomers.[15][16] This method is non-destructive but may result in smaller signal separation.
| Method | Agent Type | Interaction | Pros | Cons |
| Derivatization | Covalent (CDA) | Forms stable diastereomers | Larger Δδ, easier integration; Can help determine absolute configuration (e.g., Mosher's method) | Requires reaction; Potential for kinetic resolution leading to inaccurate ratios; Sample is consumed |
| Solvation | Non-covalent (CSA/CSR) | Forms transient diastereomeric complexes | Non-destructive, simple sample prep; No risk of kinetic resolution | Smaller Δδ, may require higher field NMR; Complexation is concentration and temperature dependent |
Experimental Protocol: %ee Determination using a Chiral Solvating Agent
Objective: To resolve the signals of the two enantiomers in the ¹H NMR spectrum and determine the % ee by integration.
Materials:
-
NMR spectrometer (≥400 MHz recommended)
-
High-quality NMR tubes
-
Deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Enantiomerically pure Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol)
-
Analyte sample
Step-by-Step Methodology:
-
Acquire Reference Spectrum: Dissolve ~5-10 mg of the analyte in ~0.6 mL of deuterated solvent and acquire a standard ¹H NMR spectrum.
-
Prepare CSA Sample: To the same NMR tube, add the CSA in small, incremental amounts (e.g., 0.25, 0.5, 1.0, 1.5 equivalents).
-
Rationale: The degree of chemical shift non-equivalence is dependent on the CSA concentration. An optimal ratio must be determined empirically.
-
-
Acquire Spectra: After each addition of CSA, gently mix the sample and re-acquire the ¹H NMR spectrum. Monitor for the splitting of a well-resolved singlet or doublet into two distinct signals.
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two enantiomers.
-
Carefully integrate both signals (Integral_major and Integral_minor).
-
Calculate the enantiomeric excess using the formula: % ee = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] x 100
-
X-ray Crystallography: The Final Arbiter of Absolute Stereochemistry
While chromatographic and spectroscopic methods can determine the purity of an enantiomer, they cannot, without a known standard, determine its absolute configuration (the actual R/S assignment). Single-crystal X-ray crystallography is the only technique that can unambiguously determine the absolute three-dimensional arrangement of atoms in a molecule.[17][18]
Principle of Determination
The method typically relies on the phenomenon of anomalous dispersion (or resonant scattering).[19][20] When X-rays interact with electrons, particularly the core electrons of heavier atoms (e.g., S, Cl, Br, or heavier), a small phase shift occurs. This phase shift breaks the symmetry of the diffraction pattern. For a chiral crystal, the diffraction pattern of the (h,k,l) plane will be slightly different in intensity from the (-h,-k,-l) plane. This difference, known as the Bijvoet difference, allows for the determination of the absolute structure. The result is often validated by the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.[19]
Protocol: Path to an Absolute Structure Determination
Caption: Decision and workflow for X-ray crystallography.
Causality in Application: This technique is only applicable if a high-quality single crystal can be grown. For products that are oils or amorphous solids, derivatization to a crystalline solid (e.g., forming a salt with a heavy atom) may be necessary. This method is low-throughput and requires specialized equipment and expertise, but its result is definitive.[18][21]
Comparative Summary of Validation Techniques
The selection of an analytical method is guided by the specific question being asked. The table below provides a direct comparison to aid researchers in designing a comprehensive validation strategy.
| Parameter | Chiral HPLC/SFC | NMR with Chiral Agents | X-ray Crystallography |
| Primary Purpose | Quantitative: Determines enantiomeric excess (% ee) and diastereomeric ratio (dr).[22] | Quantitative/Qualitative: Orthogonal check for % ee; determination of relative stereochemistry (NOE, J-coupling). | Qualitative: Unambiguous determination of absolute configuration (R/S).[17] |
| Sample Requirement | Small (µg to mg), consumed if collected. | Moderate (5-10 mg), non-destructive with CSAs. | Single, high-quality crystal (<1 mm). |
| Throughput | High (minutes per sample). | Medium (minutes to hours per sample). | Very Low (days to weeks per sample). |
| Key Advantage | High precision, accuracy, and sensitivity for purity determination.[9] | Simple sample preparation (for CSAs), provides rich structural information. | Provides the definitive, legally defensible answer for absolute stereochemistry.[18] |
| Key Limitation | Cannot determine absolute configuration without a reference standard. | Lower precision for % ee than HPLC; signal overlap can be an issue. | Entirely dependent on obtaining a suitable single crystal. |
Conclusion
The validation of stereochemistry for products synthesized with this compound is a critical, multi-step process that underpins the scientific integrity of the research. A successful strategy does not rely on a single measurement but integrates the quantitative power of Chiral HPLC for determining enantiomeric purity, the orthogonal confirmatory and structural insights from NMR spectroscopy , and, when possible, the definitive assignment of absolute configuration by X-ray crystallography . By understanding the principles, advantages, and limitations of each technique, researchers can confidently and accurately characterize their chiral products, ensuring their work meets the highest standards of scientific and regulatory rigor.
References
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
-
Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. [Link]
-
ResearchGate. (2009). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Methods for Determining Enotenantiomeric Excess of Chiral Compounds
In the landscape of modern chemistry, particularly within pharmaceutical and materials science, the ability to accurately quantify the enantiomeric purity of chiral compounds is not merely a procedural step but a cornerstone of safety, efficacy, and innovation. The differential physiological effects of enantiomers, famously and tragically illustrated by the thalidomide case, underscore the critical need for robust analytical methodologies. This guide, born from extensive hands-on experience, provides a comparative analysis of key spectroscopic techniques for determining enantiomeric excess (ee). We will delve into the "why" behind experimental choices, offering a trustworthy and authoritative resource for researchers, scientists, and drug development professionals.
The Essence of Chirality and Enantiomeric Excess
Chirality, or 'handedness', is a fundamental property of many molecules. Enantiomers are a pair of molecules that are non-superimposable mirror images of each other. While they share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their interaction with other chiral entities, such as biological receptors, can differ dramatically. Enantiomeric excess is a measure of the purity of a chiral sample, defined as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively. An equal mixture of both enantiomers is termed a racemic mixture (ee = 0%), while a sample containing only one enantiomer is enantiopure (ee = 100%).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool for Chiral Analysis
NMR spectroscopy is a powerful and widely accessible technique for determining enantiomeric excess.[1] In an achiral solvent, enantiomers are indistinguishable by NMR as they have identical chemical shifts. The core principle of chiral NMR analysis is to create a diastereomeric environment, as diastereomers possess different physical and chemical properties and are therefore distinguishable by NMR.[2][3] This is primarily achieved through two main strategies: the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs).[4][5]
Chiral Derivatizing Agents (CDAs)
CDAs are enantiomerically pure compounds that react covalently with the analyte to form a mixture of diastereomers.[2][6] These diastereomers will ideally exhibit distinct signals in the NMR spectrum, the integration of which directly corresponds to the enantiomeric ratio of the original analyte.[2]
Causality Behind Experimental Choices: The choice of a CDA is dictated by the functional group present in the analyte. For instance, chiral carboxylic acids can be derivatized with chiral amines, while chiral alcohols and amines are often derivatized with agents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[2] The ideal CDA should react quantitatively with both enantiomers at the same rate (no kinetic resolution) and induce a large chemical shift difference (ΔΔδ) between the resulting diastereomers for accurate integration.[2]
Chiroptical Spectroscopy: Probing the Interaction with Polarized Light
Chiroptical spectroscopic techniques are based on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are highly sensitive to the stereochemistry of the molecule.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorbance of left and right circularly polarized light by a chiral molecule. [7]This differential absorption, known as the Cotton effect, is only observed for chiral molecules containing a chromophore in the vicinity of a stereocenter. [8]The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers, making it a quantitative technique for ee determination. [9][10] Causality Behind Experimental Choices: CD spectroscopy is a rapid and non-destructive technique that requires minimal sample. [11][12]However, the analyte must possess a suitable chromophore that absorbs in an accessible region of the UV-Vis spectrum. [8]For molecules lacking a chromophore, derivatization with a chromophoric tag may be necessary. [8]The choice of solvent is also important to ensure transparency in the wavelength range of interest.
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)
VCD and ROA are vibrational spectroscopic techniques that extend the principles of CD to the infrared and Raman scattering regions, respectively. [13][14]VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions, while ROA measures the difference in the intensity of right and left circularly polarized Raman scattered light. [15][16] Causality Behind Experimental Choices: The major advantage of VCD and ROA is that virtually all molecules have vibrational transitions, so the presence of a chromophore is not a prerequisite. [13]This makes them broadly applicable to a wide range of chiral molecules. [17]These techniques provide rich structural information and can be used for the determination of absolute configuration in addition to enantiomeric excess. [14][17]However, the signals are typically weak, requiring specialized instrumentation and longer acquisition times. [15][18]
UV-Visible Spectroscopy with Chiral Auxiliaries
While conventional UV-Vis spectroscopy cannot distinguish between enantiomers, the use of chiral auxiliaries or host-guest systems can induce a measurable change in the absorption spectrum. [19][20]This can be achieved through the formation of diastereomeric complexes with different absorption characteristics or through indicator displacement assays. [20] Causality Behind Experimental Choices: This method offers a simple and accessible approach, as UV-Vis spectrophotometers are widely available. [20]The key is to find a suitable chiral host that interacts selectively with the enantiomers of the analyte, leading to a discernible spectral change. [20]This technique is often used in high-throughput screening applications due to its speed and compatibility with multi-well plate formats. [10]
Comparison of Spectroscopic Methods for Enantiomeric Excess Determination
| Method | Principle | Sample Requirements | Sensitivity | Advantages | Limitations | Typical Accuracy |
| NMR with CDAs | Covalent derivatization to form diastereomers with distinct NMR signals. [2] | Requires a reactive functional group; sample is consumed. | Moderate to high (mg scale). | Widely applicable, provides structural confirmation. | Reaction must be quantitative; potential for kinetic resolution. [2] | ±1-2% |
| NMR with CSAs | Non-covalent interaction to form transient diastereomeric complexes. [21] | Non-destructive; requires specific intermolecular interactions. | Moderate (mg scale). | Non-destructive, simple sample preparation. [5] | Solvent, temperature, and concentration dependent; smaller signal separation. [21] | ±1-5% |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. [7] | Requires a chromophore near the stereocenter; non-destructive. | High (µg to mg scale). | Rapid, sensitive, non-destructive. [11] | Analyte must have a chromophore; limited structural information. [7] | ±1-5% |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. [13] | No chromophore needed; non-destructive. | Moderate to low (mg scale). | Broadly applicable, provides rich structural information. [17] | Weak signals, requires specialized equipment, longer acquisition times. [18] | ±1-2% [22] |
| Raman Optical Activity (ROA) | Differential Raman scattering of circularly polarized light. [16] | No chromophore needed; non-destructive. | Moderate to low (mg scale). | Applicable in aqueous solutions, rich structural information. [16] | Very weak signals, specialized and expensive instrumentation. [15] | ±0.1-2% [15] |
| UV-Vis with Chiral Auxiliaries | Formation of diastereomeric complexes with different absorption spectra. [20] | Requires a suitable chiral host; non-destructive. | High (µg to mg scale). | Simple, rapid, suitable for high-throughput screening. [10] | Host-guest system needs to be developed for each analyte class. | ±2-10% |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess of a Chiral Amine using ¹H NMR with a Chiral Derivatizing Agent (Mosher's Acid)
Objective: To determine the enantiomeric excess of a chiral primary or secondary amine by derivatization with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid ((R)-Mosher's acid) and subsequent ¹H NMR analysis.
Materials:
-
Chiral amine sample (e.g., 1-phenylethylamine)
-
(R)-Mosher's acid
-
DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-dimethylaminopyridine) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR
-
NMR tubes, vials, syringes
Procedure:
-
In a clean, dry vial, dissolve the chiral amine (1.0 eq) in anhydrous DCM.
-
Add (R)-Mosher's acid (1.1 eq) and a catalytic amount of DMAP to the solution.
-
Add the coupling agent (DCC or EDC, 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the resulting diastereomeric amide mixture in CDCl₃.
-
Acquire a ¹H NMR spectrum.
-
Identify a well-resolved signal corresponding to a proton close to the stereocenter in both diastereomers.
-
Integrate the two distinct signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integration₁ - Integration₂) / (Integration₁ + Integration₂)| x 100.
Protocol 2: Determination of Enantiomeric Excess of a Chiral Alcohol using Circular Dichroism (CD) Spectroscopy
Objective: To determine the enantiomeric excess of a chiral alcohol with a suitable chromophore by CD spectroscopy.
Materials:
-
Chiral alcohol sample (e.g., 1-(naphthalen-1-yl)ethan-1-ol)
-
Enantiopure standards of both enantiomers (if available)
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile)
-
Quartz cuvette with a known path length (e.g., 1 cm)
-
CD spectrometer
Procedure:
-
Calibration Curve (Recommended for highest accuracy):
-
Prepare a series of solutions with known enantiomeric excess (e.g., 100:0, 80:20, 60:40, 50:50, 40:60, 20:80, 0:100) of the chiral alcohol in the chosen solvent. The total concentration should be kept constant.
-
Record the CD spectrum for each solution over the appropriate wavelength range.
-
Identify the wavelength of maximum CD intensity (λ_max).
-
Plot the CD intensity at λ_max versus the enantiomeric excess. This should yield a linear relationship.
-
-
Sample Analysis:
-
Prepare a solution of the unknown sample of the chiral alcohol in the same solvent and at the same total concentration as the calibration standards.
-
Record the CD spectrum of the unknown sample under the same conditions.
-
Measure the CD intensity at λ_max.
-
Determine the enantiomeric excess of the unknown sample by interpolating its CD intensity on the calibration curve.
-
-
Analysis without a full calibration curve (if enantiopure standards are available):
-
Record the CD spectrum of a known concentration of the enantiopure sample (CD_pure).
-
Record the CD spectrum of the unknown sample at the same concentration (CD_unknown).
-
Calculate the enantiomeric excess using the formula: ee (%) = (CD_unknown / CD_pure) x 100.
-
Conclusion
The selection of an appropriate spectroscopic method for determining enantiomeric excess is a critical decision that hinges on the physicochemical properties of the analyte, the required accuracy and sensitivity, and the available instrumentation. NMR spectroscopy with chiral auxiliaries offers broad applicability and structural information, while chiroptical methods like CD, VCD, and ROA provide high sensitivity and direct measurement of chiroptical properties. UV-Vis spectroscopy with chiral hosts presents a simple and rapid alternative, particularly for high-throughput applications. By understanding the principles and practical considerations of each technique, researchers can confidently and accurately assess the enantiomeric purity of their chiral compounds, ensuring the quality and safety of their discoveries.
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Accurate Determination of Enantiomeric Excess Using Raman Optical Activity - MDPI. (2022-05-12). [Link]
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Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring - PubMed. (2004). [Link]
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A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution | Semantic Scholar. (2019). [Link]
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Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing). (2022). [Link]
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NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules | The Journal of Physical Chemistry B. (2018). [Link]
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Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement | Request PDF. (2025). [Link]
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Analytical Determination of Enantiomeric Purity Using Raman Optical Activity | Analytical Chemistry. (1994). [Link]
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Navigating the Chiral Maze: A Comparative Guide to the HPLC Analysis of (R)-Methyl 2-oxooxazolidine-4-carboxylate
In the landscape of pharmaceutical development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a cornerstone of safety and efficacy. (R)-Methyl 2-oxooxazolidine-4-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, is no exception. Its enantiomeric purity can profoundly influence the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of reaction mixtures containing this critical molecule, offering a robust framework for researchers, scientists, and drug development professionals. We will explore the gold-standard polysaccharide-based chiral HPLC method and contrast it with a powerful alternative, Capillary Electrophoresis (CE), providing the technical insights necessary to make informed analytical decisions.
The Primacy of Chiral HPLC: A Deep Dive into Polysaccharide-Based Separations
Chiral HPLC stands as the dominant technique for enantiomeric separations in the pharmaceutical industry, prized for its robustness, scalability, and wide applicability.[3] The enantioselective separation is achieved through the use of a Chiral Stationary Phase (CSP), which forms transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[4] For oxazolidinone derivatives, polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated exceptional resolving power.[1]
The "Why": Causality in Method Design
The selection of a polysaccharide-based CSP, such as an amylose-derivative column (e.g., Chiralpak® AD-H), is predicated on its unique three-dimensional structure. The helical grooves of the polysaccharide backbone, functionalized with carbamate derivatives, create a chiral environment rich in sites for hydrogen bonding, π-π interactions, and steric hindrance.[5] These multimodal interactions are key to differentiating between the subtle structural differences of enantiomers.
The choice of a polar organic mobile phase, such as neat acetonitrile or an alcohol, offers several advantages. It often provides shorter analysis times and higher efficiency compared to normal-phase conditions.[5] Furthermore, the high solubility of polar analytes like methyl 2-oxooxazolidine-4-carboxylate in these solvents ensures good peak shape and prevents on-column precipitation.
Experimental Protocol: Chiral HPLC of Methyl 2-oxooxazolidine-4-carboxylate
This protocol is a robust starting point for the analysis of reaction mixtures containing the title compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or similar) |
| Column Dimensions | 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (ACN) or Ethanol (EtOH) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 1-5 µL |
| Sample Preparation | Dissolve the reaction mixture in the mobile phase to a concentration of approximately 1 mg/mL. |
Step-by-Step Methodology:
-
System Preparation: Purge the HPLC system thoroughly with the chosen mobile phase. Ensure the absence of any residual solvents from previous analyses, as they can irreversibly damage the CSP.[6]
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved. This may take 30-60 minutes.
-
Sample Injection: Inject the prepared sample solution.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers and any potential impurities.
-
Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess (% ee) can be calculated using the peak areas: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Visualizing the Workflow: Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis.
An Alternative Perspective: Capillary Electrophoresis
While HPLC is the workhorse, Capillary Electrophoresis (CE) presents a compelling alternative for chiral separations, offering high efficiency, low sample and solvent consumption, and often faster method development.[3] In CE, separation occurs in a narrow-bore fused-silica capillary based on the differential migration of analytes in an electric field. For neutral enantiomers like methyl 2-oxooxazolidine-4-carboxylate, a charged chiral selector is added to the background electrolyte (BGE) to induce separation.
The Power of Cyclodextrins
Cyclodextrins (CDs) are the most widely used chiral selectors in CE.[3] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. Enantiomers can enter this cavity and interact with the chiral environment, leading to the formation of transient diastereomeric inclusion complexes with different mobilities. Anionic cyclodextrins, such as sulfated β-cyclodextrin, are particularly effective for the separation of neutral oxazolidinone analogs.[3]
Experimental Protocol: Chiral Capillary Electrophoresis
Instrumentation:
-
Capillary Electrophoresis system with a Diode Array Detector (DAD)
CE Conditions:
| Parameter | Recommended Setting |
| Capillary | Fused-silica, 48.5 cm total length (40 cm effective), 50 µm I.D. |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 6.0) containing 10-30 mM Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) |
| Separation Voltage | +15 kV |
| Capillary Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 3 seconds) |
| Detection | 210 nm |
| Sample Preparation | Dissolve the reaction mixture in water or BGE to a concentration of approximately 1 mg/mL. |
Step-by-Step Methodology:
-
Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by water, and finally the BGE.
-
System Equilibration: Flush the capillary with the BGE for several minutes before the first injection.
-
Sample Injection: Inject the sample using the hydrodynamic mode.
-
Separation and Detection: Apply the separation voltage and acquire the electropherogram.
-
Analysis: The migration times of the enantiomers will differ, allowing for their quantification.
Visualizing the Logic: CE Separation Principle
Caption: Principle of Chiral CE Separation.
Head-to-Head Comparison: HPLC vs. CE
The choice between Chiral HPLC and CE depends on the specific analytical needs, including required sensitivity, sample throughput, and available instrumentation.
| Feature | Chiral HPLC with Polysaccharide CSPs | Chiral CE with Cyclodextrins |
| Principle | Differential partitioning between mobile and chiral stationary phase. | Differential migration of transient diastereomeric complexes in an electric field.[3] |
| Throughput | Moderate; typical run times of 10-30 minutes. | High; run times can be under 10 minutes. |
| Solvent Consumption | High (0.5-1.0 mL/min). | Very low (nL to µL per run). |
| Sensitivity (UV) | Good; can be enhanced with more sensitive detectors (e.g., MS). | Generally lower than HPLC due to the short optical path length. |
| Method Development | Can be more time-consuming, involving screening of multiple columns and mobile phases. | Often faster; involves screening different types and concentrations of chiral selectors in the BGE. |
| Robustness | Generally considered very robust and reproducible. | Can be more susceptible to variations in buffer composition and capillary surface conditions. |
| Preparative Scale | Readily scalable for purification of enantiomers. | Not suitable for preparative-scale separations.[3] |
Conclusion and Future Outlook
For the routine, high-precision analysis and quality control of this compound, chiral HPLC on polysaccharide-based stationary phases remains the industry-standard method. Its proven robustness and scalability make it ideal for both analytical and preparative applications. However, for high-throughput screening, rapid method development, or situations where sample volume is limited, Chiral Capillary Electrophoresis emerges as a powerful and efficient alternative.
The continued development of novel chiral stationary phases and more sensitive detection methods for CE will undoubtedly further enhance the capabilities of both techniques. Ultimately, a thorough understanding of the principles and practical considerations of each method, as outlined in this guide, will empower researchers to select and implement the most appropriate analytical strategy for ensuring the enantiomeric purity of this vital pharmaceutical intermediate.
References
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Dobó, M., et al. (2019). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1603, 224-233. Available at: [Link]
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Layton, S. E. (2006). A Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository. Available at: [Link]
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Szabó, Z. I., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4530. Available at: [Link]
- Google Patents. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
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MySkinRecipes. (n.d.). Methyl 2-oxooxazolidine-4-carboxylate. Available at: [Link]
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Chiral Technologies. (2013). Instruction manual for chiralpak® ad-h. Available at: [Link]
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Evans, D. A., et al. (2008). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Organic Letters, 10(8), 1613-1616. Available at: [Link]
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Szabó, Z. I., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. PubMed. Available at: [Link]
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Şarkaya, K., et al. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. Hacettepe Journal of Biology and Chemistry, 49(3), 253-303. Available at: [Link]
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Wang, F., et al. (2004). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. Journal of Chromatography A, 1034(1-2), 117-123. Available at: [Link]
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Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Available at: [Link]
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Aturki, Z., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Molecules, 28(1), 11. Available at: [Link]
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A Senior Application Scientist's Guide to NMR Spectroscopic Methods for Assessing Diastereomeric Ratio
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and stereoselective synthesis, the precise determination of diastereomeric ratios (d.r.) is not merely a procedural step but a critical determinant of a product's efficacy and safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool for this purpose, offering a nuanced and quantitative window into the stereochemical composition of a sample. This guide provides an in-depth comparison of NMR spectroscopic methods for assessing diastereomeric ratios, grounded in field-proven insights and technical accuracy.
The Stereochemical Imperative: Why Diastereomeric Ratio Matters
Diastereomers, stereoisomers that are not mirror images of each other, possess distinct physical and chemical properties. In a pharmaceutical context, these differences can manifest as variations in solubility, crystallinity, pharmacokinetic profiles, and pharmacological activity. An accurate and precise measurement of the diastereomeric ratio is therefore essential for process optimization, quality control, and regulatory compliance.
Fundamental Principle: Breaking Enantiomeric Degeneracy
Enantiomers, in an achiral solvent, are spectroscopically indistinguishable by NMR as they have identical chemical environments. The core strategy for their NMR analysis, and by extension, the analysis of diastereomers, is to introduce a chiral auxiliary that interacts with the enantiomeric or diastereomeric analytes to create new species that are diastereomeric to each other. These newly formed diastereomeric complexes have distinct chemical and physical properties, leading to differentiation in their NMR spectra.[1] This is most commonly observed as a separation in the chemical shifts (Δδ) of corresponding nuclei.[1]
Core Methods: A Comparative Analysis
The two most established methods for the NMR determination of diastereomeric and enantiomeric ratios involve the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs).
Chiral Derivatizing Agents (CDAs)
CDAs are enantiomerically pure reagents that react covalently with the analyte to form a mixture of diastereomers.[2] These newly formed diastereomers exhibit unique NMR spectra, allowing for the quantification of the original diastereomeric or enantiomeric mixture.
Mechanism of Action: The covalent bond formation leads to a stable diastereomeric species with a fixed spatial relationship between the chiral centers of the analyte and the CDA. This rigidity often results in significant differences in the chemical environments of corresponding protons, leading to well-resolved signals in the ¹H NMR spectrum.
One of the most widely used CDAs is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid .[3] It readily reacts with alcohols and amines to form diastereomeric esters and amides, respectively.[4]
Workflow for determining diastereomeric ratio using Mosher's acid.
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 2-5 mg of the chiral alcohol in 0.5-0.7 mL of anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Addition of Base: Add a small excess of anhydrous pyridine (approximately 1.2 equivalents) to act as a scavenger for the HCl generated during the reaction.
-
Addition of Mosher's Acid Chloride: Add a slight molar excess (approximately 1.2 equivalents) of enantiomerically pure (R)- or (S)-Mosher's acid chloride to the NMR tube. It is crucial to use a single enantiomer of the derivatizing agent.
-
Reaction: Cap the NMR tube and gently mix the contents. Allow the reaction to proceed to completion at room temperature. The reaction time can vary from 30 minutes to several hours, and its progress can be monitored by acquiring periodic NMR spectra. Complete conversion is critical to ensure the measured ratio of diastereomeric products accurately reflects the initial ratio of enantiomers or diastereomers.[4]
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. For compounds containing fluorine, ¹⁹F NMR can also be a powerful tool due to its high sensitivity and large chemical shift dispersion.
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the same proton (or group of protons) in the two diastereomers.
-
Carefully integrate these signals.
-
The diastereomeric ratio is the ratio of the integrals of these two signals.
-
Chiral Solvating Agents (CSAs)
CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte in solution.[5] This interaction is an equilibrium process, and the observed NMR spectrum is a weighted average of the free and complexed species.
Mechanism of Action: The formation of these transient diastereomeric complexes is driven by weak intermolecular interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions.[6] The different geometries of these complexes for each diastereomer of the analyte lead to distinct chemical shifts.
A key advantage of CSAs is the simplicity of sample preparation, as no covalent reaction is required.[6] The analyte can also be recovered unchanged after the analysis.[7]
Workflow for determining diastereomeric ratio using a chiral solvating agent.
-
Sample Preparation: In an NMR tube, dissolve a known amount of the analyte (typically 1-10 mg) in 0.5-0.7 mL of a suitable deuterated solvent.
-
Addition of CSA: Add the enantiomerically pure CSA to the NMR tube. The optimal molar ratio of CSA to analyte can vary and may require some optimization, but typically ranges from 1 to 5 equivalents of the CSA.
-
Homogenization: Ensure the sample is thoroughly mixed to facilitate the formation of the diastereomeric complexes.
-
NMR Acquisition: Acquire a ¹H NMR spectrum. The magnitude of the chemical shift difference (Δδ) can be influenced by temperature and concentration, so these parameters should be kept constant for comparative studies.
-
Data Analysis: Similar to the CDA method, identify and integrate a pair of well-resolved signals corresponding to the two diastereomers to determine their ratio.
Quantitative Comparison of CDA and CSA Methods
| Feature | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) |
| Interaction | Covalent bond formation[2] | Non-covalent, transient complexation[5] |
| Typical Δδ (ppm) | Generally larger and more predictable (can be >0.1 ppm)[8] | Smaller and more variable (often <0.1 ppm)[2][9] |
| Sample Prep | More involved, requires a chemical reaction and purification may be necessary.[6] | Simple mixing of analyte and CSA in an NMR tube.[6] |
| Analyte Recovery | Requires chemical cleavage of the derivative. | Analyte is recoverable without chemical modification.[7] |
| Reaction Kinetics | Reaction must go to completion for accurate quantification.[4] | Fast equilibrium on the NMR timescale. |
| Universality | Requires a suitable functional group on the analyte for derivatization. | Applicable to a wider range of compounds, but finding an effective CSA can be empirical. |
| Potential Issues | Racemization during derivatization, kinetic resolution if reaction is incomplete.[4] | Peak broadening, dependence of Δδ on concentration and temperature. |
Advanced Method: Band-Selective Pure Shift NMR
For complex molecules or mixtures where signal overlap in a standard ¹H NMR spectrum is a significant issue, band-selective pure shift NMR offers a powerful solution.[10] This technique collapses the multiplets of selected signals into singlets, dramatically improving spectral resolution without a significant loss in signal-to-noise ratio.[10]
Principle: Pure shift NMR experiments use various pulse sequences to suppress homonuclear scalar couplings (J-couplings), which are the source of multiplet structures.[11] By selectively exciting and refocusing a specific region of the spectrum containing the signals of interest, one can obtain a simplified spectrum where each diastereomer is represented by a sharp singlet, making integration more accurate and reliable, even for small chemical shift differences.[10][11]
Advantages:
-
Enhanced Resolution: Simplifies crowded spectral regions, allowing for the accurate quantification of diastereomers with very similar chemical shifts.[10]
-
Improved Accuracy: Reduces integration errors caused by overlapping multiplets.
-
Increased Sensitivity (in some cases): By collapsing the signal intensity into a single peak, the signal-to-noise ratio can be enhanced.[10]
Considerations:
-
Requires more advanced NMR instrumentation and expertise to set up the experiment correctly.
-
The experiment time may be longer than a standard ¹H NMR experiment.
A study on hesperidin demonstrated that band-selective pure shift NMR allowed for a more accurate determination of the diastereomeric ratio compared to conventional ¹H NMR, where the signals were overlapping doublets of doublets.
Quantitative NMR (qNMR) for Diastereomeric Ratio Determination: Best Practices
For the results to be trustworthy, the NMR experiment must be conducted under quantitative conditions. This ensures that the integrated signal area is directly proportional to the number of nuclei.
Key Parameters for Quantitative Analysis:
-
Full Relaxation: A sufficiently long relaxation delay (D1) between scans is crucial to allow all protons to fully relax back to their equilibrium state. A common rule of thumb is to set D1 to at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Pulse Angle: A 90° pulse angle is typically used to ensure maximum signal intensity for all nuclei.
-
Sufficient Signal-to-Noise: A high signal-to-noise ratio (S/N > 150 is often recommended for an error of ≤ 1%) is necessary for accurate integration.[12] This can be achieved by increasing the number of scans or using a higher concentration of the sample.
-
Proper Processing: Accurate phasing and baseline correction are critical for reliable integration.
Validation of qNMR Methods:
A validated qNMR protocol should demonstrate:
-
Linearity: The response is proportional to the concentration over a given range.
-
Accuracy: The measured values are close to the true values.
-
Precision: Repeated measurements give similar results.
-
Specificity: The signal being measured is solely from the analyte of interest.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. For qNMR, the LOQ depends on the desired accuracy and the time spent on the experiment.[13] With modern instruments, LODs of better than 10 µM are achievable.[13]
A collaborative study validating ¹H qNMR found a maximum combined measurement uncertainty of 1.5% for a 95% confidence interval, demonstrating its potential for high accuracy.[14]
Conclusion: Selecting the Appropriate Method
The choice of NMR method for determining the diastereomeric ratio depends on the specific characteristics of the analyte and the research question at hand.
-
Chiral Derivatizing Agents (CDAs) are often the method of choice when large chemical shift differences are desired and when a suitable functional group is available for derivatization. Mosher's acid analysis remains a robust and reliable technique, particularly for assigning absolute configuration.
-
Chiral Solvating Agents (CSAs) offer a simpler and non-destructive alternative, which is particularly advantageous for precious samples. However, the induced chemical shift differences can be small and may require careful optimization of experimental conditions.
-
Band-Selective Pure Shift NMR is a powerful tool for complex molecules or mixtures where signal overlap in conventional spectra precludes accurate quantification.
By understanding the principles, advantages, and limitations of each method, researchers can confidently select and implement the most appropriate NMR strategy to obtain accurate and reliable diastereomeric ratios, ensuring the quality and integrity of their chemical entities.
References
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Mosher, H. S. (n.d.). Mosher's acid. Grokipedia. Retrieved from [Link]
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Wenzel, T. J., & Wilcox, J. D. (2013). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Topics in Current Chemistry, 341, 1-68. Retrieved from [Link]
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Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
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NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Retrieved from [Link]
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Curran, D. P., et al. (2014). Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters. Journal of Organic Chemistry, 79(18), 8559-8573. Retrieved from [Link]
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Villo, L., et al. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. Chirality, 25(9), 793-798. Retrieved from [Link]
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University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. Retrieved from [Link]
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Ribeiro, C. M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13075-13086. Retrieved from [Link]
- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
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Ribeiro, C. M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Universita di Pisa. Retrieved from [Link]
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Singh, T., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24467-24472. Retrieved from [Link]
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Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. Retrieved from [Link]
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Ribeiro, C. M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Universita di Pisa. Retrieved from [Link]
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Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Letters, 18(9), 2272-2275. Retrieved from [Link]
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Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Retrieved from [Link]
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Otte, T., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1566-1569. Retrieved from [Link]
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Ribeiro, C. M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. PMC PubMed Central. Retrieved from [Link]
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Gödecke, T., et al. (2013). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis, 24(6), 581-589. Retrieved from [Link]
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Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. Retrieved from [Link]
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Miura, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. Retrieved from [Link]
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Manchester NMR Methodology Group. (n.d.). Pure Shift NMR. Retrieved from [Link]
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A Pragmatic Assessment of Chiral Scaffolds: A Cost-Benefit Analysis of (R)-Methyl 2-oxooxazolidine-4-carboxylate in Asymmetric Synthesis
For the discerning researcher in medicinal chemistry and drug development, the efficient introduction of chirality is a perpetual challenge. The biological activity of a molecule is inextricably linked to its three-dimensional structure, making stereocontrol a paramount concern in the synthesis of novel therapeutics. This guide provides an in-depth cost-benefit analysis of utilizing (R)-Methyl 2-oxooxazolidine-4-carboxylate as a chiral building block, juxtaposed with the performance of classical, removable chiral auxiliaries such as Evans' oxazolidinones and Oppolzer's camphorsultam. Our objective is to furnish researchers with the critical data and experimental insights necessary to make informed decisions in the early stages of drug development, where the choice of a chiral strategy can significantly impact timelines and resource allocation.
The Strategic Divide: Chiral Building Blocks vs. Removable Auxiliaries
The synthetic chemist's toolkit for inducing stereochemistry is diverse, but two dominant strategies emerge: the incorporation of a pre-defined chiral synthon (a chiral building block) or the temporary attachment of a chiral auxiliary that is later removed. This compound, derived from the naturally occurring amino acid D-serine, exemplifies the former approach. Its inherent chirality is incorporated directly into the molecular framework of the target compound.
In contrast, chiral auxiliaries, such as the widely-used Evans' oxazolidinones and Oppolzer's camphorsultam, act as transient stereodirecting groups.[1] They are appended to a prochiral substrate, guide a stereoselective transformation, and are subsequently cleaved to reveal the enantiomerically enriched product, often with the possibility of recycling the auxiliary.[2] This fundamental difference in approach forms the basis of our comparative analysis.
In Focus: this compound
This compound is a versatile chiral building block, notably employed in the synthesis of linezolid, an important antibiotic, and rivaroxaban, an anticoagulant.[3][4] Its primary advantage lies in its atom economy; the chiral scaffold is retained within the final product, obviating the need for additional steps for its removal.
Synthesis of this compound
A common and efficient synthesis starts from D-serine methyl ester hydrochloride. A patented method describes a high-yielding, environmentally friendly process using S,S'-dimethyl dithiocarbonate in an aqueous medium, affording the product in yields of up to 88%.[5]
The Alternatives: A Deep Dive into Removable Chiral Auxiliaries
For situations where the direct incorporation of the this compound scaffold is not synthetically desirable, removable chiral auxiliaries offer a powerful alternative.
Evans' Oxazolidinone Auxiliaries
Oppolzer's Camphorsultam
Derived from naturally occurring camphor, Oppolzer's camphorsultam is another stalwart in the field of asymmetric synthesis. Its rigid bicyclic structure provides excellent stereochemical control in a variety of transformations, including Diels-Alder reactions and Michael additions.[1]
Performance in Asymmetric Synthesis: A Head-to-Head Comparison
To provide a clear, quantitative comparison, we will examine the performance of Evans' oxazolidinones and Oppolzer's camphorsultam in the context of a fundamental carbon-carbon bond-forming reaction: asymmetric alkylation.
Table 1: Performance Comparison in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone (Evans') | N-Propionyl | Benzyl bromide | >99:1 | 90-95 | [7] |
| (S)-4-isopropyl-2-oxazolidinone (Evans') | N-Propionyl | Methyl iodide | 99:1 | 92 | [7] |
| (2R)-Bornane-10,2-sultam (Oppolzer's) | N-Acryloyl | Cyclohexyl iodide | 96:4 | 95 | [8] |
| (1S,2S)-(+)-Pseudoephedrine | N-Propionyl | Benzyl bromide | 98:2 to ≥99:1 | 84-99 | [9] |
Cost-Benefit Analysis: Making the Right Choice
The selection of a chiral strategy is a multifactorial decision, balancing performance, cost, and synthetic efficiency.
Diagram 1: Decision Matrix for Chiral Strategy
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-Methyl 2-oxooxazolidine-4-carboxylate
For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond discovery and into the responsible management of chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-Methyl 2-oxooxazolidine-4-carboxylate (CAS No. 144542-43-8), a valuable chiral building block. Adherence to these procedures is not merely a matter of compliance but a cornerstone of a robust safety culture, ensuring the protection of personnel and the environment.
The protocols herein are designed to be a self-validating system, grounded in established chemical safety principles and regulatory frameworks. We will move beyond simple instructions to explain the causality behind each step, empowering you to make informed, safe decisions.
Hazard Assessment: The Foundation of Safe Disposal
Understanding the intrinsic properties of a chemical is the critical first step in managing its entire lifecycle, including disposal. This compound is not benign; its hazard profile necessitates that it be managed as a regulated chemical waste stream.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[1][2] It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Some safety data sheets for similar compounds also indicate potential harm if swallowed.[2][3] This profile immediately precludes disposal via standard laboratory drains or as common refuse. The underlying principle is containment: preventing the compound from coming into contact with personnel or being released into the environment where it can cause harm.[4]
| Parameter | Information | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 144542-43-8 | [1] |
| Molecular Formula | C₅H₇NO₄ | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| GHS Signal Word | Warning | [1][2] |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Storage | Store in a dry, cool, and well-ventilated place (0-8 °C recommended). Keep container tightly closed. | [1][3] |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Before handling the pure compound or its waste, establishing a proper protective barrier is essential. The choice of PPE is directly dictated by the hazard assessment.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use.
-
Eye and Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles. If there is a risk of splashing, a face shield should be worn in addition to goggles.[3]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or in the event of a spill, a chemically resistant apron may be necessary.
-
Respiratory Protection: While general handling should occur in a well-ventilated area or a chemical fume hood, if dusts or aerosols are generated, appropriate respiratory protection must be used.[1]
The causality is clear: each piece of PPE forms a specific barrier against a known route of exposure—skin contact, eye contact, or inhalation.[3]
Waste Characterization and Segregation: The Logic of Containment
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] While this compound is not specifically listed as a "listed hazardous waste," it must be evaluated based on its characteristics.[6][7] Given its classification as an irritant, it is prudent and often required by institutional policy to manage it as a hazardous waste.
The Core Principle of Segregation: Never mix incompatible waste streams. This compound waste should be segregated from strong oxidizing agents to prevent potentially hazardous reactions.[3] It is best practice to maintain separate, clearly labeled waste containers for distinct chemical classes.[8]
Waste Streams:
-
Solid Waste: Unused or expired pure compound, and any lab debris (e.g., weigh boats, contaminated paper towels) heavily contaminated with the solid.
-
Liquid Waste: Solutions containing the compound. Note that halogenated and non-halogenated solvent wastes should generally be kept separate.[8]
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Step-by-Step Disposal Protocol
This protocol ensures that waste is handled safely from the point of generation to its final collection by trained professionals.
Step 1: Container Selection
-
Choose a container made of a compatible material (e.g., high-density polyethylene [HDPE] or glass for liquids, a labeled bag or drum for solids) that can be securely sealed.
-
The container must be in good condition, free of leaks or cracks.
-
Ensure the container is appropriately sized for the amount of waste to be generated to avoid leaving a nearly empty container in the lab for an extended period.
Step 2: Waste Accumulation
-
All waste generation and handling should be performed inside a certified chemical fume hood to mitigate inhalation risks.
-
Carefully transfer the waste into the designated, pre-labeled container. Avoid creating dust from solid material.
-
Keep the waste container closed at all times, except when adding waste. This minimizes the release of vapors and prevents accidental spills.
Step 3: Labeling
-
Proper labeling is a critical regulatory requirement and a safety imperative.[8]
-
Label the waste container clearly with the words "Hazardous Waste."
-
List all chemical constituents by their full name—no abbreviations or formulas. For example: "this compound."[8]
-
Indicate the approximate concentrations or percentages of each component.
-
Note the relevant hazards (e.g., "Irritant").
-
Record the date when waste was first added to the container.
Step 4: Storage and Removal
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be under the control of the operator and located at or near the point of generation.
-
Ensure the storage area is away from drains and incompatible chemicals.
-
Follow your institution's specific procedures for requesting a waste pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Do not exceed institutional time or quantity limits for waste accumulation.
Spill Management Protocol
Accidents can happen. A clear, pre-planned response is vital.
For a Small Spill (Contained on a benchtop):
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain & Absorb: Cover the spill with a chemical absorbent pad or a non-reactive absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for the initial absorption of liquids.
-
Collect: Carefully sweep or scoop the absorbed material into a designated waste container.
-
Clean: Decontaminate the spill area with soap and water or an appropriate laboratory cleaning agent.
-
Dispose: All cleanup materials (absorbents, gloves, etc.) must be disposed of as hazardous waste following the protocol in Section 4.
For a Large Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
- Fisher Scientific. (2025). Safety Data Sheet: L(-)-Thiazolidine-4-carboxylic acid.
- Sigma-Aldrich. (2025). Safety Data Sheet.
-
MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. Retrieved from [Link]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Identification and Listing of Hazardous Waste. Retrieved from 40 CFR Part 261 at [Link]
Sources
- 1. This compound 95% | CAS: 144542-43-8 | AChemBlock [achemblock.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. mdpi.com [mdpi.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Mastering Safety: A Researcher's Guide to Handling (R)-Methyl 2-oxooxazolidine-4-carboxylate
In the landscape of pharmaceutical synthesis and drug development, (R)-Methyl 2-oxooxazolidine-4-carboxylate stands as a critical chiral building block. Its utility in creating complex, enantiomerically pure molecules is invaluable. However, realizing its full potential requires a commitment to safety that is as rigorous as the science it enables. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, ensuring that the handling of this compound is conducted with the utmost care and precision.
Understanding the Risks: Hazard Profile
This compound (CAS No. 144542-43-8) is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its potential health effects.[1][2][3] The primary hazards associated with this compound are:
-
Serious Eye Irritation: Causes serious eye irritation.[1][3]
-
Respiratory Tract Irritation: May cause respiratory irritation.[1][3]
-
Harmful if Swallowed: Some safety data sheets also indicate that it may be harmful if swallowed.[3]
These classifications necessitate the use of specific Personal Protective Equipment (PPE) to minimize exposure and ensure a safe laboratory environment.
Core Protective Measures: Selecting the Right PPE
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Minimum PPE Requirement | Rationale |
| Weighing and Aliquoting (Solid) | Safety Goggles, Nitrile Gloves, Laboratory Coat, Dust Mask (N95) | To prevent inhalation of fine particles and to protect skin and eyes from accidental contact. |
| Dissolving in Solvents | Chemical Splash Goggles, Nitrile Gloves, Laboratory Coat | Enhanced eye protection against splashes of the chemical solution. |
| Running Reactions | Chemical Splash Goggles, Nitrile Gloves, Laboratory Coat | Standard protection for handling the chemical in a solution under controlled reaction conditions. |
| Work-up and Purification | Chemical Splash Goggles, Nitrile Gloves, Chemical Resistant Apron, Laboratory Coat | Increased potential for splashes and spills during extraction, filtration, and chromatography requires additional body protection. |
| Handling Large Quantities (>100g) | Face Shield over Chemical Splash Goggles, Nitrile Gloves, Chemical Resistant Apron, Laboratory Coat | A face shield provides an extra layer of protection for the face and neck from splashes when handling larger volumes. |
Step-by-Step Guide to PPE Usage
Proper technique in donning and doffing PPE is as crucial as the equipment itself to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning Personal Protective Equipment.
Doffing PPE: The Decontamination Process
The removal of PPE is a critical step to prevent exposure to any contaminants. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove to glove).
Caption: Step-by-step procedure for the safe removal and disposal of PPE.
Operational and Disposal Plans
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
-
Storage: Store the compound in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4][5] Recommended storage temperature is often between 2-8°C.[2][5]
-
Hygiene: Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[3][4]
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, including respiratory protection if dust is generated, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Disposal
Dispose of waste material and contaminated items in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][4]
-
Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4]
By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
-
(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid - PubChem. National Center for Biotechnology Information. [Link]
-
Methyl(4S)-2-(tert-butyl)oxazolidine-4-carboxylate - Cusabio. Cusabio Technology LLC. [Link]
-
Methyl 2-oxooxazolidine-4-carboxylate - MySkinRecipes. MySkinRecipes. [Link]
-
Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
